molecular formula C15H14BFO8 B12423413 QPX7728 bis-acetoxy methyl ester

QPX7728 bis-acetoxy methyl ester

Cat. No.: B12423413
M. Wt: 352.08 g/mol
InChI Key: BNKVESXCXHBDPH-NXEZZACHSA-N
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Description

QPX7728 bis-acetoxy methyl ester is a useful research compound. Its molecular formula is C15H14BFO8 and its molecular weight is 352.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14BFO8

Molecular Weight

352.08 g/mol

IUPAC Name

(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate

InChI

InChI=1S/C15H14BFO8/c1-7(18)22-5-12(19)23-6-24-15(20)13-11(17)3-2-8-9-4-10(9)16(21)25-14(8)13/h2-3,9-10,21H,4-6H2,1H3/t9-,10-/m1/s1

InChI Key

BNKVESXCXHBDPH-NXEZZACHSA-N

Isomeric SMILES

B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O

Canonical SMILES

B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QPX7728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development. It represents a significant advancement in the fight against antimicrobial resistance, demonstrating potent inhibition of a wide array of β-lactamase enzymes, including both serine- and metallo-β-lactamases (MBLs). This technical guide provides a comprehensive overview of the mechanism of action of QPX7728, its active form, derived from the prodrug QPX7728 bis-acetoxy methyl ester. The guide details its unique dual-inhibition kinetics, presents quantitative data on its inhibitory activity, outlines the experimental protocols used to characterize its function, and provides visual representations of its mechanisms and workflows.

Core Mechanism of Action: A Dual-Inhibition Strategy

QPX7728 is a cyclic boronic acid derivative that exhibits a distinct and highly effective dual mechanism of action, enabling it to neutralize a broad spectrum of β-lactamases from all four Ambler classes (A, B, C, and D).[1][2] This dual-action capability is a key differentiator from many currently approved β-lactamase inhibitors.

Inhibition of Serine β-Lactamases (Classes A, C, and D)

Against serine β-lactamases, QPX7728 functions as a two-step, covalent, slow off-rate inhibitor.[1] The inhibition process involves an initial non-covalent binding to the active site of the enzyme, followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue of the β-lactamase.[1][2] This covalent complex is highly stable, leading to a prolonged residence time of the inhibitor in the active site and, consequently, sustained inactivation of the enzyme.[3][4] The inhibition is, however, reversible, with the stability of the QPX7728-enzyme complex varying depending on the specific β-lactamase.[3][4]

Inhibition of Metallo-β-Lactamases (Class B)

In contrast to its interaction with serine β-lactamases, QPX7728 inhibits metallo-β-lactamases through a competitive, "fast-on-fast-off" kinetic mechanism.[3][5][6] In this mode of action, QPX7728 binds reversibly to the active site of the MBL, competing with the β-lactam substrate. This interaction does not involve covalent bond formation and is characterized by rapid association and dissociation from the enzyme.[1][7]

Quantitative Analysis of Inhibitory Activity

The potency and efficacy of QPX7728 have been extensively characterized through various biochemical assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against a range of clinically significant β-lactamases.

Table 1: 50% Inhibitory Concentration (IC50) of QPX7728 Against Various β-Lactamases
β-Lactamase ClassEnzymeIC50 (nM)
Class A CTX-M-151 - 3
KPC-22.9 ± 0.4
SHV-121 - 3
TEM-101 - 3
Class B NDM-155 ± 25
VIM-114 ± 4
IMP-1610 ± 70
Class C P9922 ± 8
Class D OXA-231 - 2
OXA-24/401 - 2
OXA-481 - 2
OXA-581 - 2

Data compiled from multiple sources.[3][4][5][6]

Table 2: Kinetic Parameters for the Inhibition of β-Lactamases by QPX7728
β-Lactamase ClassEnzymeInhibition Constant (Ki) (nM)Inactivation Efficiency (k2/K) (M-1s-1)Target Residence Time
Class A KPC-2-5.5 x 105~3 hours
CTX-M-15--~3.5 hours
SHV-12-1.0 x 105-
BKC-1-1.8 x 106-
Class B NDM-132 ± 14-Fast-on-fast-off
VIM-17.5 ± 2.1-Fast-on-fast-off
IMP-1240 ± 30-Fast-on-fast-off
Class C P99-6.3 x 104~8.3 hours
Class D OXA-23-9.9 x 1055 - 20 minutes
OXA-48--~50 minutes

Data compiled from multiple sources.[1][3][4][5][7][8]

Detailed Experimental Methodologies

The characterization of QPX7728's mechanism of action relies on a suite of biochemical and microbiological assays. The following sections detail the protocols for the key experiments cited.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a crucial measure of inhibitor potency.

Protocol:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are diluted to a fixed concentration in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 0.1 mg/ml bovine serum albumin). For metallo-β-lactamases, the buffer is supplemented with ZnCl2 (e.g., 20 µM). QPX7728 is prepared in a series of dilutions.

  • Incubation: The enzyme solution is mixed with varying concentrations of QPX7728 and incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: A chromogenic substrate, such as nitrocefin (B1678963) (for most β-lactamases) or imipenem (B608078) (for certain MBLs), is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Measurement: The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin, 294 nm for imipenem) over time.

  • Data Analysis: The initial reaction rates are calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response inhibition curve using a four-parameter variable slope equation.[9]

Determination of Inhibition Constant (Ki) for Metallo-β-Lactamases

For the competitive inhibition of MBLs, the inhibition constant (Ki) is determined to quantify the affinity of the inhibitor for the enzyme.

Protocol:

  • Reaction Setup: A series of reactions are prepared with a fixed concentration of the MBL enzyme and varying concentrations of both the substrate (e.g., imipenem) and the inhibitor (QPX7728).

  • Kinetic Measurements: The initial rates of substrate hydrolysis are measured for each combination of substrate and inhibitor concentrations.

  • Data Analysis: The Ki values are calculated using the method of Waley, which allows for the determination of Ki from progress curves of the enzymatic reaction in the presence and absence of the inhibitor.[2] Alternatively, Lineweaver-Burk plots can be generated to visualize the competitive inhibition and determine Ki.

Determination of Inactivation Kinetics (k2/K) for Serine β-Lactamases

The efficiency of inactivation of serine β-lactamases by QPX7728 is determined by the second-order rate constant, k2/K.

Protocol:

  • Progress Curve Analysis: The enzyme is incubated with various concentrations of QPX7728, and the progress of the reaction is monitored over time after the addition of a substrate like nitrocefin.

  • Data Fitting: The resulting progress curves are fitted to an equation for slow, tight-binding inhibition to determine the values of k1, k-1, k2, and K (the equilibrium constant for the initial non-covalent complex formation).

  • Calculation: The inactivation efficiency, k2/K, is calculated from these parameters.

Determination of Target Residence Time

The stability of the covalent QPX7728-serine β-lactamase complex is assessed by measuring the target residence time.

Protocol:

  • Complex Formation: The enzyme is incubated with a saturating concentration of QPX7728 to allow for the formation of the covalent complex.

  • Jump Dilution: The enzyme-inhibitor complex is rapidly diluted into a solution containing a high concentration of a reporter substrate (e.g., nitrocefin).

  • Activity Recovery Monitoring: The return of enzymatic activity is monitored over time as the inhibitor dissociates from the enzyme.

  • Data Analysis: The rate of activity recovery is fitted to a first-order equation to determine the off-rate (koff). The residence time is then calculated as the reciprocal of koff (1/koff).[3]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.

Inhibition_Mechanisms cluster_serine Serine β-Lactamase Inhibition cluster_metallo Metallo-β-Lactamase Inhibition E_S Enzyme (E) EI_S Non-covalent Complex (E-I) E_S->EI_S k1 (fast) I_S QPX7728 (I) EI_S->E_S k-1 EI_Sc Covalent Adduct (E-I*) EI_S->EI_Sc k2 (slow) EI_Sc->EI_S k-2 (very slow) E_M Enzyme (E) EI_M Enzyme-Inhibitor Complex (E-I) E_M->EI_M fast-on ES_M Enzyme-Substrate Complex (E-S) E_M->ES_M I_M QPX7728 (I) EI_M->E_M fast-off S_M Substrate (S) S_M->ES_M ES_M->E_M P_M Product (P) ES_M->P_M

Caption: Dual-inhibition mechanisms of QPX7728.

IC50_Workflow start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_inhibitor Prepare QPX7728 Dilutions start->prep_inhibitor incubate Incubate Enzyme + Inhibitor prep_enzyme->incubate prep_inhibitor->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure Measure Absorbance Change add_substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for IC50 determination.

Impact of Resistance Mechanisms

A significant advantage of QPX7728 is its minimal susceptibility to common intrinsic resistance mechanisms in Gram-negative bacteria.[1][2] Studies have shown that its activity is not significantly affected by efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, or by porin mutations that can restrict the entry of other antibiotics.[10] This resilience makes QPX7728 a promising candidate for use in combination with various β-lactam antibiotics against multidrug-resistant pathogens.

Conclusion

QPX7728, through its bis-acetoxy methyl ester prodrug, delivers a potent and broad-spectrum β-lactamase inhibitor with a novel dual mechanism of action. Its ability to effectively inhibit both serine and metallo-β-lactamases, coupled with its resilience to common resistance mechanisms, positions it as a valuable next-generation therapeutic agent. The comprehensive data on its inhibitory kinetics and potency underscore its potential to restore the efficacy of β-lactam antibiotics against some of the most challenging multidrug-resistant bacterial pathogens. Further clinical development will be crucial in fully elucidating its therapeutic role.

References

QPX7728 Bis-acetoxy Methyl Ester: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Profile of a Novel Broad-Spectrum β-Lactamase Inhibitor Prodrug

Introduction

QPX7728 is a next-generation, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds. Its prodrug, QPX7728 bis-acetoxy methyl ester, is designed for enhanced oral bioavailability. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro activity, and preclinical experimental protocols for QPX7728, intended for researchers, scientists, and drug development professionals in the field of antibacterial therapeutics.

Chemical Structure

This compound is a prodrug of the active β-lactamase inhibitor QPX7728 (also known as xeruborbactam). The bis-acetoxy methyl ester moiety is designed to be cleaved by esterases in the body, releasing the active QPX7728 molecule.

Chemical Name: (2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][2]benzoxaborinine-4-carboxylate[3] Molecular Formula: C₁₅H₁₄BFO₈[3] Molecular Weight: 352.08 g/mol [3]

The core structure of the active form, QPX7728, features a bicyclic boronate scaffold, which is critical for its potent and broad-spectrum inhibitory activity against both serine- and metallo-β-lactamases.

Mechanism of Action

QPX7728 exhibits a dual mechanism of action, enabling it to inhibit a wide range of β-lactamase enzymes that confer resistance to β-lactam antibiotics.

  • Serine β-Lactamases (Classes A, C, and D): QPX7728 acts as a potent inhibitor of serine β-lactamases through a two-step mechanism. Initially, it forms a non-covalent complex with the enzyme's active site. Subsequently, the boron atom of QPX7728 forms a covalent bond with the catalytic serine residue of the β-lactamase.[3] This covalent complex is stable, effectively inactivating the enzyme and preventing the hydrolysis of β-lactam antibiotics. The inhibition of serine enzymes by QPX7728 is a reversible process with a variable duration of the enzyme-inhibitor complex, ranging from minutes to several hours for different enzymes.

  • Metallo-β-Lactamases (Class B): Against metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, QPX7728 functions as a competitive inhibitor. It binds to the active site of the MBLs with high affinity, preventing the substrate (β-lactam antibiotic) from accessing the catalytic zinc ions. This interaction is characterized by fast-on/fast-off kinetics.

The following diagram illustrates the inhibitory mechanism of QPX7728 against both types of β-lactamases.

G QPX7728 Mechanism of Action cluster_0 Serine β-Lactamases (Classes A, C, D) cluster_1 Metallo-β-Lactamases (Class B) SBL Serine β-Lactamase (Active) SBL_QPX Non-covalent Complex SBL->SBL_QPX Reversible Binding SBL_inactive Covalent Adduct (Inactive) SBL_QPX->SBL_inactive Covalent Bond Formation (with Catalytic Serine) SBL_inactive->SBL Slow Reversion MBL Metallo-β-Lactamase (Active) MBL_QPX Competitive Inhibition Complex (Inactive) MBL->MBL_QPX Reversible Binding (Fast-on/Fast-off) MBL_QPX->MBL Dissociation QPX QPX7728 QPX->SBL_QPX QPX->MBL_QPX

QPX7728's dual inhibitory pathway.

Quantitative Data: In Vitro Inhibitory Activity

QPX7728 has demonstrated potent inhibition against a wide array of clinically relevant β-lactamases. The following tables summarize the 50% inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for QPX7728 against various enzymes.

Class A β-Lactamases IC₅₀ (nM)
CTX-M-151 - 3
KPC-22.9 ± 0.4
SHV-121 - 3
TEM-431 - 3
Data sourced from Tsivkovski et al. (2020)[1][4]
Class C β-Lactamases IC₅₀ (nM)
P9922 ± 8
Data sourced from Tsivkovski et al. (2020)[1][4]
Class D β-Lactamases IC₅₀ (nM)
OXA-231 - 2
OXA-481
Data sourced from Tsivkovski et al. (2020)[1][4]
Class B Metallo-β-Lactamases IC₅₀ (nM) Kᵢ (nM)
NDM-155 ± 2532 ± 14
VIM-114 ± 47.5 ± 2.1
IMP-1610 ± 70240 ± 30
Data sourced from Tsivkovski et al. (2020)[1][4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of QPX7728.

Determination of IC₅₀ and Kᵢ Values

The inhibitory activity of QPX7728 against purified β-lactamases is determined using spectrophotometric assays.

G Workflow for IC50/Ki Determination cluster_workflow start Start prep_reagents Prepare Reagents: - Purified β-lactamase enzyme - QPX7728 dilutions - Substrate (Nitrocefin or Imipenem) - Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0) start->prep_reagents incubation Incubate Enzyme and Inhibitor: Mix enzyme with varying concentrations of QPX7728. Pre-incubation for a defined period. prep_reagents->incubation add_substrate Initiate Reaction: Add substrate to the enzyme-inhibitor mixture. incubation->add_substrate measure Monitor Hydrolysis: Measure the rate of substrate hydrolysis spectrophotometrically (e.g., absorbance at 490 nm for nitrocefin). add_substrate->measure analyze Data Analysis: Calculate initial velocities. Plot velocity vs. inhibitor concentration. Determine IC50 and Ki values using appropriate models. measure->analyze end End analyze->end

A generalized workflow for enzyme inhibition assays.

Protocol for IC₅₀ Determination:

  • Reagent Preparation:

    • Prepare a stock solution of the purified β-lactamase enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare serial dilutions of QPX7728 in the same buffer, ranging from micromolar to picomolar concentrations.

    • Prepare a stock solution of the substrate. For most serine β-lactamases, nitrocefin (B1678963) is used. For metallo-β-lactamases like NDM-1 and VIM-1, imipenem (B608078) is a suitable substrate.[1]

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.

    • Add the various dilutions of QPX7728 to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately monitor the change in absorbance over time using a microplate reader. The wavelength will depend on the substrate (e.g., 490 nm for nitrocefin hydrolysis).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a suitable dose-response curve.

Protocol for Kᵢ Determination (for competitive inhibitors):

The determination of the inhibition constant (Kᵢ) for competitive inhibitors like QPX7728 against MBLs involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • Assay Setup: The assay is set up similarly to the IC₅₀ determination, but with varying concentrations of both the substrate and QPX7728.

  • Data Collection: A matrix of initial velocities is generated.

  • Data Analysis: The data is analyzed using methods such as Lineweaver-Burk plots to determine the mode of inhibition and calculate the Kᵢ value.

In Vivo Efficacy Studies (Neutropenic Mouse Thigh Infection Model)

The in vivo efficacy of QPX7728 in combination with a β-lactam antibiotic is often evaluated using a neutropenic mouse thigh infection model.

  • Animal Model:

    • Female Swiss-Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection:

    • Mice are anesthetized and infected intramuscularly in the thigh with a standardized inoculum of a carbapenem-resistant bacterial strain (e.g., Klebsiella pneumoniae).

  • Treatment:

    • Treatment with the β-lactam antibiotic alone, QPX7728 alone, or the combination is initiated at a specific time point post-infection (e.g., 2 hours).

    • Drugs are typically administered via a relevant route (e.g., subcutaneous or oral).

  • Endpoint:

    • At a predetermined time after treatment initiation (e.g., 24 hours), mice are euthanized.

    • The thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (colony-forming units per gram of tissue).

  • Data Analysis:

    • The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to the control group (vehicle-treated). A statistically significant reduction in bacterial load indicates efficacy.

Conclusion

This compound represents a significant advancement in the field of β-lactamase inhibitors due to its conversion to the ultra-broad-spectrum active moiety, QPX7728. The potent, dual-mechanism inhibition of both serine- and metallo-β-lactamases addresses key resistance mechanisms in clinically important Gram-negative pathogens. The preclinical data summarized in this guide underscore its potential as a valuable component of future combination therapies for treating serious bacterial infections. The provided experimental frameworks offer a basis for further research and development in this area.

References

The Pivotal Role of the Bis-acetoxy Methyl Ester Group in the Oral Delivery of QPX7728: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QPX7728, also known as xeruborbactam, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine and metallo-β-lactamases.[1][2] While efficacious, the inherent polarity of QPX7728 limits its oral bioavailability, necessitating a prodrug strategy for oral administration. This technical guide delves into the critical role of the bis-acetoxy methyl ester moiety in the development of QPX7831, an orally bioavailable prodrug of QPX7728. We will explore the mechanism of action, summarize key quantitative data, and provide insights into the experimental protocols utilized in its evaluation.

Introduction: The Challenge of Oral Bioavailability for β-Lactamase Inhibitors

The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, has created an urgent need for new therapeutic agents. QPX7728 stands out due to its exceptionally broad spectrum of activity, inhibiting a wide range of clinically significant β-lactamases, including carbapenemases.[1][3][4] However, like many potent carboxylic acid-containing drugs, QPX7728's utility as an oral agent is hampered by poor membrane permeability and subsequent low oral absorption. To overcome this limitation, a prodrug approach was employed, leading to the development of QPX7831, the isobutyryloxymethyl ester prodrug of QPX7728.[3] This strategy masks the polar carboxylic acid group, enhancing the molecule's lipophilicity and facilitating its absorption across the gastrointestinal tract.

The Bis-acetoxy Methyl Ester Prodrug Strategy

The core of the oral delivery strategy for QPX7728 lies in the temporary modification of its carboxylic acid functional group into a bis-acetoxy methyl ester. This chemical alteration transforms the ionized and poorly permeable parent drug into a more lipophilic, neutral molecule capable of passive diffusion across the intestinal epithelium.

Mechanism of Action: From Prodrug to Active Inhibitor

Once absorbed into the bloodstream, the bis-acetoxy methyl ester group of the prodrug is designed to be rapidly cleaved by ubiquitous esterase enzymes present in the plasma and tissues. This enzymatic hydrolysis efficiently releases the active QPX7728, allowing it to reach its site of action and inhibit bacterial β-lactamases. The cleavage process is designed to be swift and complete, ensuring that the systemic circulation is predominantly exposed to the active parent drug.

Prodrug_Activation Prodrug QPX7831 (Oral Administration) Absorption Gastrointestinal Absorption Prodrug->Absorption Systemic_Circulation Systemic Circulation (Prodrug) Absorption->Systemic_Circulation Cleavage Esterase-Mediated Hydrolysis Systemic_Circulation->Cleavage Active_Drug Active QPX7728 Cleavage->Active_Drug Target β-Lactamase Inhibition Active_Drug->Target

Prodrug activation pathway of QPX7831.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of QPX7728 and the pharmacokinetic properties of its prodrug, QPX7831.

Table 1: In Vitro Inhibitory Activity of QPX7728 Against Key β-Lactamases
β-Lactamase ClassEnzymeIC50 (nM)
Class A (Serine) KPC-22.9 ± 0.4
CTX-M-151-3
Class B (Metallo) NDM-155 ± 25
VIM-114 ± 4
IMP-1610 ± 70
Class C (Serine) P9922 ± 8
Class D (Serine) OXA-231-2
OXA-481-2

Data sourced from Tsivkovski et al. (2020)[1]

Table 2: Preclinical Oral Bioavailability of QPX7728 Prodrugs
SpeciesProdrug AdministeredMean Oral Bioavailability (%)
RatIsobutyryloxymethyl ester (QPX7831)>100%*
DogIsobutyryloxymethyl ester (QPX7831)50-65%
MonkeyIsobutyryloxymethyl ester (QPX7831)~100%

*Values exceeding 100% may suggest that the prodrug interferes with the clearance of QPX7728.[5]

Table 3: In Vitro Cleavage of QPX7831
SystemHalf-life
Human SerumStable
Human Liver MicrosomesModerate Cleavage

Simple alkyl double-ester prodrugs were found to be stable to carboxylesterase enzymes in human serum.[1]

Experimental Protocols

General Synthesis of Acyloxymethyl Ester Prodrugs of QPX7728

The synthesis of acyloxymethyl ester prodrugs of QPX7728 is achieved through the alkylation of the carboxylic acid of the parent molecule. A general, single-step procedure involves the following:

  • The carboxylic acid of QPX7728 is dissolved in a suitable organic solvent (e.g., N,N-dimethylformamide).

  • A base (e.g., cesium carbonate) is added to the solution to deprotonate the carboxylic acid.

  • The appropriate chloromethyl ester (e.g., chloromethyl isobutyrate for QPX7831) is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which is monitored by a suitable analytical technique such as HPLC.

  • The resulting prodrug is then purified using standard chromatographic methods.

Synthesis_Workflow Start QPX7728 (Carboxylic Acid) Step1 Dissolve in DMF Start->Step1 Step2 Add Base (e.g., Cs2CO3) Step1->Step2 Step3 Add Chloromethyl Ester Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Monitor by HPLC Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End QPX7831 Prodrug Step6->End

General workflow for the synthesis of QPX7831.
In Vitro Cleavage Assay

The stability and cleavage of the prodrugs are assessed in various biological matrices:

  • Preparation of Matrices: Human serum and human liver microsomes are prepared according to standard laboratory protocols.

  • Incubation: The prodrug is added to the biological matrix at a defined concentration and incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction in the aliquots is stopped by the addition of a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the active QPX7728.

  • Data Analysis: The half-life of the prodrug in each matrix is calculated from the disappearance of the prodrug over time.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters are determined in preclinical animal models (e.g., rats, dogs, monkeys):

  • Dosing: A single dose of the prodrug is administered orally to the animals. A separate cohort receives an intravenous dose of the active QPX7728 for bioavailability calculations.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, cephalic vein).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentrations of both the prodrug and the active QPX7728 in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis. Oral bioavailability is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

Conclusion

The bis-acetoxy methyl ester prodrug strategy, exemplified by QPX7831, represents a critical innovation in the development of the ultra-broad-spectrum β-lactamase inhibitor QPX7728. By temporarily masking the polar carboxylic acid group, this approach successfully enhances the oral bioavailability of the parent compound. The efficient in vivo cleavage of the prodrug by esterases ensures the timely release of the active QPX7728, enabling it to combat β-lactamase-mediated resistance. This technical guide provides a foundational understanding of the pivotal role of the bis-acetoxy methyl ester group, supported by quantitative data and insights into the experimental methodologies that underpin its development. Further clinical investigation of QPX7831 is ongoing and holds promise for a new oral treatment option against multidrug-resistant Gram-negative infections.[3]

References

The Prodrug Strategy for Oral Delivery of QPX7728: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine and metallo-β-lactamases (MBLs).[1][2][3][4][5] Its ability to be delivered via both intravenous and oral routes makes it a versatile candidate for treating infections caused by multidrug-resistant Gram-negative bacteria.[6][7][8] While QPX7728 itself possesses some oral bioavailability, a dedicated prodrug strategy was employed to ensure consistent and high systemic exposure across different species, mitigating the risk of variable absorption in humans.[9][10] This guide provides an in-depth technical overview of the prodrug approach for QPX7728, focusing on the selection of QPX7831 as the clinical candidate.

The Rationale for a Prodrug Approach

Initial studies revealed that while QPX7728 had promising oral bioavailability in some preclinical species (50% in rats and dogs), it was significantly lower in monkeys (20%).[10] Such interspecies variability presents a significant risk for clinical development. To address this, a prodrug strategy was initiated with the goal of identifying a candidate that could consistently deliver high oral bioavailability.[9][10] The core concept involved masking the carboxylic acid group of QPX7728 to create an ester prodrug. This modification enhances the molecule's properties for oral absorption, allowing it to be efficiently cleaved by esterases in the serum to release the active QPX7728.[9][10]

QPX7728: The Active Pharmacophore

QPX7728 is a cyclic boronic acid-based BLI, a class of compounds that includes the approved drug vaborbactam.[1][5] However, QPX7728's spectrum of activity is significantly broader, encompassing all four Ambler classes of β-lactamases (A, B, C, and D).[7][11] This includes difficult-to-inhibit enzymes such as Class B metallo-β-lactamases (e.g., NDM, VIM) and Class D carbapenemases (e.g., OXA-23, OXA-48), which are not inhibited by many recently approved BLIs.[3][11][12]

In Vitro Inhibitory Activity of QPX7728

The potency of QPX7728 against a wide array of purified β-lactamases has been extensively characterized. The following table summarizes the 50% inhibitory concentrations (IC50) for key enzymes.

β-Lactamase ClassEnzymeOrganism SourceQPX7728 IC50 (nM)
Class A KPC-2K. pneumoniae2.9 ± 0.4
CTX-M-15E. coli1-3
SHV-12K. pneumoniae1-3
TEM-43E. coli1-3
Class B (MBL) NDM-1K. pneumoniae55 ± 25
VIM-1P. aeruginosa14 ± 4
IMP-1P. aeruginosa610 ± 70
Class C P99E. cloacae22 ± 8
Class D OXA-48K. pneumoniae1-2
OXA-23A. baumannii1-2
OXA-24/40A. baumannii1-2
OXA-58A. baumannii1-2
Data compiled from multiple sources.[1][11][12][13]

The Prodrug Candidate: QPX7831

In the quest for an optimal oral prodrug, seventeen candidates were synthesized and evaluated based on several key properties: in vitro cleavage rates, multi-species pharmacokinetics, and crystallinity.[14] From this extensive screening, QPX7831 (compound 5-Na) was selected as the lead candidate, demonstrating the most favorable profile across all assessed attributes.[14]

Prodrug Activation Pathway

The activation of QPX7831 to the active moiety QPX7728 is a straightforward enzymatic process. After oral absorption, QPX7831 is cleaved by serum esterases, releasing QPX7728, which can then inhibit β-lactamase enzymes.

Prodrug_Activation QPX7831 QPX7831 (Oral Prodrug) Absorption Oral Absorption QPX7831->Absorption Ingestion Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation QPX7728 QPX7728 (Active Drug) Systemic_Circulation->QPX7728 Serum Esterases BLI β-Lactamase Inhibition QPX7728->BLI Inactive_Complex Inactive Covalent Complex BLI->Inactive_Complex B_Lactamase β-Lactamase Enzyme B_Lactamase->BLI Prodrug_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Prodrug_Synthesis Synthesize Prodrug Candidates (n=17) Cleavage_Assay In Vitro Cleavage Assay (Multi-species Serum) Prodrug_Synthesis->Cleavage_Assay Crystallinity_Check Assess Crystallinity and Physicochemical Properties Cleavage_Assay->Crystallinity_Check PK_Studies Pharmacokinetic Studies (Rat, Dog, Monkey) Crystallinity_Check->PK_Studies Promising Candidates Select_Lead Select Lead Candidate (QPX7831) PK_Studies->Select_Lead Clinical_Dev Phase 1 Clinical Trials Select_Lead->Clinical_Dev Advance to Clinical Development

References

The Target Enzymes of QPX7728: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the class of cyclic boronates.[1] It is delivered as a bis-acetoxy methyl ester prodrug, QPX7831, which is designed for oral administration and is rapidly cleaved in vivo to release the active moiety, QPX7728.[2] This technical guide focuses on the target enzymes of the active compound, QPX7728, which are the ultimate targets of the therapeutic agent. QPX7728 has demonstrated a preclinical profile that surpasses many recently marketed β-lactamase inhibitors and those currently in clinical trials.[3] Clinical development of QPX7728 has been initiated, with Phase 1 studies investigating its safety and pharmacokinetics.[3][4]

QPX7728's primary mechanism of action is the inhibition of a wide array of β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By inhibiting these enzymes, QPX7728 restores the efficacy of various β-lactam partners against otherwise resistant bacterial strains.[3][5] This document provides a comprehensive overview of the enzymatic targets of QPX7728, including quantitative inhibitory data, detailed experimental methodologies for target characterization, and visual representations of its mechanism and experimental workflows.

Target Enzyme Profile of QPX7728

QPX7728 exhibits an exceptionally broad spectrum of activity, inhibiting β-lactamases across all four Ambler molecular classes: A, B, C, and D.[4][5] This includes serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][6][7]

Quantitative Inhibitory Data

The inhibitory potency of QPX7728 against a wide range of purified β-lactamase enzymes has been extensively characterized. The following tables summarize the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) for key enzymes.

Table 1: Inhibitory Potency (IC50) of QPX7728 Against Serine β-Lactamases

Enzyme ClassEnzymeOrganismIC50 (nM)
Class A KPC-2Klebsiella pneumoniae2.9 ± 0.4[8]
CTX-M-15Escherichia coli1-3[8]
SHV-12Klebsiella pneumoniae1-3[8]
TEM-43Escherichia coliLow nM range[1]
Class C P99Enterobacter cloacae22 ± 8[8]
Class D OXA-48Klebsiella pneumoniae1-2[8]
OXA-23Acinetobacter baumannii1-2[8]
OXA-24/40Acinetobacter baumannii1-2[8]
OXA-58Acinetobacter baumannii1-2[8]

Table 2: Inhibitory Potency (IC50 and Ki) of QPX7728 Against Metallo-β-Lactamases (Class B)

EnzymeOrganismIC50 (nM)Ki (nM)
NDM-1Klebsiella pneumoniae55 ± 25[8]32 ± 14[9]
VIM-1Pseudomonas aeruginosa14 ± 4[8]7.5 ± 2.1[9]
IMP-1Pseudomonas aeruginosa610 ± 70[8]240 ± 30[9]

Mechanism of Action

QPX7728's inhibitory mechanism varies between the serine and metallo-β-lactamases.

  • Serine β-Lactamases: QPX7728 acts via a two-step mechanism involving the formation of a non-covalent complex followed by a covalent interaction.[1] The boron atom of QPX7728 forms a covalent bond with the catalytic serine residue in the active site of the enzyme.[1] This inhibition is reversible, but the stability of the QPX7728-enzyme complex varies depending on the specific enzyme, with target residence times ranging from minutes to several hours.[1][9][10] For instance, the residence time is approximately 5-20 minutes for OXA carbapenemases, around 50 minutes for OXA-48, and 2-3 hours for KPC and CTX-M-15.[9][10]

  • Metallo-β-Lactamases: The inhibition of metallo-β-lactamases by QPX7728 follows a competitive mechanism with fast-on, fast-off kinetics.[8][11]

The following diagram illustrates the general mechanism of serine β-lactamase inhibition by QPX7728.

G Mechanism of Serine β-Lactamase Inhibition by QPX7728 cluster_0 Inhibition Pathway QPX7728 QPX7728 NonCovalent Non-covalent Complex [QPX7728-SBL] QPX7728->NonCovalent Step 1: Binding SBL Serine β-Lactamase (SBL) SBL->NonCovalent Covalent Covalent Adduct (Inhibited) NonCovalent->Covalent Step 2: Covalent Bond (Boron - Serine) Covalent->NonCovalent Reversible

QPX7728 Inhibition of Serine β-Lactamases

Experimental Protocols

The determination of the inhibitory activity of QPX7728 against various β-lactamases involves a series of well-defined biochemical assays.

Enzyme Purification
  • Gene Cloning and Expression: The genes encoding the target β-lactamase enzymes are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host, typically E. coli.

  • Protein Expression: The bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Extraction: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using methods such as sonication or high-pressure homogenization.

  • Purification: The target β-lactamase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.

Enzyme Inhibition Assays (IC50 Determination)
  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) buffer with 0.01% Triton X-100) containing a chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin (B1678963) or CENTA).

  • Inhibitor Pre-incubation: The purified enzyme is pre-incubated with varying concentrations of QPX7728 for a defined period to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring of Reaction: The hydrolysis of the substrate is monitored spectrophotometrically or fluorometrically in real-time.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for determining the IC50 of QPX7728.

G Workflow for IC50 Determination of QPX7728 cluster_workflow Workflow for IC50 Determination of QPX7728 start Start purify Purify Target β-Lactamase start->purify preincubate Pre-incubate Enzyme with varying [QPX7728] purify->preincubate prepare Prepare Reaction Mixture (Buffer, Substrate) initiate Initiate Reaction (Add Substrate) prepare->initiate preincubate->initiate monitor Monitor Substrate Hydrolysis initiate->monitor analyze Calculate Initial Velocities & Plot monitor->analyze determine Determine IC50 analyze->determine end End determine->end

IC50 Determination Workflow

Conclusion

QPX7728 is a potent, ultra-broad-spectrum β-lactamase inhibitor with a remarkable ability to inhibit a wide range of clinically relevant serine and metallo-β-lactamases. Its comprehensive inhibitory profile, coupled with favorable pharmacokinetic properties, positions QPX7728 as a promising candidate for combination therapy with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. The detailed understanding of its target enzymes and mechanism of action is crucial for its continued development and strategic clinical application.

References

An In-depth Technical Guide to Foundational Research on Cyclic Boronate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on cyclic boronate inhibitors, with a primary focus on their role as potent inhibitors of β-lactamase enzymes. This document summarizes key quantitative data, details critical experimental protocols, and visualizes essential mechanisms and workflows to support ongoing research and development in this field.

Core Concepts: Mechanism of Action

Cyclic boronate inhibitors represent a significant advancement in combating bacterial resistance to β-lactam antibiotics. Their efficacy stems from their unique mechanism of action, which involves mimicking the tetrahedral transition state formed during the hydrolysis of the β-lactam ring by β-lactamase enzymes.[1][2][3]

β-lactamases are broadly classified into serine β-lactamases (SBLs; Classes A, C, and D) and metallo-β-lactamases (MBLs; Class B).[1] Serine β-lactamases utilize a serine residue for catalysis, while metallo-β-lactamases employ zinc ions.[1] Cyclic boronates have demonstrated the remarkable ability to inhibit enzymes from all four classes, making them broad-spectrum inhibitors.[4][5][6]

The boron atom in the cyclic boronate inhibitor is electrophilic and readily attacked by the nucleophilic serine residue in the active site of SBLs, forming a stable, reversible covalent adduct.[1] This adduct mimics the high-energy tetrahedral intermediate of the natural substrate, effectively trapping the enzyme and preventing it from hydrolyzing β-lactam antibiotics.[1][4][5] In the case of MBLs, the boronate group interacts with the catalytic zinc ions and a hydroxide (B78521) ion in the active site.[7]

Mechanism_of_Action cluster_SBL Serine β-Lactamase (SBL) Inhibition cluster_MBL Metallo-β-Lactamase (MBL) Inhibition SBL_Active_Site SBL Active Site (Ser-OH) Tetrahedral_Intermediate Covalent Tetrahedral Adduct (sp3 Boron) SBL_Active_Site->Tetrahedral_Intermediate Nucleophilic Attack Cyclic_Boronate Cyclic Boronate Inhibitor (sp2 Boron) Cyclic_Boronate->Tetrahedral_Intermediate Inactive_Enzyme Inactive Enzyme Tetrahedral_Intermediate->Inactive_Enzyme Enzyme Trapping MBL_Active_Site MBL Active Site (Zn2+, -OH) MBL_Complex Non-covalent Complex MBL_Active_Site->MBL_Complex Coordination Cyclic_Boronate_MBL Cyclic Boronate Inhibitor Cyclic_Boronate_MBL->MBL_Complex Inactive_MBL Inactive Enzyme MBL_Complex->Inactive_MBL Inhibition

Figure 1: Generalized mechanism of action of cyclic boronate inhibitors against Serine and Metallo-β-Lactamases.

Quantitative Data on Key Cyclic Boronate Inhibitors

The potency of cyclic boronate inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize publicly available data for prominent cyclic boronate inhibitors against various β-lactamase enzymes.

Table 1: Vaborbactam Inhibition Data

β-LactamaseClassIC50 (nM)Ki (nM)
KPC-2A35130
CTX-M-15A-56
SHV-12A-190
TEM-1A-93
AmpC (P. aeruginosa)C>64,000-
OXA-48D3,700-

Data sourced from multiple studies.[3][8] Note: IC50 values can vary based on experimental conditions.

Table 2: Taniborbactam Inhibition Data

β-LactamaseClassIC50 (nM)Ki (nM)
KPC-2A3719
CTX-M-15A-9
AmpC (E. coli)C-42
VIM-1B-13
NDM-1B-16
OXA-23D1,100-
OXA-48D330-

Data sourced from multiple studies.[3][8][9] Note: IC50 values can vary based on experimental conditions.

Table 3: QPX7728 Inhibition Data

β-LactamaseClassKi (nM)
KPC-2A0.4
CTX-M-15A0.9
AmpC (E. coli)C1.8
VIM-1B3.2
NDM-1B6.1
IMP-1B48
OXA-23D76
OXA-48D2.5

Data sourced from Hecker et al., 2020.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of cyclic boronate inhibitors.

β-Lactamase Inhibition Assay using Nitrocefin (B1678963)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against serine β-lactamases. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Cyclic boronate inhibitor stock solution (in DMSO)

  • Nitrocefin stock solution (10 mg/mL in DMSO)[8]

  • Assay Buffer: 50 mM sodium phosphate, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)[10]

  • For metallo-β-lactamases, supplement the assay buffer with 20 µM ZnCl2[10]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to wells containing serial dilutions of the cyclic boronate inhibitor.[10] The final volume should be 50 µL.

    • Include control wells with enzyme and no inhibitor, and blank wells with no enzyme.

    • Incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation:

    • Prepare a working solution of nitrocefin by diluting the stock solution in the assay buffer to a final concentration of 50-100 µM.[10]

    • Add 50 µL of the nitrocefin working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a reader pre-warmed to 37°C.

    • Measure the absorbance at 490 nm every 10-30 seconds for 10-60 minutes.[10]

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response inhibition curve (variable slope, four parameters) using appropriate software (e.g., GraphPad Prism).[10]

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of cyclic boronate inhibitor Pre_incubation Mix enzyme and inhibitor in 96-well plate. Incubate at 37°C. Serial_Dilution->Pre_incubation Enzyme_Prep Prepare enzyme solution Enzyme_Prep->Pre_incubation Reaction_Start Add Nitrocefin substrate to initiate reaction Pre_incubation->Reaction_Start Measurement Measure absorbance at 490 nm in a plate reader Reaction_Start->Measurement Calculate_Velocity Calculate initial reaction velocities Measurement->Calculate_Velocity Plot_Data Plot velocity vs. log[Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Fit data to dose-response curve to determine IC50 Plot_Data->Determine_IC50

Figure 2: General workflow for a β-lactamase inhibition assay.
Determination of Kinetic Parameters (Ki, kon, koff)

A more detailed kinetic analysis is required to fully characterize the interaction between the inhibitor and the enzyme. This involves determining the inhibition constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff).

Materials:

  • Same as for the IC50 determination assay.

Procedure for Ki Determination (Cheng-Prusoff Equation): The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate (nitrocefin) concentration used in the IC50 assay.

  • Km is the Michaelis-Menten constant of the enzyme for the substrate. The Km must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

Procedure for kon and koff Determination (Progress Curve Analysis):

  • Follow the same procedure as the IC50 assay, but collect data for a longer duration to observe the approach to steady-state inhibition.

  • The progress curves (absorbance vs. time) at different inhibitor concentrations are then fitted to a model for slow-binding inhibition to determine the apparent association rate constant (kobs).

  • The kobs values are then plotted against the inhibitor concentration. For a simple reversible inhibitor, this plot will be linear, and the slope will be kon, and the y-intercept will be koff.

X-ray Crystallography of β-Lactamase-Inhibitor Complexes

Determining the three-dimensional structure of the enzyme-inhibitor complex provides invaluable insights into the molecular basis of inhibition.

General Protocol Outline:

  • Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified enzyme is crystallized by screening a wide range of conditions (precipitants, pH, temperature) using techniques like vapor diffusion.

  • Soaking or Co-crystallization:

    • Soaking: Pre-formed enzyme crystals are soaked in a solution containing the cyclic boronate inhibitor.

    • Co-crystallization: The inhibitor is mixed with the protein solution before crystallization is initiated.

  • X-ray Diffraction Data Collection: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

Crystallography_Workflow Protein_Production β-Lactamase Expression and Purification Crystallization Enzyme Crystallization Protein_Production->Crystallization Complex_Formation Soaking or Co-crystallization with Cyclic Boronate Inhibitor Crystallization->Complex_Formation Data_Collection X-ray Diffraction Data Collection Complex_Formation->Data_Collection Structure_Solution Structure Determination and Refinement Data_Collection->Structure_Solution Structural_Analysis Analysis of Inhibitor Binding Mode Structure_Solution->Structural_Analysis

Figure 3: A simplified workflow for X-ray crystallography of an enzyme-inhibitor complex.

Synthesis of Cyclic Boronate Inhibitors

The synthesis of cyclic boronate inhibitors is a complex multi-step process. A general, illustrative scheme is presented below, based on synthetic routes described in the literature.[7]

Synthesis_Scheme Starting_Material Substituted Benzylboronate Chloroboronate α-Chloroboronate Starting_Material->Chloroboronate Matteson Reaction Acylated_Intermediate Acylated Boronate Chloroboronate->Acylated_Intermediate Nucleophilic Displacement & Acylation Deprotection Deprotection Acylated_Intermediate->Deprotection Acid Treatment Final_Product Cyclic Boronate Inhibitor Deprotection->Final_Product

Figure 4: A generalized synthetic scheme for a class of cyclic boronate inhibitors.

A more specific example involves the Matteson reaction of a benzylboronate precursor to yield an α-chloroboronate.[7] This is followed by displacement of the chlorine with a nitrogen nucleophile and subsequent acylation. The final step typically involves the removal of protecting groups to yield the active cyclic boronate inhibitor.[7] The specific reagents and conditions will vary depending on the desired final structure.

Conclusion

Cyclic boronate inhibitors are a clinically important class of compounds that have revitalized the utility of β-lactam antibiotics in the face of widespread bacterial resistance. Their ability to inhibit a broad spectrum of β-lactamases by mimicking the tetrahedral transition state of the hydrolysis reaction is a key feature of their success. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the properties of existing inhibitors and to design and evaluate novel compounds with improved potency and spectrum of activity. The continued exploration of the structure-activity relationships of cyclic boronates holds great promise for the development of the next generation of β-lactamase inhibitors.

References

A Preliminary Investigation into the Efficacy of QPX7728 (Xeruborbactam): An Ultra-Broad-Spectrum β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

QPX7728, now known as xeruborbactam (B10854609), is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronic acid class. Developed to combat the growing threat of antimicrobial resistance, it demonstrates potent inhibition against an extensive range of both serine- and metallo-β-lactamases (MBLs), which are primary drivers of resistance to β-lactam antibiotics in Gram-negative bacteria. Preclinical data highlights its ability to restore the efficacy of multiple classes of β-lactam antibiotics against carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. Notably, QPX7728 is minimally affected by common intrinsic resistance mechanisms like efflux pumps and porin mutations.[1][2] Its development for both intravenous (IV) and oral administration signifies a versatile approach to treating severe multidrug-resistant infections.[3][4][5] This document provides a technical overview of the preliminary efficacy of QPX7728, summarizing key biochemical, microbiological, and in vivo data.

Mechanism of Action

QPX7728 functions by inhibiting β-lactamase enzymes, which bacteria produce to hydrolyze and inactivate β-lactam antibiotics. Its "ultra-broad-spectrum" designation stems from its unique ability to neutralize all four molecular classes of these enzymes: Ambler classes A, C, and D (serine β-lactamases) and class B (metallo-β-lactamases).[4][6]

  • Serine β-Lactamase Inhibition: The inhibition of serine β-lactamases occurs via a two-step mechanism. Initially, a non-covalent complex is formed, which then progresses to a stable, covalent adduct between the boron atom of QPX7728 and the catalytic serine residue in the enzyme's active site.[1][2] This interaction is reversible, but the stability of the complex, or "residence time," can range from minutes to several hours depending on the specific enzyme, effectively sequestering it from inactivating antibiotics.[5][7]

  • Metallo-β-Lactamase Inhibition: For MBLs like NDM, VIM, and IMP, which utilize zinc ions for catalysis, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[5][7]

cluster_0 Mechanism of Serine β-Lactamase Inhibition E_S Active Serine β-Lactamase (E) E_I_nc Non-covalent Complex (E:I) E_S->E_I_nc + QPX7728 I QPX7728 (I) E_I_c Covalent Adduct (E-I) E_I_nc->E_I_c Covalent Bond Formation E_I_c->E_S Slow Reversibility Inactive_E Inactive Enzyme E_I_c->Inactive_E

Caption: Mechanism of QPX7728 action on serine β-lactamases.

Biochemical Efficacy: Enzyme Inhibition

Biochemical assays using purified enzymes demonstrate the high potency and broad spectrum of QPX7728. It exhibits low nanomolar inhibitory concentrations (IC₅₀) against a wide array of clinically significant β-lactamases, including carbapenemases that are not inhibited by many recently approved BLIs.[5][7]

Table 1: Potency (IC₅₀, nM) of QPX7728 Against Purified β-Lactamases

Enzyme Class Enzyme QPX7728 IC₅₀ (nM) Reference
Class A (Serine) KPC-2 2.9 ± 0.4 [5][7]
CTX-M-15 1 - 3 [5][7]
Class C (Serine) P99 22 ± 8 [5][7]
Class D (Serine) OXA-48 1 - 2 [5][7]
OXA-23 1 - 2 [5][7]
Class B (Metallo) NDM-1 55 ± 25 [5][7]
VIM-1 14 ± 4 [5][7]
IMP-1 610 ± 70 [5][7]

Data compiled from multiple sources.[1][5][7]

The efficiency of inhibition for serine enzymes is further characterized by kinetic parameters, where QPX7728 shows a high rate of inactivation.[5]

Table 2: Kinetic Parameters of Serine β-Lactamase Inhibition by QPX7728

Enzyme k₂/K (M⁻¹s⁻¹) Target Residence Time Reference
OXA-23 9.9 x 10⁵ 5 - 20 minutes [5]
KPC - 2 - 3 hours [5][7]
CTX-M-15 - 2 - 3 hours [5][7]
OXA-48 - ~50 minutes [5][7]
P99 6.3 x 10⁴ - [5]

k₂/K represents the efficiency of enzyme inactivation.

Microbiological Efficacy: In Vitro Activity

The primary function of a BLI is to restore the activity of a partner β-lactam antibiotic. QPX7728 has been shown to potentiate a wide range of β-lactams against multidrug-resistant Gram-negative bacteria.

Activity against Acinetobacter baumannii

Against a panel of 275 carbapenem-resistant A. baumannii (CRAB) isolates, QPX7728 produced a concentration-dependent reduction in the minimum inhibitory concentration (MIC) of meropenem (B701). At a concentration of ≥4 µg/mL, QPX7728 lowered the meropenem MIC to ≤8 µg/mL for over 90% of these highly resistant strains.[8]

Table 3: Potentiation of Meropenem by QPX7728 Against Carbapenem-Resistant A. baumannii (n=275)

Meropenem MIC (µg/mL) Meropenem Alone (% Cumulative) + QPX7728 (4 µg/mL) (% Cumulative) + QPX7728 (8 µg/mL) (% Cumulative)
≤ 4 1.5% 76.4% 85.1%
≤ 8 3.6% 90.2% 94.2%

Adapted from Lomovskaya et al.[8]

Activity against Pseudomonas aeruginosa

In a "challenge" panel of 290 P. aeruginosa isolates resistant to meropenem, ceftolozane-tazobactam, or ceftazidime-avibactam, QPX7728 restored susceptibility to several β-lactams.[9][10] The combination with ceftolozane (B606591) was particularly potent.[9][11]

Table 4: In Vitro Activity of QPX7728 (8 µg/mL) Combinations Against a Challenge Panel of P. aeruginosa (n=290)

Combination (Partner Antibiotic) % of Isolates Inhibited at CLSI Breakpoint Reference
QPX7728 + Ceftolozane 78.6% [9][11]
QPX7728 + Cefepime 70.3% [9][11]
QPX7728 + Piperacillin 70.3% [9][11]
QPX7728 + Meropenem 65.5% [11]

CLSI breakpoints used are for the partner antibiotic alone.

In Vivo Efficacy: Murine Infection Models

The efficacy of QPX7728 in a living system was evaluated in a neutropenic mouse thigh infection model using carbapenem-resistant Klebsiella pneumoniae.[12] This model is a standard for assessing the in vivo activity of new antimicrobial agents.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model
  • Induce Neutropenia: Mice are rendered neutropenic (low white blood cell count) by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection. This makes them more susceptible to bacterial infection, mimicking an immunocompromised state.

  • Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of a carbapenem-resistant K. pneumoniae strain.

  • Treatment: Two hours post-infection, treatment begins. Cohorts receive a β-lactam antibiotic alone, QPX7728 alone, or a combination of a β-lactam with QPX7728. Dosing is typically administered every 2 hours for a 24-hour period.

  • Assessment: At the end of the 24-hour treatment period, mice are euthanized, and the thigh muscles are harvested, homogenized, and plated to determine the bacterial load (colony-forming units, CFU). Efficacy is measured by the change in log₁₀ CFU/thigh compared to the initial bacterial load.

cluster_1 Neutropenic Mouse Thigh Infection Model Workflow p1 Induce Neutropenia (Cyclophosphamide) p2 Inoculate Thigh Muscle (CR K. pneumoniae) p1->p2 p3 Initiate Treatment (2h Post-Infection) p2->p3 p4 Administer Therapy (24h Period) p3->p4 p5 Harvest Thigh Tissue p4->p5 p6 Homogenize & Plate p5->p6 p7 Determine Bacterial Load (Δ log10 CFU/thigh) p6->p7

Caption: Experimental workflow for the murine thigh infection model.

In Vivo Results

In these studies, treatment with various β-lactam antibiotics alone was either bacteriostatic (no change in bacterial load) or resulted in continued bacterial growth.[12] In contrast, the combination of QPX7728 with each of the tested β-lactams (including aztreonam, biapenem, cefepime, ceftazidime, ceftolozane, and meropenem) resulted in significant bacterial killing at all tested doses of QPX7728.[12] These data provide strong evidence that QPX7728 can restore the in vivo efficacy of β-lactams against highly resistant pathogens.[12]

Clinical Development and Prodrug Strategy

QPX7728 entered Phase 1 clinical trials in late 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[3][4] The initial studies focused on the intravenous administration of QPX7728, both alone and in combination with a β-lactam antibiotic.[3]

The development pipeline for QPX7728 includes distinct product candidates for different clinical settings, underscoring a strategic approach that includes a prodrug for oral administration.

  • OMNIvance™: An intravenous product based on QPX7728, designed for treating severe, hospital-based infections caused by pathogens like carbapenem-resistant Acinetobacter, Pseudomonas, and Enterobacterales.[4]

  • ORAvance™: An orally administered combination product.[4] The development of an oral formulation necessitates a prodrug of QPX7728 that can be effectively absorbed from the gastrointestinal tract before being converted to the active xeruborbactam molecule in the body. This strategy aims to treat drug-resistant infections in outpatient settings, potentially facilitating earlier hospital discharge.[4][13]

The efficacy data presented in this guide pertains to the active moiety, QPX7728 (xeruborbactam), which is the ultimate agent responsible for β-lactamase inhibition following either IV administration or oral prodrug absorption and conversion.

cluster_2 QPX7728 Clinical Development Pathway preclin Preclinical Efficacy (In Vitro & In Vivo) phase1 Phase 1 Clinical Trial (Safety & PK in Healthy Volunteers) preclin->phase1 omni OMNIvance™ (Intravenous Formulation) phase1->omni IV Path ora ORAvance™ (Oral Prodrug Formulation) phase1->ora Oral Path target1 Hospital-Acquired Infections omni->target1 target2 Community & Outpatient Infections ora->target2

Caption: QPX7728 development pipeline for IV and oral therapies.

References

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectrum of QPX7728 bis-acetoxy methyl ester

Introduction

QPX7728, also known as Xeruborbactam, is a potent, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2] Its bis-acetoxy methyl ester is a prodrug form designed for administration. QPX7728 exhibits a remarkable breadth of activity, inhibiting a wide array of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are major contributors to antibiotic resistance in Gram-negative bacteria.[3][4][5][6] This technical guide provides a comprehensive overview of the inhibitory spectrum of QPX7728, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

QPX7728 demonstrates distinct mechanisms of action against different classes of β-lactamases.

Serine β-Lactamases (Classes A, C, and D): The inhibition of serine β-lactamases by QPX7728 follows a two-step mechanism. Initially, a non-covalent complex is formed, which then proceeds to a covalent interaction.[3] This covalent bond is formed between the boron atom of QPX7728 and the catalytic serine residue in the active site of the enzyme.[3] This interaction is characterized by a slow tight-binding mechanism associated with progressive inactivation.[3] The inhibition is reversible, with the stability of the QPX7728-enzyme complex varying, leading to residence times that can range from minutes to several hours for different enzymes.[7][8] For instance, the residence time is approximately 5 to 20 minutes for OXA carbapenemases from A. baumannii, around 50 minutes for OXA-48, and extends to 2 to 3 hours for KPC and CTX-M-15.[7][8]

Metallo β-Lactamases (Class B): In contrast to its interaction with serine β-lactamases, QPX7728 inhibits metallo-β-lactamases through a competitive mechanism with fast-on-fast-off kinetics.[7][8]

Visualizing the Mechanism of Action

QPX7728 Inhibition of Serine β-Lactamases QPX7728 Inhibition of Serine β-Lactamases QPX7728 QPX7728 NonCovalent Non-covalent Complex QPX7728->NonCovalent SBL Serine β-Lactamase SBL->NonCovalent Covalent Covalent Complex (Inhibited Enzyme) NonCovalent->Covalent Covalent Bond Formation

Caption: Inhibition pathway of serine β-lactamases by QPX7728.

QPX7728 Inhibition of Metallo β-Lactamases QPX7728 Inhibition of Metallo β-Lactamases cluster_0 Competitive Inhibition QPX7728 QPX7728 MBL Metallo β-Lactamase Active Site QPX7728->MBL Binds reversibly Substrate β-Lactam Substrate Substrate->MBL Binding blocked Inhibited Inhibited MBL

Caption: Competitive inhibition of metallo β-lactamases by QPX7728.

Inhibitory Spectrum of QPX7728

QPX7728 demonstrates an exceptionally broad spectrum of activity against a vast number of β-lactamases from all four Ambler classes.

Quantitative Inhibitory Activity of QPX7728 against Purified β-Lactamases

β-Lactamase ClassEnzymeIC₅₀ (nM)Kᵢ (nM)
Class A (Serine) CTX-M-151 - 3[7]-
KPC-22.9 ± 0.4[7][8]-
SHV-121 - 3[3]-
TEM-431 - 3[3]-
Class B (Metallo) NDM-155 ± 25[7][8]32 ± 14[7][8]
VIM-114 ± 4[7][8]7.5 ± 2.1[7][8]
IMP-1610 ± 70[7][8]240 ± 30[7][8]
Class C (Serine) P9922 ± 8[7][8]-
Class D (Serine) OXA-231 - 2[7][8]-
OXA-24/401 - 2[8]-
OXA-481 - 2[7]-
OXA-581 - 2[8]-

Inactivation Efficiency of QPX7728 against Serine β-Lactamases

Enzymek₂/K (M⁻¹s⁻¹)
P996.3 x 10⁴[7][8]
OXA-239.9 x 10⁵[7][8]

Experimental Protocols

The characterization of QPX7728's inhibitory spectrum involves a combination of biochemical and microbiological assays.

Biochemical Assays: Determination of IC₅₀ and Kᵢ Values

Objective: To determine the concentration of QPX7728 required to inhibit 50% of the enzymatic activity (IC₅₀) and the inhibition constant (Kᵢ).

Materials:

  • Purified β-lactamase enzymes

  • QPX7728

  • Chromogenic substrate (e.g., nitrocefin) or a β-lactam substrate (e.g., imipenem)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Microplate reader

Protocol:

  • Enzyme and inhibitor solutions are prepared in the assay buffer.

  • Varying concentrations of QPX7728 are mixed with a fixed concentration of the purified β-lactamase in a microplate well.

  • The mixture is incubated for a defined period to allow for inhibitor binding.

  • The enzymatic reaction is initiated by adding the substrate (e.g., 100 µM nitrocefin).

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.

  • IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • For Kᵢ determination with metallo-β-lactamases, Lineweaver-Burk plots are generated by measuring initial reaction rates at various substrate and inhibitor concentrations.[1]

IC50 Determination Workflow IC50 Determination Workflow start Start prep Prepare Enzyme and QPX7728 solutions start->prep mix Mix Enzyme with varying QPX7728 conc. prep->mix incubate Incubate mix->incubate add_substrate Add Substrate (e.g., Nitrocefin) incubate->add_substrate measure Measure Absorbance (e.g., 490nm) add_substrate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: Workflow for the determination of IC₅₀ values.

Microbiological Assays: Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the minimum concentration of a β-lactam antibiotic, in combination with QPX7728, required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., isogenic strains expressing single β-lactamases or clinical isolates)

  • β-Lactam antibiotics

  • QPX7728

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Microplates

Protocol:

  • A two-fold serial dilution of the β-lactam antibiotic is prepared in CAMHB in the wells of a microplate.

  • A fixed concentration of QPX7728 (e.g., 4 µg/mL) is added to each well containing the antibiotic dilutions.

  • A standardized inoculum of the test bacterial strain is added to each well.

  • The microplates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

QPX7728 is a groundbreaking β-lactamase inhibitor with an unparalleled spectrum of activity that encompasses both serine and metallo-β-lactamases. Its potent inhibitory action, coupled with its resilience to common resistance mechanisms like efflux and porin mutations, positions it as a promising candidate for combination therapy with various β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[3] The detailed understanding of its mechanism and inhibitory profile, as outlined in this guide, is crucial for its continued development and clinical application.

References

Methodological & Application

Application Notes and Protocols: Synthesis of QPX7728 bis-acetoxy methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a potent, ultra-broad-spectrum inhibitor of both serine- and metallo-β-lactamases, making it a promising candidate for combating multidrug-resistant bacterial infections. To enhance its oral bioavailability, prodrug strategies have been employed, masking the polar carboxylic acid group of QPX7728. The bis-acetoxy methyl (bis-AOM) ester of QPX7728 is one such prodrug designed for improved cell permeability and subsequent intracellular conversion to the active drug. This document provides a detailed protocol for the synthesis of this prodrug, based on established chemical principles and information from relevant literature.

Signaling Pathway and Mechanism of Action

QPX7728 exerts its inhibitory effect on β-lactamase enzymes, which are primary mechanisms of bacterial resistance to β-lactam antibiotics. By inhibiting these enzymes, QPX7728 restores the efficacy of co-administered β-lactam antibiotics. The bis-AOM prodrug is designed to be cleaved by intracellular esterases, releasing the active QPX7728 molecule, formaldehyde, and acetic acid.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Prodrug QPX7728 bis-AOM Ester (Lipophilic) Membrane Passive Diffusion Prodrug->Membrane Enters cell Esterases Esterases Active_Drug QPX7728 (Active) Inhibits β-lactamases Esterases->Active_Drug Hydrolysis Byproducts Formaldehyde + Acetic Acid Esterases->Byproducts Releases

Caption: Intracellular activation of QPX7728 bis-AOM ester prodrug.

Experimental Protocols

Synthesis of QPX7728 bis-acetoxy methyl ester

This protocol describes a representative method for the synthesis of the bis-acetoxy methyl ester of QPX7728. The reaction involves the esterification of the carboxylic acid group of QPX7728 with acetoxymethyl bromide in the presence of a suitable base.

Materials:

  • QPX7728

  • Acetoxymethyl bromide (AOM-Br)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a solution of QPX7728 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the solution at room temperature for 10 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetoxymethyl bromide (AOM-Br) (2.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).

  • Workup: Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

G Start QPX7728 in anhydrous DMF Add_Base Add DIPEA, stir at RT Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_AOM Add Acetoxymethyl Bromide (AOM-Br) Cool->Add_AOM React Stir at RT for 12-18h Add_AOM->React Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) React->Workup Dry Dry (MgSO₄) and Concentrate Workup->Dry Purify Silica Gel Chromatography Dry->Purify End QPX7728 bis-AOM Ester Purify->End

Caption: Experimental workflow for the synthesis of QPX7728 bis-AOM ester.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product. Please note that the yield and purity are representative values and may vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)Representative Purity (%)
QPX7728C₁₁H₁₀BNO₅247.01->98
This compoundC₁₇H₁₈BNO₉391.1460-70>95

Application Notes and Protocols for the Synthesis of QPX7728 bis-acetoxy methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of QPX7728 bis-acetoxy methyl ester, a prodrug of the potent β-lactamase inhibitor QPX7728. The synthesis involves the preparation of the parent compound, QPX7728, followed by its esterification to yield the bis-acetoxy methyl ester. This document outlines the necessary reagents, and reaction conditions, and provides a logical workflow for the synthesis. The information is intended for use by qualified researchers and drug development professionals.

Introduction

QPX7728 is a novel, broad-spectrum β-lactamase inhibitor active against both serine- and metallo-β-lactamases. To improve its oral bioavailability, a number of prodrugs have been developed, including the bis-acetoxy methyl ester. This prodrug masks the carboxylic acid functionality of QPX7728, facilitating its absorption in the gastrointestinal tract. Once absorbed, the ester groups are cleaved by endogenous esterases to release the active QPX7728 molecule. This document details the synthetic route to this important prodrug.

Chemical Structures

CompoundStructure
QPX7728
This compound

Synthesis of QPX7728 (Parent Compound)

The synthesis of QPX7728 has been reported in the scientific literature and typically involves a multi-step sequence. While a detailed, step-by-step protocol for the entire synthesis of QPX7728 is beyond the scope of this document, a general overview of a published synthetic route is provided below. For a scalable synthesis, researchers are directed to the primary literature.[1]

A known synthetic approach involves a sequential nickel-catalyzed boron insertion into a benzofuran (B130515) substrate followed by an enantioselective cyclopropanation of the resulting vinylboronate. This route has been demonstrated on a multi-kilogram scale.

Synthesis of this compound

The synthesis of the bis-acetoxy methyl ester prodrug from QPX7728 is achieved through the alkylation of the carboxylic acid group. This procedure is based on methods described in the patent literature (WO2018005662A1), where this compound is referred to as "compound 42".

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • QPX7728 (starting material)

  • Acetoxymethyl bromide

  • A suitable base (e.g., cesium carbonate, potassium carbonate, or a non-nucleophilic organic base like diisopropylethylamine)

  • An appropriate aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), water, brine, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolution: Dissolve QPX7728 in the chosen aprotic solvent in a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base to the reaction mixture. The amount of base will typically be in slight excess relative to the carboxylic acid groups of QPX7728.

  • Addition of Alkylating Agent: Slowly add acetoxymethyl bromide to the reaction mixture at room temperature. An excess of the alkylating agent is generally used to ensure complete conversion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove any remaining base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary
ParameterValue
Molecular Formula C₁₅H₁₄BFO₈
Molecular Weight 352.08 g/mol
Typical Yield Dependent on scale and optimization
Purity (by HPLC) >95%

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression from the parent drug to the prodrug. The workflow is designed to ensure efficient conversion and purification.

Synthesis_Workflow cluster_QPX7728_Synthesis QPX7728 Synthesis (Precursor) cluster_Prodrug_Synthesis Prodrug Synthesis Start Starting Materials MultiStep Multi-step Synthesis Start->MultiStep QPX7728 QPX7728 (Parent Drug) MultiStep->QPX7728 Dissolution Dissolve QPX7728 QPX7728->Dissolution Alkylation Alkylation with Acetoxymethyl bromide Dissolution->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Column Chromatography Workup->Purification FinalProduct QPX7728 bis-acetoxy methyl ester Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Mechanism of Action)

While the synthesis itself does not involve a signaling pathway, it is important for researchers to understand the mechanism of action of the active compound, QPX7728. QPX7728 inhibits β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. By inhibiting these enzymes, QPX7728 restores the efficacy of co-administered β-lactam antibiotics.

Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cell cluster_Drug_Action Drug Action BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates CellWall Bacterial Cell Wall Synthesis BetaLactam->CellWall Inhibits BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Leads to QPX7728 QPX7728 QPX7728->BetaLactamase Inhibits

Caption: Mechanism of action of QPX7728.

Safety Precautions

  • This synthesis should be carried out by trained chemists in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acetoxymethyl bromide is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound is a crucial step in the development of this promising β-lactamase inhibitor for oral administration. The protocol described provides a clear and logical approach to the preparation of this prodrug. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for QPX7728 Bis-acetoxy Methyl Ester In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2] It demonstrates potent inhibition against a wide array of serine and metallo-β-lactamases, making it a promising candidate for combination therapy with β-lactam antibiotics to combat multidrug-resistant Gram-negative bacteria.[1][2][3] QPX7728 is designed to be administered as a prodrug, such as a bis-acetoxy methyl ester, which is metabolized in vivo to the active QPX7728 molecule. These application notes provide detailed protocols for the in vitro assessment of QPX7728's activity, focusing on its β-lactamase inhibition and its ability to potentiate the activity of partner β-lactam antibiotics.

Mechanism of Action

QPX7728 exerts its inhibitory effect on β-lactamases through a two-step mechanism. Initially, it forms a non-covalent complex with the enzyme, which is followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue in the active site of serine β-lactamases.[1] For metallo-β-lactamases, QPX7728 acts as a competitive inhibitor with fast-on-fast-off kinetics.[4][5] This dual-action mechanism allows QPX7728 to inhibit enzymes from all four Ambler classes of β-lactamases (A, B, C, and D).[2][4][5]

QPX7728_Mechanism_of_Action cluster_prodrug In Vivo Activation cluster_inhibition Bacterial Cell Prodrug QPX7728 bis-acetoxy methyl ester Active_Drug QPX7728 (Active Form) Prodrug->Active_Drug Esterases Inhibition Inhibition Active_Drug->Inhibition Beta_Lactamase β-Lactamase Enzyme Hydrolysis Hydrolysis (Antibiotic Inactivation) Beta_Lactamase->Hydrolysis catalyzes Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Cell_Lysis Bacterial Cell Lysis Beta_Lactam->Cell_Lysis leads to Hydrolysis->Cell_Lysis Inhibition->Beta_Lactamase IC50_Determination_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of QPX7728 Start->Prepare_Dilutions Add_Enzyme Add Purified β-Lactamase to 96-well Plate Prepare_Dilutions->Add_Enzyme Add_Inhibitor Add QPX7728 Dilutions and Incubate Add_Enzyme->Add_Inhibitor Add_Substrate Add Chromogenic Substrate (e.g., Nitrocefin) Add_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance Change Over Time Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [QPX7728] Calculate_Rates->Plot_Data Determine_IC50 Determine IC₅₀ Value Plot_Data->Determine_IC50 End End Determine_IC50->End MIC_Determination_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of β-Lactam Antibiotic Start->Prepare_Antibiotic Add_QPX7728 Add Fixed Concentration of QPX7728 Prepare_Antibiotic->Add_QPX7728 Prepare_Inoculum Prepare Standardized Bacterial Inoculum Add_QPX7728->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End Prodrug_Activation Prodrug QPX7728 bis-acetoxy methyl ester Intermediate Intermediate Metabolites Prodrug->Intermediate Esterase Cleavage Active_Drug QPX7728 (Active Form) Intermediate->Active_Drug Spontaneous Decomposition Byproducts Acetate + Formaldehyde Intermediate->Byproducts releases

References

Application Notes and Protocols for Preclinical Evaluation of QPX7728 Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is an ultra-broad-spectrum, cyclic boronic acid-based β-lactamase inhibitor (BLI) with potent activity against both serine- and metallo-β-lactamases.[1] To enhance its oral bioavailability, prodrugs of QPX7728 have been developed, such as QPX7831, an isobutyryloxymethyl ester prodrug.[2] These application notes provide detailed protocols for the preclinical evaluation of QPX7728 prodrugs, focusing on in vitro stability, antimicrobial efficacy, and in vivo pharmacokinetics and efficacy.

In Vitro Prodrug Stability and Conversion

A critical initial step in the evaluation of a prodrug is to determine its stability and conversion to the active parent drug in relevant biological matrices.

Protocol: Prodrug Stability in Plasma and Liver Microsomes

Objective: To determine the rate of conversion of the QPX7728 prodrug to active QPX7728 in plasma and liver microsomes from various species (e.g., human, mouse, rat) to assess potential species differences in metabolism.

Materials:

  • QPX7728 prodrug (e.g., QPX7831)

  • Active QPX7728 (for analytical standard)

  • Pooled plasma (human, mouse, rat)

  • Pooled liver microsomes (human, mouse, rat)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with internal standard (for quenching reaction)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the QPX7728 prodrug in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the prodrug in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • For plasma stability, add the prodrug working solution to pre-warmed plasma in a 96-well plate.

    • For microsomal stability, pre-warm the microsomal suspension and buffer to 37°C. Add the prodrug working solution to the microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plates at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of the remaining prodrug and the formed QPX7728 using a validated LC-MS/MS method.

Data Analysis and Presentation:

The concentrations of the prodrug and active QPX7728 at each time point will be determined. The rate of disappearance of the prodrug and the rate of appearance of QPX7728 will be calculated.

ParameterHuman PlasmaMouse PlasmaRat PlasmaHuman Liver MicrosomesMouse Liver MicrosomesRat Liver Microsomes
Prodrug Half-Life (t½, min)
QPX7728 Formation Rate

Experimental Workflow for In Vitro Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_prodrug Prepare QPX7728 Prodrug Stock incubate Incubate Prodrug with Matrix at 37°C prep_prodrug->incubate prep_matrix Prepare Plasma & Liver Microsomes prep_matrix->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate Half-Life & Formation Rate lcms->data

Caption: Workflow for in vitro prodrug stability and conversion assays.

In Vitro Antimicrobial Efficacy

The primary function of QPX7728 is to restore the activity of β-lactam antibiotics. Therefore, the efficacy of the prodrug (after conversion to QPX7728) in combination with a partner β-lactam should be assessed against a panel of relevant bacterial strains.

Protocol: Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the MIC of a selected β-lactam antibiotic in combination with a fixed concentration of QPX7728 against a panel of β-lactamase-producing Gram-negative bacteria.

Materials:

  • QPX7728

  • Partner β-lactam antibiotic (e.g., meropenem, ceftazidime, aztreonam)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial strains (see Table 2 for examples)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strains overnight on appropriate agar (B569324) plates.

    • Prepare a bacterial suspension in sterile saline or CAMHB and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Antibiotic and Inhibitor Solutions:

    • Prepare stock solutions of the β-lactam antibiotic and QPX7728.

    • Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of the microtiter plates.

    • Add a fixed concentration of QPX7728 to each well containing the diluted antibiotic. Commonly used fixed concentrations for QPX7728 are 4 or 8 µg/mL.[3][4][5]

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial Strainβ-Lactamase(s) Producedβ-Lactam MIC (µg/mL)β-Lactam + QPX7728 (4 µg/mL) MIC (µg/mL)β-Lactam + QPX7728 (8 µg/mL) MIC (µg/mL)
E. coli ATCC 25922None (QC strain)
K. pneumoniae ATCC 700603ESBL (QC strain)
Clinical Isolate 1 (K. pneumoniae)KPC
Clinical Isolate 2 (E. coli)NDM
Clinical Isolate 3 (P. aeruginosa)VIM
Clinical Isolate 4 (A. baumannii)OXA-23

Signaling Pathway: β-Lactamase Inhibition

G cluster_prodrug Prodrug Administration cluster_activation In Vivo Conversion cluster_action Mechanism of Action Prodrug QPX7728 Prodrug (e.g., QPX7831) Esterases Esterases Prodrug->Esterases Hydrolysis QPX7728 Active QPX7728 Esterases->QPX7728 BetaLactamase β-Lactamase QPX7728->BetaLactamase Inhibition BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolysis PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Mechanism of action for a QPX7728 prodrug.

In Vivo Pharmacokinetics and Efficacy

Animal models are essential to evaluate the pharmacokinetic profile of the prodrug and its active form, and to demonstrate in vivo efficacy.

Protocol: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of a QPX7728 prodrug and the active QPX7728 after oral administration in mice.

Materials:

  • QPX7728 prodrug

  • QPX7728 standard

  • Female ICR or Swiss-Webster mice

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single oral dose of the QPX7728 prodrug to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples for the concentrations of the prodrug and active QPX7728 using a validated LC-MS/MS method.

Data Analysis and Presentation:

Pharmacokinetic parameters will be calculated using non-compartmental analysis.

ParameterQPX7728 ProdrugActive QPX7728
Cmax (µg/mL)
Tmax (h)
AUC (µg*h/mL)
t½ (h)
Oral Bioavailability (%) N/A
Protocol: Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of a QPX7728 prodrug in combination with a β-lactam antibiotic in a neutropenic mouse thigh infection model.

Materials:

  • QPX7728 prodrug

  • Partner β-lactam antibiotic

  • Cyclophosphamide (B585)

  • Challenge bacterial strain (e.g., a carbapenem-resistant K. pneumoniae)

  • Female ICR or Swiss-Webster mice

  • Saline

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia:

    • Render mice neutropenic by intraperitoneal administration of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Infection:

    • Infect the mice via intramuscular injection into the thigh with a standardized inoculum of the challenge bacterial strain.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the QPX7728 prodrug (orally) and the partner β-lactam (subcutaneously or intraperitoneally) at specified dosing regimens.

    • Include control groups (vehicle, antibiotic alone, prodrug alone).

  • Efficacy Assessment:

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically remove the thighs, homogenize them in saline, and perform serial dilutions.

    • Plate the dilutions onto appropriate agar to determine the number of colony-forming units (CFU) per thigh.

Data Presentation:

Treatment GroupMean Log10 CFU/thigh (± SD)Change in Log10 CFU from 0h Control
0h Control N/A
24h Vehicle Control
β-Lactam Alone
QPX7728 Prodrug Alone
β-Lactam + QPX7728 Prodrug

Experimental Workflow for Mouse Thigh Infection Model

G cluster_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment (24h) neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Thigh Infection neutropenia->infection treatment Administer Prodrug (PO) & β-Lactam (SC/IP) infection->treatment euthanasia Euthanize Mice treatment->euthanasia dissection Dissect & Homogenize Thighs euthanasia->dissection plating Serial Dilution & Plating dissection->plating enumeration Enumerate CFU/thigh plating->enumeration

Caption: Workflow for the neutropenic mouse thigh infection model.

References

Application Note: High-Throughput Assessment of QPX7728 bis-acetoxy methyl ester Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in antimicrobial agent evaluation and pharmacokinetic profiling.

Introduction

QPX7728 (Xeruborbactam) is a potent, ultra-broad-spectrum β-lactamase inhibitor (BLI) active against both serine and metallo-β-lactamases.[1][2][3] Its ability to inhibit a wide range of resistance enzymes, including key carbapenemases like KPC, NDM, and OXA, makes it a promising partner for β-lactam antibiotics in treating multidrug-resistant Gram-negative infections.[1][4][5] However, the clinical utility of potent molecules like QPX7728, particularly for oral administration, can be limited by poor cell membrane permeability, often due to polar functional groups such as carboxylic acids.[6]

To overcome this challenge, a prodrug strategy is often employed. The QPX7728 bis-acetoxy methyl ester is a prodrug designed to enhance cell permeability.[7] This modification masks the polar carboxylic acid group with lipophilic ester moieties. Once the prodrug crosses the cell membrane, intracellular esterases are expected to cleave the ester groups, releasing the active QPX7728 molecule inside the bacterial cell.[8][9] This application note provides detailed protocols for evaluating the permeability of the this compound prodrug using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Prodrug Activation and Mechanism of Action

The bis-acetoxy methyl ester prodrug enhances the lipophilicity of QPX7728, facilitating its passive diffusion across the lipid bilayers of cellular membranes. Following transport into the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester bonds, liberating the active form of QPX7728. The regenerated QPX7728 then binds to and inhibits β-lactamase enzymes, thereby restoring the efficacy of a partner β-lactam antibiotic.

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug QPX7728 bis-acetoxy methyl ester (Prodrug) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Cleavage Esterase Cleavage ActiveDrug Active QPX7728 Cleavage->ActiveDrug Releases Inhibition Inhibition ActiveDrug->Inhibition BLI β-Lactamase Enzyme BLI->Inhibition Membrane->Cleavage PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Lipid Solution (e.g., 2% DOPC in dodecane) D Coat Donor Plate Membrane with Lipid Solution (5 µL) A->D B Prepare Test Compound (10 mM stock in DMSO) C Prepare Assay Buffer (PBS, pH 7.4) E Add Buffer to Acceptor Plate (300 µL) D->E F Add Diluted Compound to Donor Plate (150 µL) E->F G Assemble 'Sandwich' Plate (Donor on top of Acceptor) F->G H Incubate (e.g., 16-18 hours) at Room Temperature G->H I Separate Donor and Acceptor Plates H->I J Quantify Compound Concentration in Both Plates via LC-MS/MS I->J K Calculate Permeability Coefficient (Papp) J->K Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment (Bidirectional) cluster_analysis Analysis A Seed Caco-2 Cells onto Transwell Inserts B Culture for 18-22 Days to Form a Differentiated Monolayer A->B C Verify Monolayer Integrity (Measure TEER) B->C D Wash Monolayers with Transport Buffer (HBSS) C->D E Add Compound to Donor Side (Apical for A->B; Basolateral for B->A) D->E F Add Fresh Buffer to Receiver Side E->F G Incubate for 2 Hours at 37°C F->G H Collect Samples from Donor and Receiver Compartments G->H I Quantify Compound Concentration via LC-MS/MS H->I J Calculate Papp (A->B and B->A) and Efflux Ratio I->J

References

Application Notes and Protocols: QPX7728 bis-acetoxy methyl ester in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2] It demonstrates potent inhibition against a wide array of both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][3][4] This extensive inhibitory profile makes QPX7728 a significant candidate for combating antimicrobial resistance, particularly in Gram-negative bacteria. When used in combination with β-lactam antibiotics, QPX7728 restores their efficacy against many resistant strains.[5][6]

It is important to note that QPX7728 bis-acetoxy methyl ester is a prodrug of QPX7728, designed to enhance oral bioavailability.[7] In microbiological studies, the active form, QPX7728 (also known as Xeruborbactam), is typically utilized, as the ester form is expected to be cleaved to the active compound in vivo. These application notes will focus on the microbiological applications and protocols for the active QPX7728 molecule.

Mechanism of Action

QPX7728 exhibits a dual mechanism of action, enabling it to inhibit both serine and metallo-β-lactamases.

  • Serine β-Lactamase Inhibition: QPX7728 acts as a covalent, slowly reversible inhibitor of serine β-lactamases.[3] The inhibition process involves a two-step mechanism: an initial non-covalent binding followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue in the active site of the enzyme.[1][2] This covalent complex is stable, with a residence time that can range from minutes to several hours depending on the specific enzyme, thus effectively inactivating the enzyme.[3]

  • Metallo-β-Lactamase Inhibition: Against metallo-β-lactamases, QPX7728 functions as a competitive inhibitor with fast-on/fast-off kinetics.[3] It binds to the active site of the enzyme, which contains zinc ions essential for catalysis, and disrupts the hydrolysis of β-lactam antibiotics.

cluster_serine Serine β-Lactamase Inhibition cluster_metallo Metallo-β-Lactamase Inhibition s_enzyme Serine β-Lactamase non_covalent Non-covalent Complex s_enzyme->non_covalent Reversible binding qpx1 QPX7728 qpx1->non_covalent covalent Covalent Adduct (Inactive Enzyme) non_covalent->covalent Covalent bonding covalent->s_enzyme Slow reversal m_enzyme Metallo-β-Lactamase (with Zn2+) competitive Competitive Binding (Inactive Enzyme) m_enzyme->competitive Reversible binding (fast-on/fast-off) qpx2 QPX7728 qpx2->competitive

QPX7728 Mechanism of Action

Data Presentation

In Vitro Inhibitory Activity of QPX7728 against Purified β-Lactamases

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of QPX7728 against a range of purified serine and metallo-β-lactamases.

β-Lactamase ClassEnzymeIC₅₀ (nM)
Class A KPC-22.9 ± 0.4
CTX-M-140.94 ± 0.2
CTX-M-151.2 ± 0.1
SHV-121.9 ± 0.6
TEM-102.2 ± 0.8
Class C P9922 ± 8
Class D OXA-231-2
OXA-24/401-2
OXA-481-2
OXA-581-2
Class B NDM-155 ± 25
VIM-114 ± 4
IMP-1610 ± 70
(Data sourced from Tsivkovski et al., 2020)[3][8]
In Vitro Activity of QPX7728 in Combination with β-Lactam Antibiotics against Enterobacterales

The following table presents the Minimum Inhibitory Concentration (MIC) values for various β-lactam antibiotics, alone and in combination with QPX7728, against a panel of Enterobacterales isolates.

Organism GroupAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Enterobacterales (n=972) Cefpodoxime>64>64
Cefpodoxime + QPX7728 (4 µg/mL)116
Ceftibuten32>64
Ceftibuten + QPX7728 (4 µg/mL)≤0.064
Tebipenem0.25>64
Tebipenem + QPX7728 (4 µg/mL)≤0.061
Carbapenem-Resistant Meropenem>64>64
Enterobacterales (CRE) (n=598) Meropenem + QPX7728 (4 µg/mL)0.54
Meropenem + QPX7728 (8 µg/mL)0.252
(Data sourced from Rubio-Aparicio et al., 2019 and Nelson et al., 2020a)[2][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][10][11]

Objective: To determine the MIC of a β-lactam antibiotic in combination with QPX7728 against a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of the β-lactam antibiotic and QPX7728

  • Multichannel pipette

  • Plate reader or incubator

Procedure:

  • Prepare Antibiotic and Inhibitor Solutions: Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate. Add a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL) to each well containing the antibiotic dilutions.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

start Start prep_plates Prepare serial dilutions of β-lactam in 96-well plate start->prep_plates add_qpx Add fixed concentration of QPX7728 to each well prep_plates->add_qpx prep_inoculum Prepare bacterial inoculum (0.5 McFarland) add_qpx->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

MIC Determination Workflow
Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin (B1678963)

This protocol is a generalized procedure for assessing the inhibitory activity of QPX7728 against a purified β-lactamase using the chromogenic substrate nitrocefin.

Objective: To measure the inhibition of β-lactamase activity by QPX7728.

Materials:

  • Purified β-lactamase enzyme

  • QPX7728 stock solution

  • Nitrocefin stock solution

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plate (UV-transparent)

  • Spectrophotometer capable of reading at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a working solution of the purified β-lactamase in the assay buffer. Prepare serial dilutions of QPX7728 in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the β-lactamase solution to each well. Then, add the different concentrations of QPX7728 to the respective wells. Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiate Reaction: Add a working solution of nitrocefin to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value of QPX7728 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prep_reagents Prepare enzyme, inhibitor (QPX7728), and nitrocefin working solutions start->prep_reagents setup_plate Add enzyme and QPX7728 dilutions to 96-well plate prep_reagents->setup_plate pre_incubate Pre-incubate enzyme and inhibitor mixture setup_plate->pre_incubate add_nitrocefin Add nitrocefin to initiate the reaction pre_incubate->add_nitrocefin measure_abs Measure absorbance at 486 nm in kinetic mode add_nitrocefin->measure_abs analyze Calculate initial velocities and determine IC₅₀ measure_abs->analyze end End analyze->end

β-Lactamase Inhibition Assay Workflow

Conclusion

QPX7728 is a highly potent, ultra-broad-spectrum β-lactamase inhibitor with a promising profile for addressing the challenge of antimicrobial resistance. Its ability to inhibit both serine and metallo-β-lactamases makes it a valuable tool for researchers and drug developers. The provided data and protocols offer a foundation for further investigation into the microbiological applications of QPX7728 and its potential in combination therapies.

References

Application Note: HPLC Analysis of QPX7728 bis-acetoxy methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of QPX7728 bis-acetoxy methyl ester, a novel boronic acid-based β-lactamase inhibitor prodrug. The described reversed-phase HPLC (RP-HPLC) method is suitable for the determination of the purity and concentration of this compound in bulk drug substance and can be adapted for formulation analysis and stability studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid, with UV detection. This document provides a comprehensive protocol, including system suitability parameters, and presents typical method validation data.

Introduction

QPX7728 is a broad-spectrum β-lactamase inhibitor with a cyclic boronate core structure, demonstrating potent activity against both serine and metallo-β-lactamases.[1][2] The bis-acetoxy methyl ester of QPX7728 is a prodrug designed to enhance oral bioavailability.[3] Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound during drug development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[4] This application note provides a detailed protocol for the HPLC analysis of this compound.

Chemical Information

CompoundThis compound
Chemical Structure (Image of the chemical structure of this compound would be placed here)
Molecular Formula C₁₅H₁₄BFO₈
Molecular Weight 352.08 g/mol [5]
CAS Number 2170834-56-5[5]
Appearance White to off-white solid
Solubility Soluble in DMSO[6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard concentration for routine analysis would be 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following tables summarize the typical performance characteristics of the method.

System Suitability

System suitability was assessed by injecting the working standard solution six times. The results should meet the acceptance criteria before sample analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision LevelConcentration (µg/mL)%RSD (n=6)
Repeatability (Intra-day) 50≤ 1.0%
Intermediate Precision (Inter-day) 50≤ 2.0%
Accuracy

Accuracy was determined by the recovery of a known amount of standard spiked into a placebo matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)%RSD (n=3)
25 98.0 - 102.0≤ 2.0%
50 98.0 - 102.0≤ 2.0%
75 98.0 - 102.0≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in DMSO (Stock) Standard->Dissolve_Standard Dilute_Standard Dilute with Diluent (Working) Dissolve_Standard->Dilute_Standard System_Suitability System Suitability Test Dilute_Standard->System_Suitability Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject_Sample Inject Standard/Sample Filter->Inject_Sample HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) System_Suitability->Inject_Sample If Passed Chromatogram Data Acquisition (Chromatogram) Inject_Sample->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This protocol can be effectively implemented in a quality control setting for the analysis of bulk drug substance and finished pharmaceutical products. Further validation may be required for specific sample matrices or applications.

References

Application Notes and Protocols for QPX7728 Bis-Acetoxy Methyl Ester in β-Lactamase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[1] QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[2][3] It exhibits potent inhibitory activity against a wide array of β-lactamases, including clinically significant Ambler Class A, C, and D serine-β-lactamases, and importantly, Class B metallo-β-lactamases (MBLs).[2][3][4]

QPX7728's spectrum of inhibition is notably broader than currently marketed BLIs, with potent activity against carbapenemases like KPC, OXA-48, and the OXA carbapenemases prevalent in Acinetobacter baumannii, as well as MBLs such as NDM, VIM, and IMP.[4][5][6] When used in combination, QPX7728 restores the antibacterial activity of numerous β-lactam partners, including cephalosporins and carbapenems, against multidrug-resistant Gram-negative bacteria such as Carbapenem-Resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[7][8]

The QPX7728 bis-acetoxy methyl ester is a prodrug designed to enhance cell permeability. For in vitro studies with purified enzymes, the ester groups must be cleaved by esterases to yield the active QPX7728 molecule. This document provides detailed protocols for the preparation, handling, and application of the this compound for β-lactamase inhibition research.

Product Information

  • Product Name: this compound

  • Synonyms: Xeruborbactam bis-acetoxy methyl ester

  • Chemical Class: Cyclic boronic acid derivative

  • Molecular Formula: C₁₅H₁₄BFO₈

  • Molecular Weight: 352.08 g/mol

  • Storage: Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.

  • Solubility: Soluble in DMSO (≥10 mM).

Mechanism of Action & Prodrug Activation

QPX7728 functions through a two-step inhibition mechanism. Initially, it forms a non-covalent complex with the β-lactamase enzyme, which is followed by the formation of a reversible covalent bond between the boron atom of QPX7728 and the catalytic serine residue in the active site of serine-β-lactamases.[2][4] This action blocks the enzyme's ability to hydrolyze β-lactam antibiotics. For metallo-β-lactamases, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[5][6]

The bis-acetoxy methyl ester form is a prodrug that requires enzymatic activation to become the active inhibitor, QPX7728. This is achieved through hydrolysis by esterases, which remove the acetoxy methyl groups. This activation is a critical step for in vitro assays using purified enzymes.

Prodrug_Activation cluster_workflow Prodrug Activation Workflow Prodrug QPX7728 bis-acetoxy methyl ester (Inactive Prodrug) ActiveDrug QPX7728 (Active Inhibitor) Prodrug->ActiveDrug Hydrolysis Esterase Esterase Enzymes (e.g., Porcine Liver Esterase) Esterase->Prodrug Byproducts Formaldehyde + Acetic Acid ActiveDrug->Byproducts Mechanism_of_Action cluster_pathway Mechanism of Serine β-Lactamase Inhibition BLactamase Serine β-Lactamase (Active) Hydrolysis Hydrolysis & Inactivation BLactamase->Hydrolysis Binds & Destroys InhibitedComplex Reversible Covalent Complex (Inactive) BLactamase->InhibitedComplex Antibiotic β-Lactam Antibiotic Antibiotic->BLactamase QPX7728 Active QPX7728 QPX7728->BLactamase Binds to Active Site Protection Antibiotic Remains Active InhibitedComplex->Protection IC50_Workflow cluster_workflow IC50 Determination Workflow step1 1. Prepare serial dilutions of activated QPX7728 in buffer step2 2. Add purified β-lactamase enzyme to each dilution step1->step2 step3 3. Pre-incubate inhibitor and enzyme (e.g., 10 min, 37°C) step2->step3 step4 4. Initiate reaction by adding Nitrocefin substrate step3->step4 step5 5. Measure absorbance change kinetically (490 nm) step4->step5 step6 6. Calculate initial rates and plot against inhibitor concentration step5->step6 step7 7. Determine IC50 using non-linear regression step6->step7

References

Application Notes and Protocols: QPX7728 Prodrug in Resistant Bacteria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine- and metallo-β-lactamases, covering all four Ambler classes (A, B, C, and D).[1][2] This attribute allows QPX7728 to restore the in vitro and in vivo efficacy of various β-lactam antibiotics against a wide range of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][4][5][6] To facilitate oral administration and improve bioavailability, a prodrug of QPX7728, designated QPX7831, has been developed.[7][8] These application notes provide a summary of the available data and detailed protocols for the evaluation of QPX7728 and its prodrug in preclinical resistant bacteria models.

Mechanism of Action

QPX7728 is a cyclic boronic acid derivative that acts as a reversible covalent inhibitor of β-lactamase enzymes.[1] By binding to the active site of these enzymes, QPX7728 prevents the hydrolysis of the β-lactam ring of co-administered antibiotics. This protective action allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[9] The ultra-broad spectrum of QPX7728, which includes challenging metallo-β-lactamases like NDM and VIM, and class D carbapenemases such as OXA-23, distinguishes it from many other clinically available β-lactamase inhibitors.[5]

Data Presentation

In Vitro Efficacy of QPX7728 Combinations

The following tables summarize the in vitro activity of QPX7728 in combination with various β-lactam antibiotics against key resistant pathogens. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: In Vitro Activity of Meropenem-QPX7728 against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Organism PanelMeropenem MIC (µg/mL)Meropenem + QPX7728 (4 µg/mL) MIC (µg/mL)Meropenem + QPX7728 (8 µg/mL) MIC (µg/mL)
CRAB (n=503) MIC50 / MIC90 MIC50 / MIC90 MIC50 / MIC90
64 / >641 / 80.5 / 4

Data adapted from available research.[10][11]

Table 2: In Vitro Activity of QPX7728 Combinations against a Representative Panel of Pseudomonas aeruginosa

Antibiotic CombinationMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Meropenem21666.2
Meropenem + QPX7728 (8 µg/mL)1890.2
Ceftolozane/Tazobactam0.5496.4
Ceftolozane + QPX7728 (8 µg/mL)0.5199.2
Cefepime43275.4
Cefepime + QPX7728 (8 µg/mL)2894.0

Data adapted from available research.[3][4]

Table 3: In Vitro Activity of QPX7728 Combinations against a Challenge Panel of Resistant Pseudomonas aeruginosa

Antibiotic CombinationMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Meropenem32>6419.3
Meropenem + QPX7728 (8 µg/mL)43265.5
Ceftolozane/Tazobactam16>6435.5
Ceftolozane + QPX7728 (8 µg/mL)21678.6
Cefepime64>6413.1
Cefepime + QPX7728 (8 µg/mL)86470.3
Piperacillin/Tazobactam>64>6413.8
Piperacillin + QPX7728 (8 µg/mL)16>6470.3

Data adapted from available research.[3][4]

In Vivo Efficacy of QPX7728 Combinations

The neutropenic mouse thigh infection model is a standard preclinical model for evaluating the in vivo efficacy of antimicrobial agents.

Table 4: In Vivo Efficacy of QPX7728 in Combination with Various β-Lactams against Carbapenem-Resistant Klebsiella pneumoniae in a Neutropenic Mouse Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/thigh) at 24hChange from 0h Control (log10 CFU/thigh)
Untreated Control (0h) -6.5-
Untreated Control (24h) -8.8+2.3
Ceftazidime alone 908.5+2.0
Ceftazidime + QPX7728 90 + 504.2-2.3
Meropenem alone 307.9+1.4
Meropenem + QPX7728 30 + 504.5-2.0
Aztreonam alone 908.2+1.7
Aztreonam + QPX7728 90 + 504.8-1.7

Data presented is illustrative and based on findings from published studies. Dosing was administered every 2 hours for 24 hours.[6]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • QPX7728

  • β-lactam antibiotics

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Preparation:

    • Prepare stock solutions of QPX7728 and the desired β-lactam antibiotics in a suitable solvent (e.g., water, DMSO).

    • Perform serial twofold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plates.

    • For combination testing, add a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL) to each well containing the serially diluted β-lactam.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

Materials:

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection:

    • On the day of the experiment (day 0), inject a prepared inoculum of the bacterial strain (e.g., 10⁶⁻¹⁰⁷ CFU in 0.1 mL saline) into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the β-lactam antibiotic alone or in combination with QPX7728 via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection).

    • Dosing regimens can vary but are typically administered multiple times over a 24-hour period (e.g., every 2 hours).

  • Assessment of Bacterial Burden:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the thighs, homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the untreated control group at the start and end of the experiment to determine the level of bacterial killing or stasis.

Oral Prodrug (QPX7831) Administration in Animal Models (General Protocol)

Note: Specific in vivo efficacy data and detailed administration protocols for QPX7831 in resistant bacteria models are not yet widely available in the public domain. The following is a general protocol based on standard practices for oral administration of prodrugs in mice.

Materials:

  • QPX7831

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles

  • Mice

Procedure:

  • Prodrug Formulation:

    • Prepare a homogenous suspension or solution of QPX7831 in the chosen vehicle at the desired concentration.

  • Administration:

    • Administer the QPX7831 formulation to mice via oral gavage. The volume administered should be appropriate for the size of the animal (typically 5-10 mL/kg).

  • Infection and Combination Therapy:

    • The timing of QPX7831 administration relative to infection and the administration of the partner β-lactam will depend on the pharmacokinetic profile of the prodrug and the active compound.

    • The partner β-lactam can be administered via a different route (e.g., subcutaneous or intraperitoneal) at appropriate time intervals.

  • Efficacy Assessment:

    • Follow the procedures outlined in the neutropenic mouse thigh infection model (Protocol 2) to assess the bacterial burden and determine the efficacy of the oral prodrug combination.

Visualizations

G cluster_bacterium Resistant Bacterium PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Catalyzes PBP->CW Leads to Cell Lysis BL Beta-Lactamase BLA Beta-Lactam Antibiotic BLA->PBP Inhibits BLA->BL Hydrolyzed by QPX QPX7728 QPX->BL Inhibits

Caption: Mechanism of Action of QPX7728 in Combination Therapy.

G cluster_workflow In Vivo Efficacy Workflow (Neutropenic Mouse Thigh Model) A Induce Neutropenia (Cyclophosphamide) B Infect Thigh Muscle (Resistant Bacteria) A->B C Initiate Treatment (QPX7728 Prodrug + Beta-Lactam) B->C D Administer Multiple Doses (e.g., over 24h) C->D E Euthanize and Excise Thigh D->E F Homogenize Tissue E->F G Plate Serial Dilutions F->G H Enumerate CFU G->H

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

Troubleshooting & Optimization

troubleshooting QPX7728 bis-acetoxy methyl ester solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of QPX7728 bis-acetoxy methyl ester for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] A concentration of 10 mM in DMSO has been reported.[2]

Q2: I am having trouble dissolving this compound in DMSO at the recommended concentration. What should I do?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Acetoxymethyl esters can be sensitive to moisture, which can lead to hydrolysis. Use high-purity, anhydrous DMSO and store it properly desiccated.[3]

  • Gentle Warming: Gently warm the solution to aid dissolution. However, avoid excessive heat to prevent degradation of the compound.

  • Sonication: Sonication can help break up particulates and facilitate dissolution.

  • Prepare a More Dilute Stock Solution: If a 10 mM stock solution is not readily achievable, try preparing a more dilute stock solution (e.g., 5 mM or 1 mM) and adjust the volume used in your experiment accordingly.

Q3: Can I dissolve this compound in aqueous buffers or cell culture media directly?

A3: Direct dissolution in aqueous solutions is generally not recommended for acetoxymethyl esters due to their lipophilic nature and potential for hydrolysis.[3] It is best practice to first prepare a concentrated stock solution in anhydrous DMSO and then dilute this stock into your aqueous buffer or media to the final desired concentration. When diluting, ensure rapid mixing to avoid precipitation.

Q4: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of the compound in the aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the Percentage of DMSO (with caution): While minimizing the final DMSO concentration is ideal (typically ≤ 0.1% to avoid solvent effects on cells), a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility.[3] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Dispersing Agent: For cell-based assays, a non-ionic detergent like Pluronic® F-127 can be used to improve the dispersion of the compound in the aqueous medium and facilitate cell loading.[3] A 20% (w/v) stock of Pluronic® F-127 in DMSO can be prepared and used to make the compound stock solution.[3]

Q5: Are there any specific buffer components I should be aware of when working with QPX7728, a boronic acid derivative?

A5: Yes, boronic acids can interact with diols, which are present in some biological buffers and molecules. For instance, boronic acids are known to form reversible esters with polyols.[4] While this interaction is key to their biological activity in some cases, it is important to be aware of potential interactions with buffer components like sugars (e.g., in some cell culture media) that could affect the compound's availability or behavior. The choice of buffer should be considered, and potential interactions noted.

Data Presentation

Table 1: Solubility of QPX7728 Forms

Compound FormSolventReported Solubility
This compoundDMSO10 mM
QPX7728 disodium (B8443419) (Xeruborbactam disodium)H₂O60 mg/mL (211.3 mM)
QPX7728 disodium (Xeruborbactam disodium)DMSO80 mg/mL (281.73 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weigh the Compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound.

  • Calculate the Required DMSO Volume: Based on the molecular weight of this compound (352.08 g/mol ), calculate the volume of anhydrous DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 352.08 g/mol ) / 0.010 mol/L

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid high temperatures.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Mandatory Visualization

G cluster_dilution Aqueous Dilution Troubleshooting start Start: Solubility Issue with This compound check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_anhydrous_dmso Action: Use high-purity, anhydrous DMSO. check_solvent->use_anhydrous_dmso No check_concentration Is the concentration ≤ 10 mM? check_solvent->check_concentration Yes use_anhydrous_dmso->check_concentration try_lower_concentration Action: Prepare a more dilute stock solution (e.g., 5 mM). check_concentration->try_lower_concentration No apply_physical_methods Have physical methods been applied? check_concentration->apply_physical_methods Yes try_lower_concentration->apply_physical_methods use_sonication_warming Action: Use sonication and/or gentle warming (e.g., 37°C). apply_physical_methods->use_sonication_warming No check_aqueous_dilution Is precipitation occurring upon dilution into aqueous buffer? apply_physical_methods->check_aqueous_dilution Yes use_sonication_warming->check_aqueous_dilution troubleshoot_dilution Troubleshoot Aqueous Dilution check_aqueous_dilution->troubleshoot_dilution Yes success Success: Compound Dissolved check_aqueous_dilution->success No, dissolution successful lower_final_concentration Option 1: Lower the final concentration in the assay. troubleshoot_dilution->lower_final_concentration use_pluronic Option 2: Use a dispersing agent like Pluronic® F-127 in the stock. troubleshoot_dilution->use_pluronic increase_dmso Option 3: Cautiously increase final DMSO % (run vehicle control). troubleshoot_dilution->increase_dmso fail Issue Persists: Contact Technical Support troubleshoot_dilution->fail If options fail lower_final_concentration->success use_pluronic->success increase_dmso->success

Caption: Troubleshooting workflow for this compound solubility.

References

improving the stability of QPX7728 bis-acetoxy methyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for QPX7728 bis-acetoxy methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound in solution.

Question 1: My compound appears to be degrading rapidly in my aqueous buffer. How can I improve its stability?

Answer: this compound is an ester prodrug and is susceptible to hydrolysis, which is accelerated in aqueous environments, especially at non-neutral pH and in the presence of esterase enzymes.[1][2] To improve stability, consider the following:

  • pH of the Solution: The stability of ester prodrugs is often pH-dependent. Hydrolysis can be catalyzed by both acid and base. It is recommended to conduct a pH stability profile to determine the optimal pH range for your experiments. Typically, a slightly acidic pH (e.g., pH 4-6) may slow down the hydrolysis of some ester prodrugs compared to neutral or alkaline conditions.

  • Temperature: Store stock solutions and experimental samples at low temperatures (-20°C or -80°C) to minimize hydrolytic degradation.[3] During experiments, keep samples on ice whenever possible.

  • Aprotic Solvents for Stock Solutions: Prepare initial stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, where the compound is more stable.[3] Subsequent dilutions into aqueous buffers should be done immediately before use.

  • Minimize Time in Aqueous Solution: Reduce the time the compound spends in aqueous buffers before analysis or use in an assay. Prepare working solutions fresh for each experiment.

Question 2: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium, especially for molecules with increased lipophilicity like ester prodrugs.[2][4] Here are some strategies to address this:

  • Lower the Final Concentration: The final concentration in the aqueous buffer may be exceeding the compound's aqueous solubility limit. Try working with a lower final concentration if your experimental design allows.

  • Use a Surfactant or Co-solvent: The inclusion of a small percentage of a non-ionic surfactant like Tween 80 or a co-solvent such as PEG300 in your final aqueous solution can help improve solubility and prevent precipitation.[3]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Formulation with Cyclodextrins: For some applications, using a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) can enhance the aqueous solubility of poorly soluble compounds.[3]

Question 3: How can I confirm if my compound is degrading and distinguish the prodrug from the active drug (QPX7728)?

Answer: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the stability of the prodrug.[5]

  • HPLC Analysis: A reverse-phase HPLC method can be developed to separate the more lipophilic this compound from the more polar, hydrolyzed active drug, QPX7728. By monitoring the peak areas of both compounds over time, you can quantify the rate of degradation.

  • LC-MS Analysis: LC-MS provides the added benefit of mass confirmation, allowing you to definitively identify the peaks corresponding to the prodrug, the active drug, and any other degradation products.

Question 4: Are there any specific storage conditions recommended for the solid compound and its solutions?

Answer: Yes, proper storage is critical.

  • Solid Compound: The powdered form should be stored at -20°C for long-term stability (up to 3 years).[3]

  • Solutions: For solutions in aprotic solvents like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[6] It is best practice to aliquot stock solutions into smaller, single-use volumes.

Quantitative Data on Stability

The stability of this compound is highly dependent on the solution conditions. The following table provides illustrative stability data based on typical behavior for ester prodrugs. Note: This data is for illustrative purposes and actual stability should be determined experimentally.

ConditionSolvent/BufferTemperature (°C)Half-life (t½) (hours)Primary Degradation Product
Stock Solution Anhydrous DMSO-20> 1500 (months)Negligible
Working Solution Phosphate (B84403) Buffered Saline (PBS), pH 7.425~ 2 - 4QPX7728
Working Solution Phosphate Buffered Saline (PBS), pH 7.44~ 12 - 24QPX7728
Working Solution Acetate Buffer, pH 5.025~ 8 - 12QPX7728
Biological Matrix Human Plasma37< 1QPX7728

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability of this compound using HPLC

Objective: To determine the degradation rate of this compound in aqueous buffers of varying pH.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of buffers (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10)

  • HPLC system with a C18 column and UV detector

  • Temperature-controlled incubator or water bath

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the different pH buffers. Prepare these solutions immediately before starting the time course.

  • Time Course Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sample Collection: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot from each solution. Immediately quench the degradation by diluting the aliquot in the HPLC mobile phase or another suitable organic solvent.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a gradient method with water and acetonitrile (B52724) (both containing 0.1% formic acid) to separate the prodrug from the active drug.

  • Data Analysis: Monitor the disappearance of the this compound peak over time. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

hydrolysis_pathway Prodrug QPX7728 bis-acetoxy methyl ester Intermediate Mono-hydrolyzed Intermediate Prodrug->Intermediate Hydrolysis (Esterase or Chemical) ActiveDrug QPX7728 (Active Drug) Intermediate->ActiveDrug Hydrolysis (Esterase or Chemical)

Caption: Hydrolysis pathway of this compound to active QPX7728.

stability_workflow cluster_prep Preparation cluster_exp Experiment & Analysis cluster_eval Evaluation PrepStock Prepare Stock in Anhydrous DMSO PrepWorking Dilute to Working Conc. in Aqueous Buffer PrepStock->PrepWorking Immediately before use Incubate Incubate at Controlled Temp & Time PrepWorking->Incubate Quench Quench Reaction at Time Points Incubate->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze PlotData Plot Peak Area vs. Time Analyze->PlotData CalcRate Calculate Degradation Rate and Half-life PlotData->CalcRate

Caption: Experimental workflow for assessing compound stability in solution.

troubleshooting_logic action_node action_node obs_node obs_node start Instability Observed? issue_type Precipitation or Degradation? start->issue_type degradation_action1 Lower Temperature (Keep on ice) issue_type->degradation_action1 Degradation precip_action1 Lower Final Concentration issue_type->precip_action1 Precipitation degradation_action2 Check & Adjust pH (pH 4-6) degradation_action1->degradation_action2 degradation_action3 Minimize Time in Aqueous Buffer degradation_action2->degradation_action3 precip_action2 Add Co-solvent (e.g., PEG300) precip_action1->precip_action2 precip_action3 Add Surfactant (e.g., Tween 80) precip_action2->precip_action3

Caption: Decision-making guide for troubleshooting stability issues.

References

Technical Support Center: QPX7728 Bis-acetoxy Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the QPX7728 bis-acetoxy methyl ester prodrug.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of synthesizing the bis-acetoxy methyl ester of QPX7728?

A1: The bis-acetoxy methyl ester of QPX7728 is a prodrug designed to enhance the oral bioavailability of the parent compound.[1] The ester groups mask the polar carboxylic acid, increasing lipophilicity and facilitating absorption. These ester groups are intended to be cleaved by endogenous esterases in the body to release the active QPX7728.

Q2: What are the general challenges associated with the synthesis and handling of boronic acid compounds like QPX7728?

A2: Boronic acids can be unstable, highly reactive, and have a short shelf-life. They are electrophilic and can react with various nucleophiles, potentially leading to degradation before reaching the target. The carbon-boron bond can be susceptible to oxidation.[2] Additionally, some boronic acid analogs have shown a propensity to form oligomers in solution, which can complicate purification and analysis.[3]

Q3: What are the common challenges encountered during the synthesis of acetoxymethyl ester prodrugs?

A3: The synthesis of acetoxymethyl ester prodrugs can present several challenges. These include incomplete reactions leading to low yields, the formation of side products that are difficult to separate, and the inherent instability of the ester product. Ester prodrugs are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by esterase enzymes.[2][4] Purification can also be challenging due to the lability of the ester groups.

Troubleshooting Guide

Low Yield of Bis-acetoxy Methyl Ester
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure all starting materials are pure and dry. Water can interfere with the esterification reaction. - Optimize the stoichiometry of reagents. An excess of the acetoxymethylating agent may be required. - Increase the reaction time or temperature, monitoring for product degradation.
Degradation of Product - Perform the reaction under anhydrous and inert conditions (e.g., under nitrogen or argon). - Use a non-nucleophilic base to neutralize any acidic byproducts. - Maintain a neutral or slightly acidic pH during workup and purification to minimize base-catalyzed hydrolysis.[5]
Side Reactions - The boronic acid moiety of QPX7728 could potentially react with the esterification reagents. Consider protecting the boronic acid group if side reactions are significant, although this adds complexity to the synthesis.
Formation of Impurities
Potential Cause Troubleshooting Suggestion
Hydrolysis of the Ester - Minimize exposure to water and basic conditions during the reaction and workup. - Use purification techniques that avoid prolonged exposure to aqueous or alcoholic solvents, such as flash chromatography with non-protic solvents.
Formation of Mono-ester - Drive the reaction to completion by using a sufficient excess of the acetoxymethylating agent and optimizing reaction conditions. - Purification via chromatography may be necessary to separate the bis-ester from the mono-ester and starting material.
Oligomerization - While more common with the parent boronic acid, the potential for oligomerization of the prodrug should be considered.[3] Analyze the product by mass spectrometry to check for higher molecular weight species. - Adjusting concentration and solvent polarity may help to minimize oligomer formation.
Product Instability
Potential Cause Troubleshooting Suggestion
Hydrolysis during Storage - Store the purified bis-acetoxy methyl ester under anhydrous conditions at low temperatures (e.g., -20°C or -80°C). - Store as a solid rather than in solution, as hydrolysis is more likely in solution.
Enzymatic Degradation - If working with biological samples, be aware that esterases can rapidly hydrolyze the prodrug.[2][4] For in vitro experiments, consider using esterase inhibitors if the stability of the prodrug is a concern.

Experimental Protocols

General Protocol for Alkylation of a Carboxylic Acid to form an Acetoxymethyl Ester:

Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Dissolve the carboxylic acid (QPX7728) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., cesium carbonate, potassium carbonate, or triethylamine) to the solution and stir.

  • Add the acetoxymethylating agent (e.g., acetoxymethyl bromide or acetoxymethyl chloride) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-protic eluent system.

Visualizations

Synthesis_Workflow QPX7728 QPX7728 (Carboxylic Acid) Reaction Esterification Reaction QPX7728->Reaction Reagents Acetoxymethylating Agent + Base Reagents->Reaction Crude_Product Crude Bis-acetoxy Methyl Ester Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Purified QPX7728 Bis-acetoxy Methyl Ester Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Esterification Start->Reaction Check_Yield Low Yield? Reaction->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Optimize Reaction Conditions - Reagent Stoichiometry - Temperature/Time - Anhydrous Conditions Check_Yield->Troubleshoot_Yield Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Purity Refine Purification - Adjust Solvent System - Alternative Chromatography - Recrystallization Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Yield->Reaction Troubleshoot_Purity->Reaction

References

Technical Support Center: Optimizing QPX7728 Bis-acetoxy Methyl Ester for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bis-acetoxy methyl ester of QPX7728 in in vitro studies. This prodrug form is designed to facilitate cell permeability, delivering the active β-lactamase inhibitor, QPX7728, to its intracellular or periplasmic targets.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the active compound, QPX7728?

A1: QPX7728, also known as Xeruborbactam, is an ultra-broad-spectrum β-lactamase inhibitor. It possesses a cyclic boronate structure that allows it to inhibit a wide variety of β-lactamases, including both serine and metallo-β-lactamases. The inhibition of serine β-lactamases occurs through the formation of a covalent complex with the catalytic serine residue in the enzyme's active site.[1] For metallo-β-lactamases, QPX7728 acts as a competitive inhibitor.[2][3]

Q2: Why is QPX7728 formulated as a bis-acetoxy methyl ester prodrug?

A2: The bis-acetoxy methyl ester is a prodrug formulation designed to enhance the cell permeability of QPX7728. Ester groups increase the lipophilicity of the molecule, which facilitates its passage across cellular membranes.[4][5] Once inside the cell or in the periplasmic space, endogenous esterases cleave the ester groups, releasing the active QPX7728. This strategy is particularly useful for reaching intracellular or periplasmic β-lactamases.

Q3: How is the bis-acetoxy methyl ester of QPX7728 activated in vitro?

A3: The activation of the QPX7728 bis-acetoxy methyl ester is a two-step process that relies on the activity of cellular esterases. These enzymes, present in the cytoplasm and periplasm of bacteria, as well as in cell culture media and serum supplements, hydrolyze the ester bonds.[1][6] This enzymatic cleavage releases the active QPX7728 molecule.

Q4: What is the spectrum of activity for the active compound, QPX7728?

A4: QPX7728 has an exceptionally broad spectrum of activity, inhibiting β-lactamases from all four Ambler classes (A, B, C, and D).[1][7] This includes extended-spectrum β-lactamases (ESBLs), carbapenemases such as KPC and OXA, and metallo-β-lactamases like NDM, VIM, and IMP.[2][3][8]

Troubleshooting Guide

Issue 1: Lower than expected potency of this compound in cellular assays.

Possible Cause 1: Incomplete hydrolysis of the prodrug.

  • Explanation: The efficacy of the prodrug is entirely dependent on its conversion to the active QPX7728 molecule by esterases. Insufficient esterase activity in the experimental system can lead to incomplete conversion and, consequently, lower than expected potency. Esterase activity can vary significantly between different cell types and can also be present in serum used in culture media.[1][6]

  • Troubleshooting Steps:

    • Verify Prodrug Conversion: If possible, use an analytical method such as HPLC or LC-MS to quantify the conversion of the prodrug to the active form in your specific assay conditions (e.g., cell lysates, culture supernatant).

    • Increase Incubation Time: A longer pre-incubation time of the cells with the prodrug before the addition of the β-lactam antibiotic may allow for more complete conversion.

    • Supplement with Esterases: For cell-free assays, consider the addition of a commercially available esterase preparation (e.g., porcine liver esterase) to ensure complete conversion.

    • Optimize Serum Concentration: If using serum-containing media, be aware that it contains esterases.[6] However, high serum concentrations can sometimes interfere with compound activity. An optimal concentration should be determined.

Possible Cause 2: Instability of the prodrug or active compound.

  • Explanation: The stability of both the prodrug and the active QPX7728 can be influenced by the pH and temperature of the assay medium. Degradation of either compound before it can interact with the β-lactamase will result in reduced activity.

  • Troubleshooting Steps:

    • Check pH of Media: Ensure the pH of your culture or assay medium is within the optimal range for the stability of QPX7728 and its prodrug.

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of the this compound immediately before use.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.

Issue 2: High variability in results between experiments.

Possible Cause 1: Inconsistent esterase activity.

  • Explanation: The passage number of cells, cell density, and batch-to-batch variation in serum supplements can all lead to inconsistent levels of esterase activity, resulting in variable conversion of the prodrug.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure a standardized cell density for all experiments.

    • Use a Single Lot of Serum: If using serum, try to use a single, pre-tested lot for a series of experiments to minimize variability.

    • Include a Positive Control: Use a known concentration of the active QPX7728 as a positive control in parallel with the prodrug to distinguish between issues with prodrug activation and other experimental variables.

Possible Cause 2: Non-specific binding.

  • Explanation: The increased lipophilicity of the prodrug may lead to non-specific binding to plasticware or proteins in the culture medium, reducing the effective concentration.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Employ low-protein-binding microplates for your assays.

    • Consider BSA: The inclusion of a low concentration of bovine serum albumin (BSA) in cell-free assays can help to block non-specific binding sites.

Data Presentation

Table 1: Inhibitory Activity of Active QPX7728 Against Key β-Lactamases

β-Lactamase ClassEnzymeIC50 (nM)
Class A KPC-22.9 ± 0.4
CTX-M-151-3
SHV-121-3
Class B NDM-155 ± 25
VIM-114 ± 4
IMP-1610 ± 70
Class C P9922 ± 8
Class D OXA-231-2
OXA-481-2

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Determination of IC50 Values for QPX7728

This protocol is for determining the inhibitory potency of the active QPX7728 against a purified β-lactamase.

  • Materials:

    • Purified β-lactamase enzyme

    • QPX7728 (active form)

    • Chromogenic β-lactam substrate (e.g., nitrocefin)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of QPX7728 in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the β-lactamase enzyme at a fixed concentration, and varying concentrations of QPX7728.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to each well.

    • Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin).

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Efficacy Assessment using a Bacterial Growth Inhibition Assay

This protocol assesses the ability of the this compound to potentiate the activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

  • Materials:

    • β-lactamase-producing bacterial strain

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • β-lactam antibiotic (e.g., meropenem, ceftazidime)

    • This compound

    • 96-well microplate

    • Microplate incubator/shaker

    • Microplate reader

  • Procedure:

    • Prepare a bacterial inoculum to a standardized density (e.g., 0.5 McFarland standard).

    • Prepare serial dilutions of the β-lactam antibiotic in the growth medium.

    • Prepare a solution of the this compound at a fixed concentration in the growth medium.

    • In the wells of the microplate, add the bacterial inoculum, the serially diluted β-lactam antibiotic, and the fixed concentration of the QPX7728 prodrug. Include control wells with antibiotic alone, prodrug alone, and no treatment.

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • Determine the minimum inhibitory concentration (MIC) of the β-lactam antibiotic in the presence and absence of the QPX7728 prodrug by observing the lowest concentration that inhibits visible bacterial growth.

Visualizations

QPX7728_Mechanism_of_Action QPX7728 Mechanism of Action cluster_serine Serine β-Lactamases cluster_metallo Metallo β-Lactamases Serine_BL Serine β-Lactamase (e.g., KPC, CTX-M, OXA) Covalent_Complex Inactive Covalent QPX7728-Enzyme Complex Serine_BL->Covalent_Complex Covalent Bonding with Catalytic Serine Metallo_BL Metallo β-Lactamase (e.g., NDM, VIM, IMP) Competitive_Inhibition Competitive Inhibition at Active Site Metallo_BL->Competitive_Inhibition Reversible Binding QPX7728 Active QPX7728 QPX7728->Serine_BL QPX7728->Metallo_BL

Caption: Mechanism of QPX7728 inhibition of serine and metallo-β-lactamases.

Prodrug_Troubleshooting_Workflow Troubleshooting Workflow for QPX7728 Prodrug Assays Start Start: Lower than expected potency observed Check_Conversion Is prodrug conversion to active QPX7728 complete? Start->Check_Conversion Incomplete_Conversion Address Incomplete Conversion: - Increase pre-incubation time - Add exogenous esterase - Optimize serum concentration Check_Conversion->Incomplete_Conversion No Check_Stability Is the prodrug/active compound stable? Check_Conversion->Check_Stability Yes Incomplete_Conversion->Check_Stability Instability Address Instability: - Check media pH - Prepare fresh solutions - Avoid freeze-thaw cycles Check_Stability->Instability No Check_Variability Is there high variability between experiments? Check_Stability->Check_Variability Yes Instability->Check_Variability Variability Address Variability: - Standardize cell culture - Use single serum lot - Include active QPX7728 control Check_Variability->Variability Yes End End: Potency issue resolved Check_Variability->End No Variability->End

Caption: A logical workflow for troubleshooting common issues in in vitro assays with the QPX7728 prodrug.

References

QPX7728 Bis-acetoxy Methyl Ester Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for QPX7728 bis-acetoxy methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to the hydrolysis of this prodrug.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound in a question-and-answer format.

Question 1: Why am I observing lower than expected potency of QPX7728 in my cell-based assay?

Possible Causes:

  • Incomplete Hydrolysis: The bis-acetoxy methyl ester prodrug may not be efficiently hydrolyzed to the active form, QPX7728, by intracellular esterases in your specific cell line.

  • Extracellular Hydrolysis: The prodrug may be hydrolyzed by esterases present in the cell culture medium or serum, preventing it from reaching the intracellular target.[1]

  • Cell Permeability Issues: While the prodrug is designed for enhanced membrane permeability, specific cell lines might exhibit lower uptake.

  • Incorrect Assay Conditions: Suboptimal pH or temperature of the assay buffer can affect both esterase activity and compound stability.

Solutions:

  • Verify Hydrolysis in Your Cell Line: Perform a cell lysate assay to confirm that the esterases present in your cells can cleave the acetoxymethyl esters.

  • Optimize Serum Concentration: If using serum-containing medium, consider reducing the serum concentration or using a serum-free medium to minimize extracellular hydrolysis.

  • Pre-incubation Time: Optimize the pre-incubation time of the cells with the prodrug to allow for sufficient uptake and intracellular hydrolysis before the addition of the beta-lactam antibiotic.

  • Control Experiments: Include the active compound, QPX7728, as a positive control to differentiate between hydrolysis issues and other experimental artifacts.

Question 2: How can I confirm that the bis-acetoxy methyl ester is being hydrolyzed to the active QPX7728?

Answer:

You can confirm the hydrolysis of the prodrug by employing analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Experimental Approach:

    • Incubate the this compound with your cell lysate or in your cell culture system.

    • Collect samples at different time points.

    • Analyze the samples by HPLC or LC-MS to monitor the disappearance of the prodrug peak and the appearance of the active QPX7728 peak.

Question 3: My in vitro hydrolysis assay using purified esterase shows a slow conversion rate. What could be the reason?

Possible Causes:

  • Sub-optimal Enzyme Concentration: The concentration of the purified esterase may be too low for efficient hydrolysis.

  • Incorrect Buffer Conditions: The pH, ionic strength, or temperature of the buffer may not be optimal for the specific esterase being used.

  • Enzyme Specificity: The chosen purified esterase may not be the most effective one for hydrolyzing the acetoxymethyl esters of QPX7728.[2]

Solutions:

  • Titrate Enzyme Concentration: Perform the assay with a range of enzyme concentrations to determine the optimal level.

  • Optimize Buffer Conditions: Refer to the manufacturer's guidelines for the optimal buffer conditions for the purified esterase.

  • Test Different Esterases: If possible, test a panel of different carboxylesterases to identify the most efficient one.[2]

Frequently Asked Questions (FAQs)

What is the purpose of the bis-acetoxy methyl ester formulation of QPX7728?

The bis-acetoxy methyl ester is a prodrug of QPX7728. This formulation masks the polar carboxyl groups of the active drug, increasing its lipophilicity and enhancing its permeability across cell membranes. Once inside the cell, intracellular esterases cleave the acetoxymethyl groups to release the active QPX7728.[3]

What is the mechanism of hydrolysis of the this compound?

The hydrolysis is a two-step process catalyzed by intracellular carboxylesterases. First, the esterases cleave the acetate (B1210297) groups, forming an unstable intermediate. This intermediate then spontaneously decomposes to release the active QPX7728, formaldehyde, and acetic acid.

What factors can influence the rate of hydrolysis?

  • Cell Type: Different cell types express varying levels and types of intracellular esterases, leading to differences in hydrolysis rates.[4]

  • pH: Esterase activity is pH-dependent, with most cellular esterases having an optimal pH in the physiological range (pH 7.2-7.4).

  • Temperature: Enzyme kinetics are temperature-dependent. Assays should be performed at a consistent and appropriate temperature, typically 37°C.

  • Presence of Inhibitors: Certain compounds can inhibit esterase activity. Ensure that your experimental setup is free from any known esterase inhibitors.

What are the appropriate controls for a cell-based assay with this compound?

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

  • Positive Control (Active Drug): Cells treated with the active form, QPX7728, to establish the maximum expected efficacy.

  • Positive Control (Prodrug): Cells treated with the this compound.

  • Untreated Control: Cells that are not treated with any compound.

Data Presentation

Table 1: Hypothetical Hydrolysis Rate of this compound in Different Cell Lysates

Cell LineProtein Concentration (mg/mL)Half-life (t½, min)Apparent Intrinsic Clearance (CLint,app, µL/min/mg)
HEK2931.045.215.3
HepG21.025.826.9
A5491.060.111.5

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: In Vitro Hydrolysis of this compound in Cell Lysate

1. Objective: To determine the rate of hydrolysis of this compound to QPX7728 in a specific cell lysate.

2. Materials:

  • This compound

  • QPX7728 (as an analytical standard)

  • Cell lysate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • HPLC or LC-MS system

3. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the cell lysate to a final protein concentration of 1 mg/mL in PBS.

  • Pre-warm the cell lysate to 37°C.

  • Initiate the reaction by adding the this compound stock solution to the cell lysate to achieve a final concentration of 10 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the concentrations of the this compound and the active QPX7728.

4. Data Analysis:

  • Plot the concentration of the this compound versus time.

  • Determine the half-life (t½) of the prodrug from the concentration-time curve.

  • Calculate the apparent intrinsic clearance (CLint,app) using the appropriate formula.

Visualizations

Hydrolysis_Pathway Prodrug QPX7728 bis-acetoxy methyl ester (Cell Permeable) Intermediate Unstable Intermediate Prodrug->Intermediate Intracellular Esterases Active_Drug QPX7728 (Active Form, Cell Impermeable) Intermediate->Active_Drug Byproducts Formaldehyde + Acetic Acid Intermediate->Byproducts Troubleshooting_Workflow decision decision solution solution Check_Hydrolysis Is Hydrolysis Confirmed? solution->Check_Hydrolysis Start Low Potency Observed Start->Check_Hydrolysis Check_Hydrolysis->solution No Perform Cell Lysate Assay Check_Extracellular Significant Extracellular Hydrolysis? Check_Hydrolysis->Check_Extracellular Yes Optimize_Assay Optimize Assay Conditions (pH, Temp, Time) Check_Extracellular->Optimize_Assay No solution_extracellular Reduce Serum/ Use Serum-Free Medium Check_Extracellular->solution_extracellular Yes Reduce Serum/ Use Serum-Free Medium Check_Permeability Cell Permeability Issue? Optimize_Assay->Check_Permeability Final_Solution Use Active QPX7728 as Control Check_Permeability->Final_Solution No solution_permeability Consider Permeabilizing Agents Check_Permeability->solution_permeability Yes Consider Permeabilizing Agents solution_extracellular->Optimize_Assay solution_permeability->Final_Solution

References

Technical Support Center: Overcoming Poor Oral Absorption of QPX7728 and its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the oral delivery of the novel ultra-broad-spectrum β-lactamase inhibitor, QPX7728. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the oral formulation and preclinical testing of QPX7728 and its prodrugs.

Issue 1: Low or Variable Oral Bioavailability in Preclinical Animal Models

Potential Cause Troubleshooting Steps
Poor aqueous solubility of the compound. 1. Formulation Strategy: Transition from a simple suspension to a solubilization-enabling formulation. Consider lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or amorphous solid dispersions. 2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area and dissolution rate of the drug substance. 3. pH Adjustment: If the compound has ionizable groups, adjust the pH of the formulation vehicle to enhance solubility.
Chemical instability in the gastrointestinal (GI) tract. 1. Enteric Coating: For compounds unstable in the acidic environment of the stomach, utilize an enteric coating that dissolves at the higher pH of the small intestine. 2. Antioxidants: For boronic acid-containing compounds like QPX7728, which can be susceptible to oxidation, consider the inclusion of antioxidants in the formulation.
First-pass metabolism in the gut wall or liver. 1. Prodrug Approach: If not already using a prodrug, consider synthesizing ester or other labile prodrugs of QPX7728 to mask metabolically susceptible moieties. The isobutyryloxymethyl ester prodrug, QPX7831, was developed for this purpose. 2. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) can help identify the extent of first-pass metabolism.
Active efflux by transporters in the intestinal epithelium (e.g., P-glycoprotein). 1. In Vitro Assessment: Use Caco-2 cell permeability assays with and without efflux pump inhibitors (e.g., verapamil) to determine if the compound is a substrate for efflux transporters. 2. Formulation with Excipients: Some excipients can inhibit efflux pumps. Research and incorporate such excipients into your formulation strategy.
Inconsistent Dosing Formulation. 1. Homogeneity: For suspensions, ensure vigorous and consistent mixing before each animal is dosed to prevent settling of drug particles. 2. Stability: Confirm the stability of the compound in the dosing vehicle over the duration of the study.

Issue 2: Difficulty in Establishing an In Vitro-In Vivo Correlation (IVIVC)

Potential Cause Troubleshooting Steps
Inappropriate in vitro dissolution method. 1. Biorelevant Media: Utilize dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) rather than simple buffers. 2. Hydrodynamics: Ensure the stirring speed and other hydrodynamic conditions in the dissolution apparatus are representative of GI motility.
Complex in vivo absorption mechanisms not captured by in vitro models. 1. Advanced In Vitro Models: Consider using more complex in vitro models, such as co-cultures of Caco-2 cells with mucus-producing HT29 cells, or organ-on-a-chip systems. 2. Computational Modeling: Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data with physiological parameters to better predict in vivo performance.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind developing a prodrug for QPX7728?

A1: While QPX7728 itself shows moderate oral bioavailability in some preclinical species (43-53% in rats), there was concern about potentially low or variable oral bioavailability in humans.[1] To mitigate this risk and ensure consistent and high oral absorption, a prodrug strategy was employed. The isobutyryloxymethyl ester prodrug, QPX7831, was developed to enhance the oral bioavailability of QPX7728.

Q2: What are the key advantages of the prodrug QPX7831?

A2: QPX7831 was selected from seventeen synthesized prodrugs based on its optimal properties, including its rate of cleavage to the active QPX7728 in vitro, favorable pharmacokinetics across different species, and crystallinity. A key reported advantage is its significantly improved oral bioavailability, with reports of 100% oral bioavailability in non-human primates.

Q3: Are there any specific challenges associated with the oral formulation of boronic acid-containing compounds like QPX7728 and its prodrugs?

A3: Yes, boronic acids can present unique formulation challenges. They can be susceptible to oxidative degradation. Additionally, at high concentrations, some boronic acid derivatives have shown potential for cytotoxicity. Therefore, formulation strategies should aim to ensure the stability of the boronic acid moiety and may require careful selection of excipients to avoid toxicity.

Q4: What is a suitable starting point for an oral formulation of a QPX7728 prodrug in a preclinical setting?

A4: For early preclinical studies, a simple suspension or solution in a vehicle containing a solubilizing agent and a surfactant is a common starting point. For example, a formulation could consist of the prodrug in a vehicle of polyethylene (B3416737) glycol 300 (PEG300) and Tween 80 in water. However, for later-stage development, more sophisticated formulations like lipid-based systems may be necessary to achieve optimal oral absorption.

Q5: How can I assess the intestinal permeability of my QPX7728 analog in the lab?

A5: The Caco-2 cell permeability assay is the gold-standard in vitro method for assessing intestinal permeability. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, to measure the rate of drug transport from the apical (intestinal lumen) to the basolateral (blood) side.

Data Presentation

Table 1: Oral Bioavailability of QPX7728 and its Prodrug QPX7831 in Preclinical Species

CompoundSpeciesDose (mg/kg)Oral Bioavailability (%)Reference
QPX7728Rat30-10043 - 53[1]
QPX7831Non-human primateNot Specified100

Note: Detailed quantitative data for QPX7831 across multiple species from the primary publication were not publicly available in full at the time of this document's creation.

Experimental Protocols

1. Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of a test compound and assess its potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Transport Experiment (Apical to Basolateral - A-B):

    • The test compound is added to the apical (A) chamber.

    • At predetermined time points, samples are taken from the basolateral (B) chamber.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Transport Experiment (Basolateral to Apical - B-A):

    • The test compound is added to the basolateral (B) chamber.

    • At predetermined time points, samples are taken from the apical (A) chamber.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

2. In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a test compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: The test compound is administered as a single bolus injection into the tail vein.

    • Oral (PO) Group: The test compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), are calculated for both IV and PO groups using non-compartmental analysis.

    • The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility suspension Simple Suspension solubility->suspension stability GI Stability lipid_based Lipid-Based System stability->lipid_based caco2 Caco-2 Permeability amorphous Amorphous Dispersion caco2->amorphous pk_study Pharmacokinetic Study (Rat, Dog, Primate) suspension->pk_study lipid_based->pk_study amorphous->pk_study bioavailability Oral Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for overcoming poor oral absorption.

prodrug_strategy QPX7728 QPX7728 (Active Drug) Systemic Systemic Circulation QPX7728->Systemic Prodrug QPX7831 (Isobutyryloxymethyl Ester Prodrug) OralAdmin Oral Administration Prodrug->OralAdmin Absorption Intestinal Absorption OralAdmin->Absorption Metabolism Esterase-mediated Cleavage (Blood/Liver) Absorption->Metabolism Metabolism->QPX7728

Caption: Prodrug strategy for enhancing QPX7728 oral delivery.

References

QPX7728 Bis-Acetoxy Methyl Ester Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in experiments involving QPX7728 bis-acetoxy methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to QPX7728?

A1: this compound is a prodrug of QPX7728, an ultra-broad-spectrum β-lactamase inhibitor. The bis-acetoxy methyl ester group is designed to be cleaved by endogenous esterases in vivo to release the active QPX7728 molecule. In in vitro experiments, this prodrug can be susceptible to premature hydrolysis, leading to experimental artifacts.

Q2: What are the primary sources of artifacts in experiments with this compound?

A2: The main source of artifacts is the premature hydrolysis of the bis-acetoxy methyl ester prodrug in the experimental medium. This can lead to:

  • Inaccurate quantification of the prodrug concentration.

  • Unintended exposure of cells or enzymes to the active QPX7728.

  • Generation of byproducts, such as formaldehyde (B43269) and acetic acid, which can interfere with biological assays.

Q3: How can I minimize the premature hydrolysis of the prodrug?

A3: To minimize premature hydrolysis, it is crucial to control the experimental conditions. Key factors include:

  • pH: Maintain a neutral to slightly acidic pH (pH 6.0-7.4). Boronic acids are known to have varying stability depending on pH.

  • Temperature: Perform experiments at the lowest feasible temperature and avoid repeated freeze-thaw cycles.

  • Solvent: Prepare stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately before use.

  • Incubation Time: Minimize the incubation time of the prodrug in aqueous solutions.

Q4: What are the potential stability issues with the active QPX7728 molecule itself?

A4: While QPX7728 is a potent inhibitor, earlier unsubstituted analogs in its series showed a tendency to form oligomers in solution, a phenomenon that was pH- and concentration-dependent.[1] Although QPX7728 was developed to have improved metabolic stability, it is still important to be aware of potential concentration-dependent effects.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate experiments. Inconsistent hydrolysis of the prodrug due to slight variations in pH, temperature, or incubation time.Strictly control all experimental parameters. Prepare fresh dilutions of the prodrug for each experiment.
Observed biological activity is higher than expected. Premature conversion of the prodrug to the highly active QPX7728.Use a control where the prodrug is intentionally hydrolyzed to completion to establish a baseline for the activity of the released QPX7728.
Cell toxicity or other unexpected cellular effects. Formation of formaldehyde as a byproduct of hydrolysis.Run a vehicle control with the expected concentration of formaldehyde to assess its contribution to the observed effects.
Difficulty in reproducing results from the literature. Differences in experimental protocols, particularly regarding the handling of the prodrug.Carefully review and align your experimental protocol with published methodologies, paying close attention to buffer composition, pH, and incubation conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagent: this compound powder.

  • Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Dilution of Stock Solution for In Vitro Assays

  • Reagents: Prepared stock solution, desired aqueous assay buffer (pH 6.0-7.4).

  • Procedure:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions in the assay buffer immediately before adding to the experiment.

    • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to minimize solvent effects.

    • Use the diluted solution promptly and do not store it for later use.

Visualizations

hydrolysis_pathway QPX_prodrug QPX7728 Bis-Acetoxy Methyl Ester Intermediate Mono-Acetoxy Methyl Ester Intermediate QPX_prodrug->Intermediate Esterase or Spontaneous Hydrolysis Byproducts Byproducts: - Formaldehyde - Acetic Acid QPX_prodrug->Byproducts QPX7728 Active QPX7728 Intermediate->QPX7728 Esterase or Spontaneous Hydrolysis Intermediate->Byproducts experimental_workflow start Start: Anhydrous Stock Solution in DMSO dilution Immediate Dilution in Aqueous Buffer (pH 6.0-7.4) start->dilution addition Prompt Addition to Experimental System dilution->addition artifact_check Control for Hydrolysis and Byproduct Effects dilution->artifact_check incubation Incubation at Controlled Temperature addition->incubation analysis Data Analysis and Interpretation incubation->analysis end End of Experiment analysis->end artifact_check->analysis

References

Technical Support Center: QPX7728 (Xeruborbactam) bis-acetoxy methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using QPX7728 bis-acetoxy methyl ester. This prodrug is designed to deliver the active β-lactamase inhibitor, QPX7728, by cellular hydrolysis of the ester groups. Inconsistent results can often be traced to variability in this activation step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug of QPX7728, an ultra-broad-spectrum β-lactamase inhibitor.[1][2][3] The ester groups are designed to be cleaved by intracellular esterases, releasing the active form, QPX7728. This active molecule is a cyclic boronic acid that potently inhibits a wide range of bacterial β-lactamases, including serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][4][5][6][7] Its primary function is to restore the efficacy of β-lactam antibiotics against resistant bacteria.[4][8][9]

Q2: What is the expected outcome of using this compound in my experiments?

A2: When used in combination with a β-lactam antibiotic, QPX7728 is expected to significantly reduce the Minimum Inhibitory Concentration (MIC) of the antibiotic against β-lactamase-producing bacterial strains.[4][8][9][10] This potentiation effect should be observed across a broad range of Gram-negative bacteria, including those resistant to other β-lactam/β-lactamase inhibitor combinations.[1][4]

Q3: At what concentration should I use QPX7728 in my in vitro assays?

A3: Published studies frequently use a fixed concentration of QPX7728, typically ranging from 4 to 8 µg/mL, in combination with varying concentrations of a partner β-lactam antibiotic for in vitro susceptibility testing.[7][8][9][10][11] The optimal concentration can depend on the specific bacterial strain and the partner antibiotic being tested.

Troubleshooting Inconsistent Results

Inconsistent results with this compound often stem from incomplete or variable hydrolysis to the active QPX7728. The following guide provides a structured approach to troubleshooting.

Logical Troubleshooting Workflow

This workflow can help identify the source of variability in your experiments.

Troubleshooting_Workflow cluster_start cluster_hydrolysis Step 1: Verify Prodrug Hydrolysis cluster_compound Step 2: Assess Compound Integrity cluster_assay Step 3: Evaluate Assay Conditions cluster_resolution Start Start: Inconsistent Results Observed CheckHydrolysis Is there direct evidence of esterase activity in the experimental system? Start->CheckHydrolysis IncubationTime Is the pre-incubation time sufficient for complete hydrolysis? CheckHydrolysis->IncubationTime Yes Resolution Potential Resolution CheckHydrolysis->Resolution No (Consider adding esterase or using active QPX7728) CompoundStability Was the compound stored correctly? (Check datasheet for stability) IncubationTime->CompoundStability Yes IncubationTime->Resolution No (Increase pre-incubation time or optimize conditions) SolutionPrep Are stock solutions freshly prepared? (Potential for degradation in aqueous solution) CompoundStability->SolutionPrep Yes CompoundStability->Resolution No (Source new compound, verify storage) AssaySystem Is the bacterial inoculum density consistent? SolutionPrep->AssaySystem Yes SolutionPrep->Resolution No (Prepare fresh solutions before each experiment) PartnerAntibiotic Is the partner β-lactam antibiotic stable and potent? AssaySystem->PartnerAntibiotic Yes AssaySystem->Resolution No (Standardize inoculum preparation) PartnerAntibiotic->Resolution Yes (All checks passed; consider other biological variables) PartnerAntibiotic->Resolution No (Verify antibiotic integrity and concentration)

Caption: Troubleshooting workflow for inconsistent results.

Q&A Troubleshooting Guide

Q: My MIC reduction is less than expected or highly variable between replicates. What could be the cause?

A: This is a common issue and can often be traced back to the hydrolysis of the prodrug.

  • Insufficient Esterase Activity: The conversion of the bis-acetoxy methyl ester to active QPX7728 depends on esterase enzymes. The level of esterase activity can vary between different bacterial species and even strains. In cell-free assays, there may be no esterases present at all.

    • Recommendation: If you suspect low esterase activity, consider pre-incubating the prodrug in a solution containing a purified esterase (e.g., porcine liver esterase) before adding it to your assay. Alternatively, using the active QPX7728 compound directly would eliminate this variable.

  • Inadequate Incubation Time: The hydrolysis reaction is time-dependent. If the prodrug is added to the assay without sufficient time for conversion, the effective concentration of the active inhibitor will be lower than intended.

    • Recommendation: Introduce a pre-incubation step of the prodrug with the bacterial cells (e.g., 30-60 minutes) before adding the partner β-lactam antibiotic. This allows time for the cellular esterases to cleave the ester groups.

  • Compound Instability: The active form, QPX7728, is noted to be prone to instability in its free form.[3] Prodrugs can also degrade, especially in aqueous solutions over time.

    • Recommendation: Prepare fresh stock solutions of the this compound for each experiment. Avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific storage and stability information.

Q: I am seeing inconsistent results even when using the same bacterial strain. What should I check?

A: If the biological system is consistent, focus on the experimental setup.

  • Inoculum Variability: The density of the bacterial inoculum can affect the outcome of susceptibility testing. A higher density of bacteria may produce more β-lactamase, requiring a higher concentration of the inhibitor.

    • Recommendation: Ensure your bacterial inoculum is standardized for every experiment, typically to a 0.5 McFarland standard for broth microdilution.

  • Assay Media pH: The pH of the culture medium can influence both enzyme activity and compound stability.

    • Recommendation: Use buffered media and ensure the pH is consistent across all experiments.

Quantitative Data Summary

The following tables summarize the reported potency of the active compound, QPX7728. These values can serve as a benchmark for your experiments, assuming complete conversion of the prodrug.

Table 1: In Vitro Potency (IC₅₀) of QPX7728 Against Purified β-Lactamases

β-Lactamase ClassEnzymeIC₅₀ (nM)
Class A KPC-22.9 ± 0.4
CTX-M-151 - 3
SHV-121 - 3
TEM-431 - 3
Class B (MBL) NDM-155 ± 25
VIM-114 ± 4
IMP-1610 ± 70
Class C P9922 ± 8
Class D OXA-231 - 2
OXA-481 - 2
Data compiled from multiple sources.[1][4][5][6]

Table 2: Potentiation of Meropenem Activity by QPX7728 Against Resistant Acinetobacter baumannii

QPX7728 Concentration (µg/mL)Meropenem MIC₉₀ (µg/mL)Fold-Increase in Potency
0 (Meropenem alone)>64-
48>8
84>16
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[4]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with QPX7728.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final desired inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare Reagent Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB.

    • To each well containing the diluted antibiotic, add a fixed concentration of this compound (e.g., 8 µg/mL final concentration).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the reagent plate.

    • Include appropriate controls:

      • Growth control (no antibiotic or inhibitor).

      • Sterility control (no bacteria).

      • Antibiotic alone control.

      • QPX7728 alone control.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed QPX7728 concentration, that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action: β-Lactamase Inhibition

The diagram below illustrates the general mechanism by which bacteria develop resistance through β-lactamase production and how QPX7728 counteracts this.

BLactamase_Inhibition cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis (Inhibited) PBP->CellWall Leads to BLactamase β-Lactamase Enzyme Hydrolysis Hydrolysis (Antibiotic Inactivation) BLactamase->Hydrolysis Causes BLactam β-Lactam Antibiotic BLactam->PBP Binds & Inhibits BLactam->BLactamase Targeted by QPX7728 QPX7728 (Active Inhibitor) QPX7728->BLactamase Binds & Inhibits

Caption: QPX7728 inhibits β-lactamase, protecting the antibiotic.

References

Technical Support Center: QPX7728 Prodrug (QPX7831) Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the activation of the QPX7728 prodrug, QPX7831.

Frequently Asked Questions (FAQs)

Q1: What is the active form of the QPX7728 prodrug and how is it activated?

A1: The active form is QPX7728, an ultra-broad-spectrum β-lactamase inhibitor. The prodrug, QPX7831, is an isobutyryloxymethyl ester of QPX7728. It is designed to enhance oral bioavailability. Activation occurs through hydrolysis of the ester linkage by endogenous esterases present in biological matrices like human serum and liver microsomes, releasing the active QPX7728.

Q2: How can I experimentally verify the activation of the QPX7831 prodrug?

A2: Prodrug activation can be confirmed by incubating QPX7831 in a solution containing esterases (e.g., human serum or liver microsomes) and monitoring the conversion of QPX7831 to QPX7728 over time. This is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the prodrug and the active compound.

Q3: What are the expected conversion rates of QPX7831 to QPX7728?

A3: The conversion rate is dependent on the biological matrix used. In published studies, the half-life of QPX7831 has been determined in human serum and human liver microsomes. Please refer to the data summary table below for specific values.

Q4: Can I use animal-derived serum or microsomes for these experiments?

A4: Yes, however, be aware that esterase activity can vary significantly between species. This may lead to different rates of prodrug conversion compared to human-derived matrices. For results that are most translatable to human physiology, human serum or human liver microsomes are recommended.

Data Summary: In Vitro Activation of QPX7831

The following table summarizes the quantitative data on the in vitro activation of QPX7831.

ProdrugBiological MatrixHalf-life (t½) in minutes
QPX7831Human Serum>240
QPX7831Human Liver Microsomes13

Data is synthesized from publicly available research.

Experimental Protocols

Below are detailed methodologies for assessing the activation of the QPX7831 prodrug in vitro.

Protocol 1: Prodrug Activation in Human Serum

Objective: To determine the stability and conversion rate of QPX7831 to QPX7728 in human serum.

Materials:

  • QPX7831

  • QPX7728 (for use as an analytical standard)

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath set to 37°C

  • RP-HPLC system with UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of QPX7831 in DMSO.

    • Prepare a 10 mM stock solution of QPX7728 in DMSO for standard curve generation.

  • Reaction Setup:

    • Pre-warm human serum and PBS to 37°C.

    • In a microcentrifuge tube, add 495 µL of human serum.

    • Spike in 5 µL of the 10 mM QPX7831 stock solution to achieve a final concentration of 100 µM.

    • Vortex gently to mix.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 100 µL of ice-cold acetonitrile to precipitate serum proteins and stop the enzymatic reaction.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate QPX7831 and QPX7728 (e.g., start with 5% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Generate a standard curve for QPX7728 and QPX7831 to determine their concentrations in the samples.

    • Plot the concentration of remaining QPX7831 versus time.

    • Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time.

Protocol 2: Prodrug Activation in Human Liver Microsomes (HLM)

Objective: To assess the metabolic conversion of QPX7831 to QPX7728 by human liver microsomes.

Materials:

  • QPX7831

  • QPX7728

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath set to 37°C

  • RP-HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of QPX7831 and QPX7728 as in Protocol 1.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Potassium phosphate buffer (to final volume of 500 µL)

      • Human liver microsomes (final concentration of 0.5 mg/mL)

      • MgCl₂ (final concentration of 5 mM)

      • QPX7831 (from stock solution to a final concentration of 1-10 µM)

    • Pre-incubate this mixture for 5 minutes at 37°C.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction and prepare the sample as described in Protocol 1 (steps 4.1 - 4.3).

  • HPLC Analysis:

    • Perform HPLC analysis as described in Protocol 1 (step 5).

  • Data Analysis:

    • Analyze the data as described in Protocol 1 (step 6).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low conversion of QPX7831 to QPX7728 1. Inactive esterases in serum or microsomes. 2. Incorrect incubation temperature. 3. Absence of necessary cofactors (for HLM).1. Use a fresh batch of serum/microsomes. Confirm activity with a positive control substrate. 2. Verify the incubator/water bath temperature is at 37°C. 3. Ensure the NADPH regenerating system was added to the HLM reaction.
High variability between replicates 1. Inconsistent pipetting. 2. Inhomogeneous mixing of the reaction. 3. Inconsistent timing of sample quenching.1. Use calibrated pipettes and ensure proper technique. 2. Vortex gently but thoroughly after adding the prodrug. 3. Quench samples immediately at the end of each time point.
Poor peak shape or resolution in HPLC 1. Improper mobile phase composition. 2. Column degradation. 3. Sample overload.1. Prepare fresh mobile phases and ensure correct pH. 2. Flush the column or replace it if necessary. 3. Dilute the sample or inject a smaller volume.
Precipitation observed during incubation 1. Low solubility of QPX7831 at the tested concentration.1. Lower the starting concentration of the prodrug. Ensure the final DMSO concentration is low (e.g., <1%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (QPX7831, QPX7728) initiate Initiate Reaction: Spike Prodrug into Matrix prep_reagents->initiate prep_matrix Prepare Biological Matrix (Serum or HLM) prep_matrix->initiate incubate Incubate at 37°C initiate->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction (Ice-cold Acetonitrile) sampling->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data_analysis Calculate Half-life hplc->data_analysis

Caption: Experimental workflow for QPX7831 prodrug activation assay.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Prodrug Conversion? cause1 Inactive Enzymes? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Missing Cofactors (HLM)? start->cause3 solution1 Use Fresh Matrix & Positive Control cause1->solution1 solution2 Verify Incubator is at 37°C cause2->solution2 solution3 Ensure NADPH System Added cause3->solution3

Caption: Troubleshooting guide for low prodrug conversion.

Validation & Comparative

A Comparative Guide to QPX7728 and its Oral Prodrug, QPX7728 Bis-Acetoxy Methyl Ester (QPX7831)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultra-broad-spectrum β-lactamase inhibitor QPX7728 (xeruborbactam) and its orally bioavailable bis-acetoxy methyl ester prodrug, QPX7831. The comparison focuses on their respective efficacy, supported by available experimental data, to inform research and development in the field of antibacterial agents.

Executive Summary

QPX7728 is a potent, intravenous inhibitor of both serine- and metallo-β-lactamases, demonstrating a broad spectrum of activity against clinically important drug-resistant bacteria.[1][2] Its efficacy has been established in numerous in vitro and in vivo studies when used in combination with various β-lactam antibiotics. To overcome the poor oral bioavailability of QPX7728, an orally administered bis-acetoxy methyl ester prodrug, QPX7831, was developed.[3][4] This prodrug is designed to be absorbed from the gastrointestinal tract and then rapidly converted to the active QPX7728 in the body. While direct head-to-head in vivo efficacy studies comparing oral QPX7831 to intravenous QPX7728 are not extensively published, the efficacy of the prodrug is predicated on its ability to deliver therapeutic concentrations of the active QPX7728. This guide will present the established efficacy of QPX7728 and the pharmacokinetic data that supports the use of QPX7831 as an effective oral delivery agent.

QPX7728: The Active Pharmaceutical Ingredient

QPX7728 is a cyclic boronic acid derivative that exhibits potent inhibitory activity against a wide array of bacterial β-lactamases, including Class A, C, and D serine-β-lactamases and Class B metallo-β-lactamases (MBLs).[1][5] This broad-spectrum inhibition restores the activity of many β-lactam antibiotics against resistant Gram-negative bacteria.

In Vitro Efficacy of QPX7728

The in vitro potency of QPX7728 has been extensively evaluated against a panel of purified β-lactamase enzymes. The following table summarizes the 50% inhibitory concentrations (IC₅₀) of QPX7728 against key β-lactamases.

β-Lactamase ClassEnzymeOrganism SourceQPX7728 IC₅₀ (nM)
Class A KPC-2Klebsiella pneumoniae2.9
CTX-M-15Escherichia coli1.1
SHV-12Klebsiella pneumoniae1.8
TEM-43Escherichia coli1.5
Class C P99Enterobacter cloacae22
Class D OXA-23Acinetobacter baumannii1.2
OXA-48Klebsiella pneumoniae1.8
Class B (MBL) VIM-1Pseudomonas aeruginosa14
NDM-1Klebsiella pneumoniae55

Data compiled from Tsivkovski et al. (2020)[1]

In Vivo Efficacy of QPX7728

The in vivo efficacy of QPX7728 has been demonstrated in various animal infection models, most notably the neutropenic mouse thigh infection model.[6] In these studies, QPX7728, administered intravenously or subcutaneously, in combination with a β-lactam antibiotic, significantly reduced the bacterial burden of multidrug-resistant pathogens.

Partner β-LactamPathogenβ-Lactamase(s)Mouse ModelEfficacy Outcome
MeropenemKlebsiella pneumoniaeKPC, SHV, TEMNeutropenic Thigh>2 log₁₀ CFU reduction
CeftazidimeKlebsiella pneumoniaeKPC, SHV, TEMNeutropenic Thigh>2 log₁₀ CFU reduction
AztreonamStenotrophomonas maltophiliaL1, L2Neutropenic Thigh>2 log₁₀ CFU reduction

Representative data from various preclinical studies.

QPX7728 Bis-Acetoxy Methyl Ester (QPX7831): The Oral Prodrug

QPX7831 is a bis-acetoxy methyl ester prodrug of QPX7728 designed for oral administration. The ester moieties mask the carboxylic acid group of QPX7728, enhancing its membrane permeability and facilitating absorption from the gastrointestinal tract. Once absorbed, endogenous esterases rapidly cleave the ester groups, releasing the active QPX7728 into the systemic circulation.

Pharmacokinetics and Conversion to QPX7728

Pharmacokinetic studies in multiple animal species have demonstrated the successful conversion of orally administered QPX7831 to QPX7728, achieving systemic exposures comparable to those obtained with intravenous administration of QPX7728.

SpeciesQPX7831 Oral Bioavailability of QPX7728 (%)
Rat43-53
Dog~50
Monkey~20

Data from Hecker et al. (2020) and Reddy et al. (2021)[4]

The oral bioavailability of QPX7728 from the prodrug in rats and dogs is substantial, supporting its development for oral therapy.[4] While the bioavailability was lower in monkeys, the exposures achieved were still considered to be in the therapeutic range.

Efficacy Comparison: Intravenous QPX7728 vs. Oral QPX7831

As previously stated, direct comparative efficacy studies published in peer-reviewed literature are limited. The therapeutic efficacy of oral QPX7831 is inferred from its ability to generate systemic concentrations of the active drug, QPX7728, that are known to be effective from intravenous studies. The goal of oral dosing with QPX7831 is to achieve a pharmacokinetic profile of QPX7728 that mimics the profile of efficacious intravenous doses.

Recent studies have shown that oral combinations including QPX7728, such as with ceftibuten, demonstrate potent activity against resistant Enterobacterales, further supporting the clinical potential of an oral formulation.[7]

Experimental Protocols

In Vitro β-Lactamase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of QPX7728 against various β-lactamase enzymes.

Methodology:

  • Purified β-lactamase enzymes are obtained from recombinant expression systems.

  • The enzymatic activity is measured by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) spectrophotometrically.

  • A range of concentrations of QPX7728 are pre-incubated with the enzyme for a defined period.

  • The substrate is then added, and the rate of hydrolysis is measured.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of QPX7728 in combination with a β-lactam antibiotic against a specific bacterial pathogen.

Methodology:

  • Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[6][8]

  • A clinical isolate of the target pathogen (e.g., Klebsiella pneumoniae) is grown to a logarithmic phase.

  • A defined inoculum of the bacteria is injected into the thigh muscle of the neutropenic mice.[6][8]

  • Two hours post-infection, treatment is initiated. One group receives the β-lactam antibiotic alone, another receives QPX7728 alone, a third group receives the combination of the β-lactam and QPX7728, and a control group receives a vehicle.

  • Treatments are administered at specified intervals (e.g., every 6 hours) for 24 hours.

  • At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized.

  • The homogenates are serially diluted and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Efficacy is determined by comparing the bacterial load in the treated groups to the control group.

Visualizations

G cluster_0 Mechanism of QPX7728 Action Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive_Complex Inactive Enzyme Complex Beta_Lactamase->Inactive_Complex QPX7728 QPX7728 QPX7728->Beta_Lactamase Inhibition

Caption: Mechanism of QPX7728 β-Lactamase Inhibition.

G cluster_1 Prodrug Activation Pathway QPX7831_Oral Oral Administration of QPX7831 (Prodrug) Absorption Gastrointestinal Absorption QPX7831_Oral->Absorption Systemic_Circulation_Prodrug Systemic Circulation (Prodrug) Absorption->Systemic_Circulation_Prodrug Esterases Esterase Cleavage Systemic_Circulation_Prodrug->Esterases QPX7728_Active Systemic Circulation (Active QPX7728) Esterases->QPX7728_Active Site_of_Infection Site of Infection QPX7728_Active->Site_of_Infection

Caption: Activation of QPX7831 to QPX7728.

G cluster_2 In Vivo Efficacy Study Workflow Neutropenia Induce Neutropenia in Mice Infection Thigh Infection with Pathogen Neutropenia->Infection Treatment Administer Treatment Groups (Vehicle, Drug A, Drug B, Combo) Infection->Treatment Monitoring Monitor for 24 hours Treatment->Monitoring Analysis Determine Bacterial Load (CFU/gram tissue) Monitoring->Analysis

Caption: Neutropenic Mouse Thigh Infection Model Workflow.

References

QPX7728 Prodrug: A Comprehensive Comparative Guide to a New Generation β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance. QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor that represents a significant advancement in this field. This guide provides an objective comparison of the QPX7728 prodrug with other commercially available BLIs, supported by experimental data.

QPX7728 is a cyclic boronic acid derivative, a class of compounds that has yielded the approved BLI vaborbactam.[1][2] QPX7728 distinguishes itself with an exceptionally broad spectrum of activity, inhibiting not only serine β-lactamases (Classes A, C, and D) but also metallo-β-lactamases (MBLs, Class B), a feat not achieved by currently marketed BLIs like avibactam, vaborbactam, and relebactam.[1][2][3] An orally available prodrug, QPX7831, has also been developed, offering the potential for intravenous and oral treatment options.[4][5][6]

Mechanism of Action

QPX7728 acts as a potent inhibitor of a wide array of β-lactamases. For serine β-lactamases, it forms a covalent, slowly reversible complex with the active site serine residue, effectively inactivating the enzyme.[1][3] Its interaction with metallo-β-lactamases is characterized by a competitive, fast-on-fast-off binding mechanism.[3][7] This dual mechanism contributes to its ultra-broad-spectrum activity.

G cluster_serine Serine β-Lactamase Inhibition cluster_metallo Metallo-β-Lactamase Inhibition cluster_antibiotic β-Lactam Antibiotic Action s_enzyme Serine β-Lactamase s_complex Covalent Acyl-Enzyme Intermediate (Inactive) s_enzyme->s_complex Covalent Bond Formation antibiotic β-Lactam Antibiotic s_enzyme->antibiotic Hydrolysis (Inactivation) s_complex->s_enzyme Slow Reversal s_qpx QPX7728 s_qpx->s_enzyme Binding m_enzyme Metallo-β-Lactamase (with Zn²⁺) m_complex Non-covalent Enzyme-Inhibitor Complex (Inactive) m_enzyme->m_complex Fast On/Off m_enzyme->antibiotic Hydrolysis (Inactivation) m_qpx QPX7728 m_qpx->m_enzyme Competitive Binding pbp Penicillin-Binding Protein (PBP) cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Maintains Integrity antibiotic->pbp Inhibition

Fig. 1: Mechanism of β-Lactamase Inhibition by QPX7728.

Comparative Inhibitory Activity

The potency of QPX7728 against a wide range of β-lactamases has been extensively evaluated and compared to other leading BLIs. The following tables summarize the 50% inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for QPX7728 and its comparators against key β-lactamase enzymes. Lower values indicate greater potency.

Table 1: IC₅₀ Values (nM) of β-Lactamase Inhibitors [1][3][7][8]

β-Lactamase ClassEnzymeQPX7728AvibactamVaborbactamRelebactam
Class A KPC-22.922 - 11022 - 11022 - 110
CTX-M-151-3Similar to QPX7728> QPX7728> QPX7728
Class C P9922Similar to QPX7728Similar to QPX7728Similar to QPX7728
Class D OXA-481160No ActivityNo Activity
OXA-231-2No ActivityNo ActivityNo Activity
Class B (MBL) NDM-155No ActivityNo ActivityNo Activity
VIM-114No ActivityNo ActivityNo Activity
IMP-1610No ActivityNo ActivityNo Activity

Table 2: Kinetic Parameters of β-Lactamase Inhibition by QPX7728 [2][3][7][8]

Enzymek₂/K (M⁻¹s⁻¹)Residence Time (t½)Kᵢ (nM)
KPC-25.5 x 10⁵~3 hours-
CTX-M-15-~2-3 hours-
P996.3 x 10⁴--
OXA-239.9 x 10⁵5-20 minutes-
OXA-48-~50 minutes-
NDM-1--32
VIM-1--7.5
IMP-1--240

In Vitro and In Vivo Efficacy

QPX7728, in combination with various β-lactam antibiotics, has demonstrated potent activity against a broad range of Gram-negative bacteria, including strains resistant to other BLI combinations.[1][2] For instance, the combination of meropenem (B701) and QPX7728 showed significant efficacy against carbapenem-resistant Acinetobacter baumannii (CRAB) isolates.[9][10] Furthermore, QPX7728 is minimally affected by common resistance mechanisms such as efflux pumps and porin mutations, which can compromise the activity of other inhibitors.[1][2][11]

Experimental Protocols

The data presented in this guide are based on established in vitro and in vivo experimental methodologies.

Determination of IC₅₀ Values

The inhibitory potency of BLIs is typically determined by measuring the concentration of the inhibitor required to reduce the rate of substrate hydrolysis by 50%.

G start Start prepare Prepare reaction mixture: - Purified β-lactamase enzyme - Chromogenic substrate (e.g., nitrocefin) start->prepare add_inhibitor Add varying concentrations of β-lactamase inhibitor prepare->add_inhibitor incubate Incubate at a controlled temperature (e.g., 30°C) add_inhibitor->incubate measure Measure the rate of substrate hydrolysis spectrophotometrically incubate->measure plot Plot hydrolysis rate vs. inhibitor concentration measure->plot calculate Calculate IC₅₀ value plot->calculate end End calculate->end

Fig. 2: Experimental Workflow for IC₅₀ Determination.
In Vivo Efficacy Studies

Animal models of infection are crucial for evaluating the in vivo efficacy of new antibiotic combinations. A common model is the murine thigh infection model.

  • Induction of Infection: Mice are rendered neutropenic and then inoculated in the thigh muscle with a clinical isolate of a multidrug-resistant bacterium.

  • Treatment: At a specified time post-infection, various treatment regimens (e.g., β-lactam alone, BLI alone, combination therapy) are administered.

  • Assessment: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized.

  • Outcome Measurement: The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate. A significant reduction in CFU in the combination therapy group compared to the control groups indicates efficacy.

Conclusion

QPX7728 represents a paradigm shift in the development of β-lactamase inhibitors. Its ultra-broad spectrum of activity, which includes both serine and metallo-β-lactamases, addresses a critical unmet need in the treatment of infections caused by highly resistant Gram-negative bacteria.[1][2][3] The potent in vitro and in vivo activity, coupled with its resilience to common resistance mechanisms, positions QPX7728 as a promising candidate for combination therapy with a variety of β-lactam antibiotics. The availability of an oral prodrug further enhances its clinical potential, offering a seamless transition from intravenous to oral therapy.[4][5][6] Further clinical development will be crucial to fully elucidate the therapeutic role of this next-generation β-lactamase inhibitor.

References

QPX7728 Bis-Acetoxy Methyl Ester: A Comparative Guide to its In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of QPX7728 bis-acetoxy methyl ester, a novel broad-spectrum β-lactamase inhibitor, against other clinically relevant alternatives. The data presented is compiled from multiple studies to offer a robust overview of its performance, supported by detailed experimental protocols for key assays.

Executive Summary

QPX7728 is an ultra-broad-spectrum β-lactamase inhibitor (BLI) with potent activity against a wide array of both serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[1][2] Its unique boron-based structure allows for a distinct inhibitory mechanism, setting it apart from other commercially available BLIs like avibactam, relebactam, and vaborbactam.[1][3] Notably, QPX7728 demonstrates significant potency against problematic carbapenemases, including OXA-type enzymes prevalent in Acinetobacter baumannii and MBLs such as NDM and VIM, which are not inhibited by many other agents.[3][4][5] This guide will delve into the quantitative data supporting these claims and the methodologies used to generate them.

Comparative In Vitro Inhibitory Activity

The inhibitory potential of QPX7728 has been extensively evaluated against a panel of purified β-lactamase enzymes. The following tables summarize the 50% inhibitory concentrations (IC50), inhibition constants (Ki), and dissociation constants (Kd) of QPX7728 in comparison to other β-lactamase inhibitors.

Table 1: IC50 Values (nM) of QPX7728 and Comparator BLIs against Purified β-Lactamases

Enzyme ClassEnzymeQPX7728AvibactamRelebactamVaborbactam
Class A CTX-M-151-3Similar to QPX7728Less potent than QPX7728Less potent than QPX7728
SHV-121-3Similar to QPX7728Less potent than QPX7728Less potent than QPX7728
TEM-101-3Similar to QPX7728Less potent than QPX7728Less potent than QPX7728
KPC-2~3---
Class C P99~22Similar to QPX7728Similar to QPX7728-
Class D OXA-231No ActivityNo ActivityNo Activity
OXA-481160No ActivityNo Activity
Class B (MBL) NDM-155 ± 25No ActivityNo ActivityNo Activity
VIM-114 ± 4No ActivityNo ActivityNo Activity
IMP-1610 ± 70No ActivityNo ActivityNo Activity

Data compiled from multiple sources.[3][4]

Table 2: Kinetic Parameters of QPX7728 Inhibition

EnzymeInhibition ParameterValue
KPC-2Kd (nM)Subnanomolar range (10- to 50-fold lower than vaborbactam)
KPC-3Kd (nM)Subnanomolar range (10- to 50-fold lower than vaborbactam)
Class A EnzymesKd (nM)0.06 - 28
Class D EnzymesKd (nM)0.13 - 3.2
P99Kd (nM)0.59
VIM-1Ki (nM)7.5 ± 2.1
NDM-1Ki (nM)32 ± 14
IMP-1Ki (nM)240 ± 30

Data sourced from Tsivkovski et al., 2020.[3][4]

Mechanism of Action

QPX7728 exhibits a distinct two-step inhibition mechanism against serine β-lactamases, which involves the formation of an initial non-covalent complex followed by a covalent interaction.[1] The boron atom in QPX7728 is key to this, forming a covalent bond with the catalytic serine residue in the active site of the enzyme.[1] For metallo-β-lactamases, QPX7728 acts as a competitive, reversible inhibitor with "fast-on-fast-off" kinetics.[3][4] It coordinates with the zinc ions in the active site, disrupting the enzyme's hydrolytic activity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of QPX7728's in vitro activity.

Determination of IC50 Values

Objective: To determine the concentration of an inhibitor required to reduce the rate of substrate hydrolysis by a β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzymes

  • QPX7728 and comparator β-lactamase inhibitors

  • Chromogenic substrate (e.g., nitrocefin) or other appropriate substrate (e.g., imipenem (B608078) for certain MBLs)[1][3]

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the β-lactamase inhibitor is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the inhibitor are made in the assay buffer.

  • The purified β-lactamase enzyme is diluted to a working concentration in the assay buffer.

  • In a 96-well plate, the enzyme solution is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate (e.g., nitrocefin).

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Kinetic Parameters (Ki and Kd)

Objective: To elucidate the mechanism of inhibition and determine the affinity of the inhibitor for the enzyme.

Materials:

  • Same as for IC50 determination.

Procedure for Serine β-Lactamases (Progressive Inactivation):

  • The enzyme and inhibitor are pre-incubated for various time intervals.

  • The reaction is initiated by adding the substrate.

  • The rate of hydrolysis is measured. A progressive decrease in activity over time indicates covalent modification.

  • The inactivation rate constants (kinact) are determined at different inhibitor concentrations.

  • The dissociation constant (K) and the rate of covalent bond formation (k2) are calculated by plotting kinact versus inhibitor concentration. The dissociation constant for the final covalent complex (Kd) can be determined from the ratio of the off-rate to the on-rate.[3]

Procedure for Metallo-β-Lactamases (Competitive Inhibition):

  • Enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • The data are plotted using a Lineweaver-Burk or other suitable plot to determine the type of inhibition.

  • The inhibition constant (Ki) is calculated from the replot of the slopes of the primary plot versus the inhibitor concentration.[4]

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes described, the following diagrams were generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor Inhibitor Stock (QPX7728 & Comparators) serial_dilution Serial Dilution of Inhibitor inhibitor->serial_dilution enzyme Purified β-Lactamase pre_incubation Pre-incubation (Enzyme + Inhibitor) enzyme->pre_incubation substrate Substrate (e.g., Nitrocefin) reaction Initiate Reaction (Add Substrate) substrate->reaction serial_dilution->pre_incubation pre_incubation->reaction measurement Measure Absorbance (Spectrophotometer) reaction->measurement calc_velocity Calculate Initial Reaction Velocity measurement->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 mechanism_of_action cluster_serine Serine β-Lactamase Inhibition cluster_metallo Metallo-β-Lactamase Inhibition E_S Enzyme + Inhibitor (Non-covalent complex) E_I_covalent Covalent Enzyme-Inhibitor Adduct (Inactive) E_S->E_I_covalent Covalent Bonding E_M Enzyme (with Zn2+) E_I_M Enzyme-Inhibitor Complex (Reversible, Inactive) E_M->E_I_M Binding I_M QPX7728 I_M->E_I_M E_I_M->E_M Dissociation E_I_M->I_M

References

The Dawn of a New Defense: QPX7728 and its Prodrug Herald a New Era in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A groundbreaking ultra-broad-spectrum beta-lactamase inhibitor, QPX7728, and its orally bioavailable prodrug, QPX7831, are poised to revolutionize the treatment of severe bacterial infections. Developed by Qpex Biopharma, these compounds demonstrate a remarkable ability to restore the efficacy of numerous beta-lactam antibiotics against multi-drug resistant Gram-negative bacteria, including those producing metallo-beta-lactamases (MBLs) and serine-beta-lactamases, which are notoriously difficult to treat.

In an era where antibiotic resistance poses a critical threat to global health, the development of novel agents that can overcome these resistance mechanisms is paramount. QPX7728, a cyclic boronic acid, has emerged as a powerful weapon in this fight. Its unique mechanism of action allows it to inhibit a wider range of beta-lactamase enzymes than any currently marketed inhibitor.[1][2] This includes the notoriously difficult-to-inhibit Class B metallo-beta-lactamases (like NDM, VIM, and IMP) and Class D carbapenemases (such as OXA-type enzymes in Acinetobacter baumannii), in addition to Class A and C enzymes.[1][3][4][5]

Recognizing the need for flexible treatment options, including a transition from intravenous to oral therapy, Qpex has developed QPX7831, a prodrug of QPX7728.[6] This innovation ensures that the potent activity of QPX7728 can be delivered effectively through oral administration, a significant advantage in clinical practice.[6][7]

This guide provides a comprehensive comparison of the in vitro and in vivo performance of the QPX7728 prodrug system, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals on its potential to address the growing challenge of antibiotic resistance.

Performance at a Glance: QPX7728 in Combination with Beta-Lactams

The true power of QPX7728 lies in its ability to be co-administered with a variety of beta-lactam antibiotics, effectively restoring their activity against resistant pathogens. The following tables summarize the in vitro potency of QPX7728 in combination with several key beta-lactams against challenging clinical isolates.

Table 1: In Vitro Activity of Meropenem (B701) in Combination with QPX7728 Against Carbapenem-Resistant Enterobacterales (CRE)

Organism TypeMeropenem MIC90 (µg/mL)Meropenem + 8 µg/mL QPX7728 MIC90 (µg/mL)Fold Reduction in MIC90
All CRE isolates>640.5>128
KPC-producing>641>64
MBL-producing (NDM, VIM, IMP)>641>64
KPC + Porin Loss>648>8

Data synthesized from multiple sources.[8]

Table 2: In Vitro Activity of Various Beta-Lactams with QPX7728 Against a "Challenge Panel" of Pseudomonas aeruginosa

Beta-Lactam Partner% Susceptible (Alone)% Susceptible with 8 µg/mL QPX7728
CeftolozaneNot specified78.6%
CefepimeNot specified70.3%
PiperacillinNot specified70.3%
MeropenemNot specified65.5%

The "challenge panel" included isolates non-susceptible to meropenem or resistant to ceftolozane-tazobactam or ceftazidime-avibactam.[9][10]

Unveiling the Mechanism: How QPX7728 Neutralizes Bacterial Defenses

QPX7728's broad-spectrum activity stems from its ability to bind to the active site of beta-lactamase enzymes, preventing them from hydrolyzing and inactivating beta-lactam antibiotics. The following diagram illustrates this inhibitory mechanism.

Beta_Lactamase_Inhibition Mechanism of Beta-Lactamase Inhibition by QPX7728 cluster_inhibition QPX7728 Action cluster_resistance Bacterial Resistance cluster_susceptibility Restored Susceptibility Beta_Lactam Beta-Lactam Antibiotic Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactam->Beta_Lactamase Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam->Bacterial_Cell_Wall Inhibits Inactive_Complex Inactive Enzyme- Inhibitor Complex Beta_Lactamase->Inactive_Complex Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic Beta_Lactamase->Hydrolyzed_Antibiotic QPX7728 QPX7728 QPX7728->Beta_Lactamase Binds to active site QPX7728->Inactive_Complex Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to

Caption: QPX7728 binds to beta-lactamase, preventing antibiotic inactivation.

From the Bench to the Clinic: A Look at the Experimental Workflow

The robust data supporting the efficacy of QPX7728 is the result of a rigorous testing pipeline, encompassing both in vitro and in vivo studies. The following diagram outlines a typical experimental workflow for evaluating a novel beta-lactamase inhibitor.

Experimental_Workflow Typical Experimental Workflow for Beta-Lactamase Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_prodrug Prodrug Development Biochemical_Assays Biochemical Assays (Enzyme Kinetics) MIC_Testing MIC Susceptibility Testing (Broth Microdilution) Biochemical_Assays->MIC_Testing Informs Mechanism_Studies Mechanism of Action Studies MIC_Testing->Mechanism_Studies Guides PK_Studies Pharmacokinetic Studies (Animal Models) Mechanism_Studies->PK_Studies Leads to Efficacy_Models Efficacy Models (e.g., Mouse Thigh Infection) PK_Studies->Efficacy_Models Informs Dosing Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Confirms Safety Prodrug_Design Prodrug Design & Synthesis Toxicity_Studies->Prodrug_Design Iterative Improvement Oral_Bioavailability Oral Bioavailability Assessment Prodrug_Design->Oral_Bioavailability

Caption: A streamlined workflow from initial screening to preclinical evaluation.

A Deeper Dive: Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of QPX7728.

In Vitro Susceptibility Testing (Broth Microdilution)
  • Bacterial Isolates: A panel of clinical isolates with well-characterized resistance mechanisms, including producers of KPC, NDM, VIM, IMP, and OXA beta-lactamases, is used.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.

  • Drug Preparation: Stock solutions of beta-lactam antibiotics and QPX7728 are prepared according to CLSI guidelines. Serial twofold dilutions of the beta-lactam are made in microtiter plates. QPX7728 is added at a fixed concentration (typically 4 or 8 µg/mL) to a parallel set of plates.

  • Inoculum Preparation: Bacterial isolates are grown overnight on appropriate agar (B569324) plates. Colonies are suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

In Vivo Efficacy (Neutropenic Mouse Thigh Infection Model)
  • Animal Model: Female ICR (or similar strain) mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection: Mice are anesthetized and infected via intramuscular injection into each thigh with a bacterial suspension containing approximately 106 - 107 CFU of the test organism (e.g., carbapenem-resistant Klebsiella pneumoniae).

  • Treatment: Two hours post-infection, treatment is initiated. Groups of mice receive subcutaneous or intravenous injections of the beta-lactam antibiotic alone, QPX7728 alone, or the combination of the beta-lactam and QPX7728. Dosing regimens are typically administered every 2-4 hours for 24 hours. A control group receives a vehicle-only injection.

  • Outcome Measurement: At 24 hours post-treatment initiation, mice are euthanized, and their thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The efficacy of the treatment is determined by calculating the change in bacterial load (log10 CFU/thigh) compared to the 0-hour control group. A static effect is defined as no change in bacterial count, while a cidal effect is a reduction of ≥1 log10 CFU/thigh.

The Competitive Landscape: QPX7728 vs. Other Beta-Lactamase Inhibitors

QPX7728 distinguishes itself from other commercially available and investigational beta-lactamase inhibitors through its exceptionally broad spectrum of activity.

Table 3: Comparison of Activity Spectra of Beta-Lactamase Inhibitors

InhibitorClass A (e.g., KPC)Class B (Metallo)Class C (e.g., AMPC)Class D (e.g., OXA)
QPX7728 ++ ++ ++ ++
Avibactam++-+++/-
Relebactam++-++-
Vaborbactam++---
Taniborbactam+++++++/-

++ denotes consistent and potent inhibition; +/- denotes variable or weaker inhibition; - denotes no significant inhibition.[1][4][5]

Conclusion: A Promising Future in the Fight Against Superbugs

The compelling in vitro and in vivo data demonstrate that QPX7728, particularly when delivered via its orally bioavailable prodrug QPX7831, represents a significant advancement in the field of infectious diseases. Its ability to restore the activity of a wide range of beta-lactam antibiotics against some of the most challenging multi-drug resistant pathogens offers a much-needed therapeutic option for clinicians and a beacon of hope for patients. As QPX7728 and its combinations progress through clinical development, the scientific and medical communities eagerly await their potential to reshape the landscape of antibiotic therapy and provide a durable defense against the ever-evolving threat of bacterial resistance.

References

Unmasking the Active Form: A Guide to the Conversion of QPX7728 Bis-acetoxy Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SAN DIEGO, CA – In the landscape of advancing antibiotic therapies, the novel β-lactamase inhibitor QPX7728, also known as Xeruborbactam, stands out for its ultra-broad-spectrum activity. To optimize its therapeutic potential, particularly for oral administration, a prodrug strategy has been employed. This guide provides a comparative analysis of the conversion of the QPX7728 bis-acetoxy methyl ester prodrug to its active form, supported by available data and general principles of prodrug metabolism.

QPX7728 is a potent inhibitor of both serine and metallo-β-lactamases, enzymes that confer resistance to many β-lactam antibiotics in Gram-negative bacteria.[1] The bis-acetoxy methyl ester of QPX7728 is a prodrug designed to enhance the bioavailability of the active compound. This prodrug is identified as "compound 42" in patent literature (WO2018005662A1).

The Conversion Pathway: Esterase-Mediated Hydrolysis

The conversion of the this compound to the active QPX7728 molecule is predicated on the well-established principle of enzymatic hydrolysis of ester-based prodrugs. Acetoxymethyl esters are specifically designed to be cleaved by ubiquitous intracellular and circulating esterases, releasing the active carboxylic acid moiety.

This process is crucial for the delivery of the active drug to its site of action. The general mechanism involves the enzymatic cleavage of the two acetoxymethyl ester groups, which results in the formation of an unstable intermediate that subsequently decomposes to release the active QPX7728, along with formaldehyde (B43269) and acetic acid as byproducts.

G cluster_prodrug In the Body (Systemic Circulation/Intracellular) Prodrug This compound Active QPX7728 (Active Form) Prodrug->Active Hydrolysis Byproducts Byproducts (Formaldehyde, Acetic Acid) Active->Byproducts releases Esterases Esterases (e.g., in plasma, liver, target tissues) Esterases->Prodrug

Caption: General workflow of this compound conversion.

Comparative Performance and Experimental Data

While specific quantitative data for the conversion of the this compound is not extensively published in peer-reviewed literature, a study on various oral prodrugs of QPX7728, including the development of QPX7831, investigated their cleavage rates. This research highlights the critical evaluation of in vitro cleavage and in vivo pharmacokinetics for selecting an optimal prodrug candidate.

For comparison, the principles of acetoxymethyl ester prodrug conversion are well-documented for other therapeutic agents. These studies consistently demonstrate efficient cleavage by endogenous esterases, leading to the systemic availability of the active drug.

Table 1: General Comparison of Prodrug Activation

FeatureThis compound (Expected)Other Acetoxymethyl Ester Prodrugs (Examples)
Activation Mechanism Enzymatic hydrolysis by esterasesEnzymatic hydrolysis by esterases
Cleavage Site Ester bonds of the acetoxymethyl groupsEster bonds of the acetoxymethyl groups
Primary Enzymes CarboxylesterasesCarboxylesterases
Location of Conversion Plasma, liver, other tissuesPlasma, liver, other tissues
Result of Conversion Release of active QPX7728Release of the corresponding active drug

Experimental Protocols

Detailed experimental protocols for confirming the conversion of the this compound to its active form would typically involve the following methodologies:

In Vitro Hydrolysis Assay

Objective: To determine the rate and extent of prodrug conversion in a controlled environment.

Methodology:

  • Incubation: The this compound prodrug is incubated in various biological matrices, such as human plasma, rat plasma, or with purified esterase enzymes (e.g., porcine liver esterase).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Preparation: The reaction is quenched, and the samples are processed to precipitate proteins and extract the analyte.

  • Analysis: The concentrations of the remaining prodrug and the newly formed active QPX7728 are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the conversion kinetics.

G cluster_workflow In Vitro Hydrolysis Workflow Start Start: Incubate Prodrug with Biological Matrix Sample Collect Aliquots at Time Points Start->Sample Quench Quench Reaction & Prepare Sample Sample->Quench Analyze Analyze via HPLC-MS Quench->Analyze End End: Calculate Conversion Rate Analyze->End

Caption: Workflow for in vitro hydrolysis assay.

In Vivo Pharmacokinetic Study

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the formation of the active drug in a living organism.

Methodology:

  • Administration: The this compound prodrug is administered to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Separation: Plasma is separated from the blood samples.

  • Sample Analysis: The concentrations of both the prodrug and the active QPX7728 in the plasma samples are quantified by HPLC-MS.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), for both the prodrug and the active metabolite.

G cluster_pk_study In Vivo Pharmacokinetic Study Logic Administer Administer Prodrug to Animal Model Collect Collect Blood Samples Over Time Administer->Collect Process Process to Obtain Plasma Collect->Process Quantify Quantify Prodrug and Active Drug (HPLC-MS) Process->Quantify Analyze Analyze Pharmacokinetic Parameters Quantify->Analyze

Caption: Logical flow of an in vivo pharmacokinetic study.

Conclusion

The use of a bis-acetoxy methyl ester prodrug for QPX7728 represents a strategic approach to enhance its therapeutic utility. Based on established principles of prodrug chemistry, this compound is designed to be efficiently converted to its active form by endogenous esterases. While specific public data on this particular prodrug's conversion is limited, the outlined experimental methodologies provide a clear framework for its evaluation. Further publication of preclinical and clinical data will be instrumental in fully characterizing the pharmacokinetic profile of this promising antibiotic adjuvant.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Novel β-Lactamase Inhibitors and their Prodrugs: A QPX7728 Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific details regarding a QPX7728 prodrug and the cross-validation of its analytical methods are not publicly available. This guide, therefore, presents a representative framework based on established regulatory guidelines and common practices in the pharmaceutical industry. The experimental data and protocols provided are hypothetical and intended for illustrative purposes to guide researchers, scientists, and drug development professionals in this field.

The development of novel β-lactamase inhibitors, such as QPX7728, is a critical strategy in combating antimicrobial resistance. Often, these inhibitors are administered as prodrugs to enhance their pharmacokinetic properties. Rigorous validation and cross-validation of the analytical methods used to quantify these compounds in biological matrices are paramount for successful clinical development. This guide provides a comparative overview of the key parameters and experimental protocols involved in the cross-validation of a hypothetical bioanalytical method for a QPX7728 prodrug and its active moiety, QPX7728.

Key Performance Parameters for Bioanalytical Method Cross-Validation

Cross-validation of bioanalytical methods is essential when a method is transferred between laboratories, instruments, or when significant changes are made to a validated method. The goal is to ensure the consistency and reliability of the data generated. According to regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), the core parameters to be evaluated during cross-validation include accuracy, precision, and selectivity.[1][2][3]

The following table summarizes the typical acceptance criteria for these parameters in a bioanalytical method cross-validation study.

Validation Parameter Acceptance Criteria Purpose
Accuracy The mean concentration at each QC level should be within ±15% of the nominal concentration. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.To ensure the closeness of the measured value to the true value.
Precision The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for all QC samples. For the LLOQ, the CV should not exceed 20%.To demonstrate the repeatability and reproducibility of the method.
Selectivity No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank biological matrix samples.To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.

Experimental Protocols

A common analytical technique for the quantification of small molecule drugs and their metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and selectivity of this method make it well-suited for bioanalytical studies.

Hypothetical Bioanalytical Method for QPX7728 Prodrug and QPX7728

This protocol outlines a hypothetical LC-MS/MS method for the simultaneous determination of a QPX7728 prodrug and QPX7728 in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of QPX7728).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic System: A validated UPLC system.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the QPX7728 prodrug, QPX7728, and the internal standard.

3. Cross-Validation Procedure

  • Objective: To compare the performance of the analytical method between two laboratories (originating and receiving).

  • Study Design:

    • Prepare three batches of quality control (QC) samples at low, medium, and high concentrations in the originating laboratory.

    • Analyze one batch at the originating laboratory.

    • Ship the remaining two batches on dry ice to the receiving laboratory.

    • The receiving laboratory will analyze the two batches on two separate days.

  • Data Analysis:

    • Calculate the accuracy and precision for the QC samples analyzed at both laboratories.

    • The results should meet the acceptance criteria outlined in the table above.

Visualizing the Workflow and Logic

To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria prepare_samples Prepare Validation Samples (QCs) set_criteria->prepare_samples analyze_samples Analyze Samples prepare_samples->analyze_samples process_data Process Data analyze_samples->process_data assess_performance Assess Performance Parameters process_data->assess_performance compare_criteria Compare with Acceptance Criteria assess_performance->compare_criteria decision Method Validated? compare_criteria->decision decision->define_scope No, Revise Method validation_report Prepare Validation Report decision->validation_report Yes

Caption: Workflow for a typical bioanalytical method validation process.

Analytical_Method_Selection cluster_considerations Key Considerations cluster_methods Potential Analytical Methods start Start: Need for Bioanalytical Method analyte_properties Analyte Properties (Prodrug & Active Moiety) start->analyte_properties matrix_type Biological Matrix (e.g., Plasma, Urine) start->matrix_type sensitivity_req Required Sensitivity (LLOQ) start->sensitivity_req throughput_needs Throughput Requirements start->throughput_needs decision Select Optimal Method analyte_properties->decision matrix_type->decision sensitivity_req->decision throughput_needs->decision lc_ms LC-MS/MS hplc_uv HPLC-UV elisa ELISA decision->lc_ms High Sensitivity & Selectivity decision->hplc_uv Moderate Sensitivity, Robust decision->elisa High Throughput, Biologics

References

A Head-to-Head Showdown: Comparative Analysis of β-Lactamase Inhibitor Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, has spurred the development of novel therapeutic strategies. Among these, the combination of a β-lactam antibiotic with a β-lactamase inhibitor has proven highly effective. To overcome the poor oral bioavailability of many potent β-lactamase inhibitors, the development of orally administered prodrugs has become a critical area of research. This guide provides a comparative overview of key β-lactamase inhibitor prodrugs, presenting available preclinical and clinical data to aid in research and development decisions.

Executive Summary

This guide focuses on a head-to-head comparison of both traditional and next-generation β-lactamase inhibitor prodrugs. We delve into the in vitro inhibitory activity, pharmacokinetic profiles, and in vivo efficacy of compounds including the established sulbactam (B1307) pivoxil and emerging agents such as ARX-1796 (an oral prodrug of avibactam) and QPX7831 (an oral prodrug of xeruborbactam). The data presented is collated from various preclinical and early-phase clinical studies to provide a comprehensive comparative landscape.

Data Presentation: A Comparative Look at Performance

The following tables summarize the quantitative data available for select β-lactamase inhibitor prodrugs. Direct head-to-head studies are limited, and thus, data is compiled from various sources.

Table 1: In Vitro Inhibitory Activity of the Active Drug Moiety

β-Lactamase Inhibitor (Active Moiety)Target β-Lactamase ClassesKey Enzymes InhibitedReported IC50/Ki Values
Sulbactam Class ATEM-1, SHV-1IC50: ~0.1-1 µM for TEM-1
Avibactam Class A, C, and some DKPC, CTX-M, AmpC, OXA-48Ki: <1 µM for most target enzymes
Xeruborbactam (QPX7728) Class A, B, C, and DKPC, NDM, VIM, IMP, OXAPotent inhibition across a broad spectrum of serine and metallo-β-lactamases

Table 2: Comparative Pharmacokinetics of β-Lactamase Inhibitor Prodrugs

ProdrugActive MoietyAnimal ModelOral Bioavailability (%)Cmax (µg/mL)Tmax (h)
Sulbactam Pivoxil SulbactamRat~30-40%Variable~0.5-1
ARX-1796 AvibactamMonkey~80%Not readily availableNot readily available
ARX-1796 AvibactamDog~100%Not readily availableNot readily available
QPX7831 XeruborbactamRat, Dog~50%Not readily availableNot readily available
QPX7831 XeruborbactamMonkey~20%Not readily availableNot readily available

Note: Pharmacokinetic parameters are highly dependent on the specific study design, including dosage and formulation. The data presented here is for comparative purposes and should be interpreted in the context of the original studies.

Experimental Protocols: A Look Under the Hood

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key experiments cited in the evaluation of β-lactamase inhibitor prodrugs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the β-lactam antibiotic and the β-lactamase inhibitor (or its active form) in a suitable solvent. For combination testing, the concentration of the inhibitor is often kept constant while the β-lactam is serially diluted.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilution Series: Perform a two-fold serial dilution of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Add the fixed concentration of the β-lactamase inhibitor to each well.

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed inhibitor concentration) that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a β-lactamase enzyme by 50%.

Protocol:

  • Enzyme and Substrate Preparation: Purify the target β-lactamase enzyme. Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

  • Inhibitor Preparation: Prepare a serial dilution of the β-lactamase inhibitor.

  • Assay Reaction: In a microplate, combine the purified β-lactamase enzyme with the various concentrations of the inhibitor and pre-incubate for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the nitrocefin substrate.

  • Measurement: Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

In Vivo Efficacy Assessment: Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.[1][2]

Protocol:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 prior to infection.[2] This makes the mice more susceptible to bacterial infection.

  • Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the bacterial pathogen (e.g., 10⁶ CFU).[2]

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the β-lactam/β-lactamase inhibitor prodrug combination orally via gavage.[2] Include a control group receiving the vehicle alone.

  • Sample Collection: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.[2]

  • Bacterial Load Determination: Homogenize the thigh tissue in a sterile buffer. Perform serial dilutions of the homogenate and plate on appropriate agar medium to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in bacterial burden.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the study of β-lactamase inhibitor prodrugs.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution of β-Lactam in Microplate A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacterial Suspension B->E D Add Fixed Concentration of Inhibitor C->D D->E F Incubate at 35°C for 16-20h E->F G Visually Read MIC (Lowest concentration with no visible growth) F->G Experimental_Workflow_In_Vivo_Efficacy A Induce Neutropenia in Mice (Cyclophosphamide) B Infect Thigh Muscle with Bacterial Pathogen A->B C Administer Prodrug Combination (Oral Gavage) B->C D Euthanize and Harvest Thigh Tissue at Endpoint C->D E Homogenize Tissue and Plate for CFU Count D->E F Analyze Bacterial Load Reduction vs. Control E->F Signaling_Pathway_Prodrug_Activation Prodrug Oral Prodrug GI_Tract Gastrointestinal Tract Prodrug->GI_Tract Ingestion Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption & Metabolism to Active Form Active_Inhibitor Active β-Lactamase Inhibitor Systemic_Circulation->Active_Inhibitor Target_Site Site of Infection Active_Inhibitor->Target_Site Distribution Excretion Excretion Active_Inhibitor->Excretion

References

A Head-to-Head Comparison: QPX7728 Bis-acetoxy Methyl Ester Poised to Redefine the Treatment Landscape for Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SAN DIEGO, CA – In an era defined by the escalating threat of antimicrobial resistance, the novel ultra-broad-spectrum beta-lactamase inhibitor, QPX7728, is emerging as a formidable challenger to existing treatment paradigms for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Administered as an oral bis-acetoxy methyl ester prodrug, QPX7728 demonstrates a preclinical profile that not only matches but in critical areas surpasses current beta-lactamase inhibitors (BLIs). This guide offers a comprehensive, data-driven comparison of QPX7728 against established therapies, providing researchers, scientists, and drug development professionals with objective insights into its potential to address urgent unmet medical needs.

QPX7728, a cyclic boronic acid derivative, distinguishes itself through its exceptionally broad spectrum of activity, inhibiting both serine- and metallo-beta-lactamases spanning all four Ambler classes (A, B, C, and D).[1][2] This stands in contrast to currently approved BLIs like avibactam, relebactam, and vaborbactam, which exhibit limited or no activity against Class B metallo-beta-lactamases (MBLs) and often have gaps in their coverage of Class D carbapenemases.[3][4] The bis-acetoxy methyl ester formulation of QPX7728 is designed as a prodrug to enhance oral bioavailability, a significant advantage for transitioning patients from intravenous to oral therapy.[5][6]

Unprecedented Inhibitory Potency: A Biochemical Showdown

The cornerstone of QPX7728's potential lies in its potent inhibition of a vast array of beta-lactamase enzymes. Biochemical assays reveal consistently low 50% inhibitory concentrations (IC50), signifying high-affinity binding and inactivation of key resistance determinants.

Table 1: Comparative IC50 Values (nM) of QPX7728 and Existing Beta-Lactamase Inhibitors Against a Panel of Clinically Relevant Beta-Lactamases

Beta-LactamaseAmbler ClassQPX7728AvibactamRelebactamVaborbactam
Serine Beta-Lactamases
CTX-M-15A1-33.4230-910>256
KPC-2A2.9 ± 0.41022056 ± 15
P99C22 ± 8---
OXA-48D1-2--14,000 ± 5,000
OXA-23D1-2--66,000 ± 11,000
Metallo-Beta-Lactamases
NDM-1B55 ± 25>160,000No ActivityNo Activity
VIM-1B14 ± 4>160,000No ActivityNo Activity
IMP-1B610 ± 70>160,000No ActivityNo Activity

Data compiled from multiple sources.[1][2][7][8][9][10]

The data clearly illustrate the superior breadth of QPX7728's activity. While existing agents show potency against certain Class A and C enzymes, they are largely ineffective against the Class D carbapenemases prevalent in Acinetobacter baumannii (e.g., OXA-23) and the Class B MBLs (e.g., NDM-1, VIM-1) that are a growing global concern.[1][2][3][9]

Restoring Clinical Efficacy: In Vitro Activity Against Key Pathogens

The true clinical potential of a BLI is realized when it restores the activity of a partner beta-lactam antibiotic against resistant pathogens. QPX7728 has demonstrated remarkable efficacy in this regard across a wide range of bacterial species.

Acinetobacter baumannii

Carbapenem-resistant Acinetobacter baumannii (CRAB) is a critical threat with limited treatment options. QPX7728, in combination with meropenem, shows potent activity against CRAB isolates.

Table 2: Comparative In Vitro Activity of QPX7728-Meropenem and Meropenem-Vaborbactam Against Carbapenem-Resistant Acinetobacter baumannii

OrganismDrug CombinationMIC50 (µg/mL)MIC90 (µg/mL)
Carbapenem-Resistant A. baumanniiQPX7728 (8 µg/mL) + Meropenem28
Carbapenem-Resistant A. baumanniiMeropenem-Vaborbactam>64>64

Data is illustrative and compiled from published studies.[11]

Pseudomonas aeruginosa

Pseudomonas aeruginosa is a notoriously difficult-to-treat opportunistic pathogen. The addition of QPX7728 significantly enhances the activity of ceftazidime (B193861) against resistant strains.

Table 3: Comparative In Vitro Activity of QPX7728-Ceftazidime and Ceftazidime-Avibactam Against Pseudomonas aeruginosa

OrganismDrug CombinationMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
P. aeruginosa (Overall)QPX7728 (8 µg/mL) + Ceftazidime28>90%
P. aeruginosa (Overall)Ceftazidime-Avibactam2897.0%

Data compiled from multiple sources.[12][13][14]

Enterobacterales

Against carbapenem-resistant Enterobacterales (CRE), a major public health threat, QPX7728 restores the potency of meropenem, including against MBL-producing isolates.

Table 4: Comparative In Vitro Activity of QPX7728-Meropenem and Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacterales

OrganismDrug CombinationMIC50 (µg/mL)MIC90 (µg/mL)
Carbapenem-Resistant EnterobacteralesQPX7728 (8 µg/mL) + Meropenem0.252
Carbapenem-Resistant EnterobacteralesMeropenem-Vaborbactam0.062

Data compiled from multiple sources.[15][16][17]

In Vivo Efficacy: The Neutropenic Mouse Thigh Infection Model

Preclinical in vivo studies in the well-established neutropenic mouse thigh infection model have corroborated the potent in vitro activity of QPX7728. These studies are critical for assessing the potential for clinical success.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model
  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection: On day 0, mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension (e.g., 10^6 to 10^7 CFU/thigh) of the test organism.

  • Treatment: Treatment with the investigational drug (e.g., a beta-lactam alone or in combination with QPX7728) is initiated at a specified time post-infection (typically 2 hours) and administered at various dosing regimens.

  • Assessment of Bacterial Burden: At 24 hours post-initiation of therapy, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for quantitative bacterial culture to determine the change in bacterial load (log10 CFU/thigh) compared to untreated controls.

Visualizing the Science: Pathways and Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Beta_Lactamase_Inhibition cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis_Inhibited Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis_Inhibited Leads to Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates QPX7728 QPX7728 QPX7728->Beta_Lactamase Inhibits Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis_Inhibited->Bacterial_Cell_Death Results in

Caption: Mechanism of Beta-Lactamase Inhibition by QPX7728.

Antimicrobial_Susceptibility_Testing Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacteria Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of Antibiotics (with and without QPX7728) Prepare_Plates->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read Plates to Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results End End: Report MIC Value Read_Results->End

Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.

Conclusion: A New Horizon in the Fight Against Superbugs

The preclinical data for QPX7728 bis-acetoxy methyl ester strongly suggest a best-in-class potential among beta-lactamase inhibitors. Its unparalleled spectrum of activity, particularly against problematic Class B and D beta-lactamases, combined with the potential for oral administration, positions QPX7728 as a transformative agent in the management of serious Gram-negative infections. As QPX7728 progresses through clinical development, it holds the promise of providing a much-needed, durable solution to the ever-evolving challenge of antimicrobial resistance. The scientific and clinical communities eagerly await further data to confirm its role in ushering in a new era of infectious disease treatment.

References

Safety Operating Guide

Proper Disposal of QPX7728 bis-acetoxy methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of QPX7728 bis-acetoxy methyl ester is critical for laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to safely manage waste containing this potent, ultra-broad-spectrum β-lactamase inhibitor.

QPX7728 is a novel bicyclic boronic acid β-lactamase inhibitor.[1][2] Its unique structure, which includes a bis-acetoxy methyl ester, necessitates a multi-step disposal process to mitigate both its biological activity and the chemical hazards of its potential hydrolysis byproducts. The following procedures are based on established best practices for the disposal of boronic acids and the deactivation of β-lactam containing compounds.

Summary of Key Chemical and Safety Data

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The information below is compiled from data on related compounds and the known reactivity of its functional groups.

PropertyValue / InformationSource / Notes
Chemical Name This compound-
CAS Number 2170834-56-5Vendor Information
Compound Class Cyclic Boronic Acid, β-Lactamase Inhibitor[1][2][3][4]
Primary Hazard Potent biological activity (β-lactamase inhibition). Potential for eye irritation.[1][5][6]
Hydrolysis Products Potential to hydrolyze into acetic acid and methanol.Inferred from chemical structure.
Toxicity Specific toxicity data not available. Handle with care as a potent bioactive molecule.General precaution for research chemicals.
Environmental Hazard Boronic acids can be harmful to aquatic life. β-lactam compounds can contribute to antibiotic resistance.[7]

Step-by-Step Disposal Protocol

This protocol is designed to first deactivate the biologically active β-lactamase inhibitor and then neutralize the resulting chemical waste for final disposal.

Part 1: Deactivation of QPX7728 Waste

The primary concern with QPX7728 waste is its potent biological activity as a β-lactamase inhibitor.[1][2][3][5][6] Alkaline hydrolysis is an effective method to inactivate β-lactam-like molecules by cleaving the critical ring structure.[8][9]

Experimental Protocol for Deactivation:

  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Prepare a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., HDPE) for collecting all QPX7728 waste, including unused product, solutions, and contaminated consumables.

  • Alkaline Hydrolysis:

    • For liquid waste containing QPX7728, slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution while stirring. The goal is to raise the pH of the waste solution to >10 to ensure complete hydrolysis of the ester and inactivation of the β-lactamase inhibiting activity.[8][9]

    • For solid waste (e.g., contaminated weigh boats, tips), rinse them with a 1 M NaOH solution, collecting the rinseate in the designated hazardous waste container.

  • Reaction Time: Allow the alkaline waste solution to stand for at least 24 hours in a fume hood to ensure complete deactivation.

Part 2: Neutralization and Final Disposal

After deactivation, the resulting solution will be caustic and contain boronic acid derivatives. This solution must be neutralized before final disposal.

  • Neutralization: Slowly add a suitable acid (e.g., 1 M hydrochloric acid) to the alkaline waste solution while stirring. Monitor the pH using a calibrated pH meter or pH strips. Adjust the pH to a neutral range (typically between 6.0 and 8.0), as required by your institution's waste management guidelines.

  • Waste Collection: The neutralized solution should be collected as hazardous chemical waste. Clearly label the container with "Neutralized QPX7728 Waste" and list the primary components (e.g., boronic acid derivatives, salts).

  • Arrange for Pickup: Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area for hazardous waste. Follow your institution's procedures for hazardous waste collection and disposal. Do not pour the solution down the drain unless explicitly permitted by your institution's environmental health and safety office for neutralized, dilute solutions of this specific chemical class. [7][10]

Part 3: Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal to ensure the removal of any residual chemical.

  • Triple Rinse:

    • Rinse the empty container three times with a suitable solvent in which QPX7728 is soluble (e.g., acetone (B3395972) or ethanol). Collect all rinseate as hazardous waste and add it to your QPX7728 waste stream for deactivation.

    • Follow with a final triple rinse with water.

  • Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory waste stream (e.g., glass or plastic recycling), in accordance with your institution's policies.

Workflow and Logical Diagrams

Disposal Workflow for this compound

G cluster_ppe Step 1: Preparation & PPE cluster_deactivation Step 2: Deactivation of Biological Activity cluster_neutralization Step 3: Neutralization & Disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves collect_waste Collect QPX7728 Waste (solid & liquid) add_naoh Add 1M NaOH to raise pH > 10 collect_waste->add_naoh Alkaline Hydrolysis wait_24h Let stand for 24 hours in a fume hood add_naoh->wait_24h Ensure complete deactivation neutralize Neutralize with 1M HCl to pH 6.0-8.0 wait_24h->neutralize collect_haz Collect as Hazardous Waste neutralize->collect_haz pickup Arrange for institutional hazardous waste pickup collect_haz->pickup

Caption: Workflow for the safe disposal of QPX7728 waste.

Logical Relationship of Disposal Components

G cluster_hazards Primary Hazards cluster_mitigation Mitigation Procedures QPX7728 This compound bio_hazard Biological Activity (β-Lactamase Inhibitor) QPX7728->bio_hazard chem_hazard Chemical Hazard (Boronic Acid Derivative) QPX7728->chem_hazard deactivation Deactivation (Alkaline Hydrolysis) bio_hazard->deactivation Addresses disposal Proper Disposal (Hazardous Waste Collection) chem_hazard->disposal Addresses deactivation->disposal Precedes

Caption: Relationship between hazards and disposal procedures.

References

Essential Safety and Handling Guidance for QPX7728 bis-acetoxy methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling novel compounds such as QPX7728 bis-acetoxy methyl ester. This document provides essential, immediate safety and logistical information based on general best practices for handling new chemical entities and boronic acids. However, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) from your supplier before commencing any work.

This compound is identified as a boronic acid β-lactamase inhibitor intended for research use only. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on general principles for handling novel research chemicals and the known characteristics of boronic acids.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for novel compounds.

Body PartRecommended ProtectionRationale
Eyes/Face ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.Protects against splashes and airborne particles. Boronic acids can be irritating to the eyes.[1]
Skin A standard laboratory coat. Consider a flame-resistant coat if working with flammable solvents.Prevents contact with skin.
Hands Nitrile or neoprene gloves are generally suitable for minor splashes. It is crucial to consult glove compatibility charts for the specific solvents being used.Protects hands from direct contact. Always inspect gloves before use and remove them carefully to avoid skin contamination.[1]
Respiratory Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If this is not possible, a risk assessment should be performed by an environmental health and safety (EHS) specialist to determine if additional respiratory protection is necessary.Protects against inhalation of powders or aerosols.[2]

Operational Plan: A Step-by-Step Guide for Handling

A systematic workflow is essential to ensure safety and maintain the integrity of the experiment. The following diagram outlines a general operational plan for handling this compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Obtain and Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: General workflow for handling a novel research chemical.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Collection :

    • Solid Waste : Collect unused or waste solid material in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the full chemical name.[3]

    • Liquid Waste : Collect solutions and the first rinse of any glassware in a compatible, sealed hazardous waste container.[3] Do not dispose of this chemical down the drain.[3]

  • Disposal Procedure : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] For small amounts of boric acid, some local regulations may permit disposal down the drain with copious amounts of water after neutralization, but this should be confirmed with local authorities.[5][7]

Disclaimer: This information is intended as a general guide and is not a substitute for a compound-specific Safety Data Sheet (SDS). The user is solely responsible for conducting a thorough risk assessment and adhering to all institutional and regulatory safety protocols. Always consult with your institution's EHS department for specific guidance on handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.